molecular formula C40H56O4 B1680976 Siphonaxanthin CAS No. 28526-44-5

Siphonaxanthin

Cat. No.: B1680976
CAS No.: 28526-44-5
M. Wt: 600.9 g/mol
InChI Key: SUCKEYMKNGZJHK-LANKSYMZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E,5E,7E,9E,11E,13E,15E,17E)-3-(hydroxymethyl)-1-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-7,12,16-trimethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one has been reported in Codium fragile with data available.

Properties

CAS No.

28526-44-5

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

(3E,5E,7E,9E,11E,13E,15E,17E)-3-(hydroxymethyl)-1-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-7,12,16-trimethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one

InChI

InChI=1S/C40H56O4/c1-28(16-12-17-30(3)20-21-36-31(4)22-34(42)25-39(36,6)7)14-10-11-15-29(2)18-13-19-33(27-41)38(44)24-37-32(5)23-35(43)26-40(37,8)9/h10-22,34-36,41-43H,23-27H2,1-9H3/b11-10+,16-12+,18-13+,21-20+,28-14+,29-15+,30-17+,33-19+

InChI Key

SUCKEYMKNGZJHK-LANKSYMZSA-N

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)CC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CC(CC2(C)C)O)C)/C)/CO

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Siphonaxanthin

Origin of Product

United States

Foundational & Exploratory

What are the natural sources of Siphonaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of Siphonaxanthin (B1249711)

Introduction to this compound

This compound is a unique keto-carotenoid found predominantly in marine green algae.[1][2] Structurally, it is an oxidative metabolite of lutein, featuring a keto group at the C-8 position and an additional hydroxyl group at the C-19 position.[3][4][5] This distinct molecular architecture, which differentiates it from more common carotenoids like fucoxanthin, is believed to contribute to its potent biological activities.[2][5] this compound plays a crucial role in the photosynthesis of certain algae, enabling them to absorb blue-green light in deep-water environments.[2][6][7][8]

For researchers and drug development professionals, this compound is a compound of significant interest due to its demonstrated bioactivities, which include anti-angiogenic, apoptosis-inducing, and anti-inflammatory effects.[1][2][9][10][11][12] Studies have shown it to be a more potent inhibitor of cancer cell viability than fucoxanthin, another well-studied marine carotenoid.[1][2][9] This guide provides a technical overview of the natural sources of this compound, its quantification, extraction protocols, and associated biological pathways.

Natural Sources of this compound

This compound is primarily synthesized by siphonaceous marine green algae, which are characterized by their large, single-celled, multinucleate structures.[6][7] The presence of this compound and its esterified form, siphonein, is a key chemotaxonomic marker for algae in the orders Codiales, Derbesiales, and Caulerpales.[8]

Key natural sources include:

  • Codium fragile : An edible green alga, also known as "dead man's fingers," which is consumed in regions like Japan.[1][2][5][13] It is a significant and well-documented source of both this compound and siphonein.[1][14]

  • Caulerpa lentillifera : Commonly known as "sea grapes," this edible alga is widely consumed in Southeast Asia and has gained popularity as a functional food.[1][14][15][16][17] It is a rich source of this compound.[5][18]

  • Umbraulva japonica : Another edible green alga where this compound has been identified.[1][2][5][14]

  • Codium cylindricum : This species has also been identified as a notable source of this compound.[3][19]

In these algae, this compound is typically bound to the photosynthetic light-harvesting complexes, often referred to as this compound-chlorophyll a/b-proteins (SCPs).[6][20][21]

Quantitative Analysis of this compound Content

The concentration of this compound in its natural sources can vary based on species, geographic location, season, and cultivation conditions such as light exposure.[6][7] The data presented below is compiled from various studies to provide a comparative overview.

Natural Source SpeciesThis compound Content (% of Dry Weight)This compound Content (µg/g Dry Weight)Citation(s)
Codium fragile0.03% - 0.1%300 - 1000[1][2][5][14]
Caulerpa lentillifera0.03% - 0.1%300 - 1000[1][2][5][14]
Umbraulva japonica0.03% - 0.1%300 - 1000[1][2][5][14]
Codium cylindricum~0.023%~230[3]

Methodologies for Extraction and Quantification

The lipophilic nature of this compound dictates the use of organic solvents for its extraction. High-performance liquid chromatography (HPLC) is the standard method for its purification and quantification.

Experimental Protocol: Extraction and Purification

The following protocol is a generalized procedure based on methodologies cited in the literature for extracting this compound from green algae such as Codium cylindricum.[3]

  • Sample Preparation :

    • Harvest fresh algal material.

    • Wash thoroughly with distilled water to remove salts and epiphytes.

    • Lyophilize (freeze-dry) the algal biomass to a constant weight.

    • Grind the dried biomass into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction :

    • Extract the algal powder with a solvent system, typically a mixture of acetone (B3395972) and methanol, overnight in the dark at 4°C to minimize degradation.

    • Perform the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[22]

    • Filter the extract to remove solid residues.

    • Repeat the extraction process on the residue until it becomes colorless to ensure complete recovery.

    • Pool the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Partitioning :

    • Dissolve the resulting crude extract in diethyl ether.

    • Wash the diethyl ether solution with a saturated NaCl solution to remove water-soluble impurities.

    • Collect the ether layer containing the pigments and dry it over anhydrous sodium sulfate.

    • Evaporate the diethyl ether to yield the final lipid-soluble extract.

  • Purification by HPLC :

    • Dissolve the extract in a suitable solvent (e.g., acetone or the initial mobile phase).

    • Purify the this compound from the extract using preparative HPLC.

    • Column : A C18 reverse-phase column is commonly used.

    • Mobile Phase : A gradient system may be employed, for example, starting with methanol/water and transitioning to a higher concentration of ethyl acetate (B1210297) or another organic modifier.[4]

    • Detection : Monitor the elution profile at the absorption maximum of this compound, which is around 450 nm.[3]

    • Collect the fraction corresponding to the this compound peak. The purity can be confirmed by analytical HPLC.

Experimental Workflow Diagram

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction & Partitioning cluster_purify 3. Purification & Analysis Harvest Harvest Algal Biomass Wash Wash with Distilled Water Harvest->Wash FreezeDry Lyophilize (Freeze-Dry) Wash->FreezeDry Grind Grind to Fine Powder FreezeDry->Grind SolventExtract Solvent Extraction (e.g., Acetone/Methanol) Grind->SolventExtract Filter Filter & Pool Extracts SolventExtract->Filter Evaporate1 Evaporate Solvent Filter->Evaporate1 Partition Partition with Diethyl Ether/Saline Evaporate1->Partition Dry Dry & Evaporate Ether Partition->Dry PrepHPLC Preparative HPLC (C18 Column, ~450 nm) Dry->PrepHPLC Collect Collect this compound Fraction PrepHPLC->Collect Analyze Analytical HPLC (Purity & Quantification) Collect->Analyze FinalProduct Purified this compound (Purity > 98%) Analyze->FinalProduct

Caption: Workflow for this compound Extraction and Purification.

Bioactivity and Associated Signaling Pathways

This compound's potential as a therapeutic agent stems from its influence on key cellular signaling pathways involved in angiogenesis, apoptosis, and inflammation.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound has been shown to be a potent inhibitor of angiogenesis.[1][12]

  • Mechanism : Studies indicate that this compound exerts its anti-angiogenic effects primarily by down-regulating the signal transduction cascade initiated by Fibroblast Growth Factor 2 (FGF-2).[2] It suppresses the mRNA expression of both FGF-2 and its receptor (FGFR-1).[1][2] This leads to the reduced phosphorylation of downstream signaling proteins such as ERK1/2 and Akt, which are crucial for endothelial cell proliferation, migration, and differentiation into tube-like structures.[2]

Anti-Angiogenesis Signaling Pathway Diagram

Anti_Angiogenesis_Pathway This compound This compound FGF2_mRNA FGF-2 mRNA This compound->FGF2_mRNA inhibits expression FGFR1_mRNA FGFR-1 mRNA This compound->FGFR1_mRNA inhibits expression FGF2 FGF-2 FGF2_mRNA->FGF2 FGFR1 FGFR-1 Receptor FGFR1_mRNA->FGFR1 FGF2->FGFR1 binds ERK ERK1/2 Phosphorylation FGFR1->ERK Akt Akt Phosphorylation FGFR1->Akt Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Cell Migration Akt->Migration TubeFormation Tube Formation Akt->TubeFormation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis TubeFormation->Angiogenesis

Caption: this compound's Inhibition of the FGF-2 Signaling Pathway.

Apoptosis Induction in Cancer Cells

This compound has been demonstrated to potently induce apoptosis (programmed cell death) in cancer cell lines, such as human leukemia HL-60 cells.[1][2][9][10] Its efficacy in this regard surpasses that of fucoxanthin, which is partly attributed to a higher cellular uptake.[1][2][9]

  • Mechanism : The induction of apoptosis by this compound is associated with several key molecular events:

    • Decreased expression of Bcl-2 : Bcl-2 is an anti-apoptotic protein. Its downregulation promotes cell death.[10]

    • Increased activation of Caspase-3 : Caspase-3 is a critical executioner caspase in the apoptotic pathway.[10]

    • Upregulation of GADD45α and DR5 : GADD45α (Growth Arrest and DNA Damage-inducible alpha) and DR5 (Death Receptor 5) are pro-apoptotic genes.[10]

Anti-Inflammatory Effects

Chronic inflammation is implicated in numerous diseases. This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways.[11]

  • Mechanism : In the context of inflammation induced by advanced glycation end products (AGEs), this compound has been shown to suppress the activation of Nuclear Factor-κB (NF-κB).[11] This is achieved, at least in part, by mitigating endoplasmic reticulum (ER) stress, which is a known trigger for NF-κB activation.[11] By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines and cellular adhesion molecules.[11]

Conclusion

This compound is a marine carotenoid with significant therapeutic potential, sourced primarily from edible green algae of the genera Codium and Caulerpa. Its unique chemical structure facilitates potent anti-angiogenic, apoptotic, and anti-inflammatory activities by modulating critical cellular signaling pathways like FGF-2/FGFR-1 and NF-κB. The established methods for its extraction and quantification, centered around solvent extraction and HPLC, provide a clear path for its isolation for research and development purposes. For professionals in drug discovery, this compound represents a promising natural compound worthy of further investigation for applications in oncology and the treatment of inflammatory diseases.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Siphonaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siphonaxanthin (B1249711) is a unique keto-carotenoid found predominantly in marine green algae, where it plays a crucial role in harvesting blue-green light for photosynthesis. Its distinct chemical structure, featuring a conjugated carbonyl group and additional hydroxyl moieties, imparts significant biological activities, including potent anti-inflammatory and anti-angiogenic properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its absolute configuration, and known stereoisomers. It summarizes key quantitative spectroscopic data and details the experimental protocols for its isolation, purification, and structural elucidation. Furthermore, this guide visualizes the key signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure of this compound

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments. Its chemical formula is C₄₀H₅₆O₄ , and its systematic name is (3R,3'R,6'R)-3,19,3'-Trihydroxy-7,8-dihydro-β,ε-caroten-8-one. The structure is characterized by a β-ionone ring and an ε-ionone ring at opposite ends of a long polyene chain.

Key structural features that distinguish this compound from other common carotenoids like lutein (B1675518) include:

  • A keto group at the C-8 position of the β-ionone ring, which is part of the conjugated polyene system.

  • A primary hydroxyl group at the C-19 position .

  • Hydroxyl groups at the C-3 and C-3' positions .

This compound is biosynthetically derived from lutein. The presence of the conjugated carbonyl group and the additional hydroxyl group at C-19 are believed to contribute significantly to its potent biological activities.

Stereoisomers and Absolute Configuration

The stereochemistry of this compound is a critical aspect influencing its biological function. The molecule possesses three chiral centers at the C-3, C-3', and C-6' positions.

The naturally occurring and most abundant stereoisomer of this compound has been determined to have the (3R, 3'R, 6'R) absolute configuration[1]. This assignment was confirmed through the stereoselective synthesis of its biosynthetic precursor, 19-deoxythis compound, and comparison of its Circular Dichroism (CD) spectrum with the naturally derived compound[1]. The biosynthesis from (3R,3'R,6'R)-lutein, a common stereoisomer of lutein in plants and algae, further supports this configuration, as the stereocenters are typically retained during the enzymatic conversion.

While other stereoisomers are theoretically possible, the (3R, 3'R, 6'R) form is the primary isomer isolated from natural sources like Codium fragile and Caulerpa lentillifera. Detailed spectroscopic and biological data for other stereoisomers are not extensively available in the current literature.

Quantitative Data

Spectroscopic Data

The structural elucidation and quantification of this compound rely on a combination of spectroscopic techniques. The following tables summarize the key quantitative data for the naturally occurring (3R, 3'R, 6'R)-siphonaxanthin.

Table 1: ¹H-NMR Spectral Data of this compound in CDCl₃ (500 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
0.86sC1-Me (β-ring)
1.08sC1-Me (β-ring)
1.20sC5-Me (β-ring)
1.78sC9-Me
1.91sC13-Me
1.97sC13'-Me
0.85dC1'-Me (ε-ring)
1.05dC1'-Me (ε-ring)
1.58sC5'-Me (ε-ring)
4.25mH-3
4.00mH-3'
4.14sH₂-19
5.45dH-7'
6.00-7.00mPolyene chain protons

Data compiled from published literature.

Table 2: UV-Visible Absorption Maxima (λmax) of this compound in Different Solvents

Solventλmax (nm)
n-Hexane448, 478
Acetonitrile452
Methanol (B129727)454
Dichloromethane460

The absorption spectrum in non-polar solvents like n-hexane shows a well-resolved vibronic structure.

Table 3: Mass Spectrometry Data for this compound

Ionization Method[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragment Ions (m/z)
APCI601.4-583.4 [M+H-H₂O]⁺, 565.4 [M+H-2H₂O]⁺
ESI-623.4-

Experimental Protocols

Extraction and Purification of this compound from Green Algae

The following protocol is a generalized procedure for the extraction and purification of this compound from marine green algae such as Codium cylindricum.

Experimental Workflow for this compound Isolation

experimental_workflow start Fresh or Freeze-dried Algal Material extraction Extraction with Acetone (B3395972)/Methanol (e.g., 7:2 v/v) at low temperature (4°C) start->extraction partition Partitioning with Diethyl Ether and Water extraction->partition saponification Saponification with 10% methanolic KOH to remove chlorophylls (B1240455) and lipids partition->saponification chromatography_prep Preparative Thin-Layer Chromatography (TLC) or Column Chromatography (Silica Gel) saponification->chromatography_prep hplc High-Performance Liquid Chromatography (HPLC) Purification (e.g., C30 column) chromatography_prep->hplc characterization Structural Elucidation and Purity Check (NMR, MS, UV-Vis) hplc->characterization end Pure this compound characterization->end

A generalized workflow for the isolation and purification of this compound.

Detailed Steps:

  • Extraction: The algal material is homogenized and extracted with a mixture of acetone and methanol (e.g., 7:2 v/v) at a low temperature (e.g., 4°C) to minimize degradation. This process is repeated until the residue becomes colorless.

  • Partitioning: The combined extracts are partitioned with diethyl ether and water. The upper ether layer containing the pigments is collected.

  • Saponification: To remove chlorophylls and lipids, the extract is saponified using a solution of methanolic potassium hydroxide (B78521) (e.g., 10%) overnight in the dark at room temperature.

  • Chromatography: The non-saponifiable lipid fraction containing carotenoids is then subjected to preparative thin-layer chromatography (TLC) or silica (B1680970) gel column chromatography for initial separation.

  • HPLC Purification: The fraction containing this compound is further purified by High-Performance Liquid Chromatography (HPLC) using a C30 column with a suitable mobile phase (e.g., a gradient of methanol, methyl-tert-butyl ether, and water).

  • Structural Characterization: The purity and structure of the isolated this compound are confirmed using ¹H-NMR, Mass Spectrometry (MS), and UV-Vis spectroscopy.

Chiral HPLC for Stereoisomer Analysis

To analyze the stereoisomeric composition of a sample, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is employed. A common column for carotenoid stereoisomer separation is a CHIRALPAK® column. The mobile phase typically consists of a mixture of n-hexane and an alcohol like ethanol (B145695) or isopropanol. The elution order and resolution of stereoisomers depend on the specific column and mobile phase composition.

Biological Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and angiogenesis.

Anti-Angiogenic Signaling Pathway

This compound exerts its anti-angiogenic effects primarily by inhibiting the Fibroblast Growth Factor 2 (FGF-2) signaling pathway.

This compound's Inhibition of FGF-2-Mediated Angiogenesis

anti_angiogenic_pathway This compound This compound FGF2 FGF-2 This compound->FGF2 Suppresses mRNA expression FGFR1 FGFR-1 This compound->FGFR1 Down-regulates FGF2->FGFR1 Binds to ERK12 ERK1/2 FGFR1->ERK12 Phosphorylates Akt Akt FGFR1->Akt Phosphorylates Proliferation Endothelial Cell Proliferation ERK12->Proliferation Migration Endothelial Cell Migration Akt->Migration TubeFormation Tube Formation Akt->TubeFormation

This compound inhibits angiogenesis by targeting the FGF-2/FGFR-1 pathway.

This compound has been shown to suppress the mRNA expression of both FGF-2 and its receptor, FGFR-1. This leads to the down-regulation of the phosphorylation of downstream signaling proteins, including Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and Akt. The inhibition of these pathways ultimately suppresses endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

This compound's Modulation of Inflammatory Pathways

anti_inflammatory_pathway This compound This compound Metabolites This compound Metabolites This compound->Metabolites Metabolized to ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress Mitigates Nrf2 Nrf2 Activation Metabolites->Nrf2 Activates NFkB NF-κB Activation ER_Stress->NFkB ProInflammatory Pro-inflammatory Gene Expression (e.g., IL-6) NFkB->ProInflammatory ARE Antioxidant Response Element (ARE) Nrf2->ARE AntiInflammatory Anti-inflammatory and Antioxidant Gene Expression ARE->AntiInflammatory

This compound and its metabolites exert anti-inflammatory effects via NF-κB inhibition and Nrf2 activation.

This compound can mitigate endoplasmic reticulum (ER) stress, which in turn suppresses the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes like interleukin-6 (IL-6). Additionally, metabolites of this compound have been shown to be potent activators of the Nrf2 pathway. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of anti-inflammatory and antioxidant genes.

Conclusion

This compound stands out as a marine carotenoid with a unique chemical structure and significant therapeutic potential. Its (3R, 3'R, 6'R) absolute configuration is a key determinant of its bioactivity. The well-defined anti-inflammatory and anti-angiogenic signaling pathways provide a solid foundation for further preclinical and clinical investigations. This technical guide serves as a valuable resource for researchers aiming to harness the properties of this compound for the development of novel pharmaceuticals and nutraceuticals. Further research into the synthesis and biological activities of its other stereoisomers could unveil even more of the therapeutic potential of this fascinating marine molecule.

References

The Biosynthesis of Siphonaxanthin in Green Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siphonaxanthin (B1249711), a unique keto-carotenoid found predominantly in siphonaceous green algae, has garnered significant interest within the scientific community. Its distinct molecular structure, featuring a C19-hydroxyl group, contributes to its unique light-harvesting properties, allowing algae to thrive in the blue-green light conditions of marine environments. Beyond its role in photosynthesis, this compound has demonstrated a range of biological activities, including anti-inflammatory, anti-angiogenic, and pro-apoptotic effects, making it a promising candidate for further investigation in drug development and nutraceutical applications.

This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway in green algae. It is designed to be a comprehensive resource for researchers, detailing the proposed enzymatic steps, the influence of light on its production, and the analytical methods required for its study. While the complete enzymatic machinery is yet to be fully elucidated, this guide synthesizes the available evidence to present a coherent model of this fascinating metabolic pathway.

The Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is understood to be a specialized branch of the α-carotene pathway, originating from the common carotenoid precursor, lutein (B1675518). The pathway involves a series of hydroxylation and oxidation reactions, though the specific enzymes responsible for each step are still under active investigation.

The proposed pathway is as follows:

  • Lutein as the Precursor: Lutein, a dihydroxycarotenoid with one β-ring and one ε-ring, is the widely accepted starting point for this compound biosynthesis.

  • Formation of Intermediates:

    • Loroxanthin: Lutein is likely hydroxylated at the C19 position to form loroxanthin. The enzyme responsible for this step is a putative carotenoid 19-hydroxylase , which is hypothesized to be a cytochrome P450 monooxygenase.

    • 19-Deoxythis compound: Recent research has identified 19-deoxythis compound as a key intermediate.[1] This suggests an alternative or parallel pathway where lutein undergoes oxidation at the C8 position before or after the C19 hydroxylation. The enzyme catalyzing the C8 ketolation is likely a carotene C8-ketolase .

  • Final Conversion to this compound: The final step involves the conversion of the intermediates to this compound (3,19,3'-Trihydroxy-7,8-dihydro-β,ε-caroten-8-one). This requires both the C19-hydroxylation and the C8-ketolation to be present.

The following diagram illustrates the proposed biosynthetic pathway from lutein to this compound.

Siphonaxanthin_Biosynthesis Lutein Lutein Loroxanthin Loroxanthin Lutein->Loroxanthin Carotenoid 19-hydroxylase (putative CYP450) Deoxythis compound 19-Deoxythis compound Lutein->Deoxythis compound Carotene C8-ketolase (putative) This compound This compound Loroxanthin->this compound Carotene C8-ketolase (putative) Deoxythis compound->this compound Carotenoid 19-hydroxylase (putative CYP450)

A proposed biosynthetic pathway for this compound from lutein.

Regulation of this compound Biosynthesis by Light

The production of this compound is intricately regulated by light, a key environmental cue for photosynthetic organisms. Specifically, blue-green light has been identified as a potent inducer of the this compound biosynthesis pathway. This adaptation allows siphonaceous algae to efficiently harvest the wavelengths of light that penetrate deeper into the marine environment.

The light-sensing mechanism is believed to be mediated by cryptochromes , a class of blue-light photoreceptors. Upon activation by blue light, cryptochromes are thought to initiate a signaling cascade that ultimately leads to the upregulation of the genes encoding the biosynthetic enzymes for this compound. While the complete signaling pathway is not yet fully understood, it likely involves a series of protein-protein interactions and the activation of specific transcription factors that bind to the promoter regions of the target genes.

The diagram below outlines the hypothetical light signaling pathway leading to this compound biosynthesis.

Light_Signaling_Pathway cluster_light Light Environment cluster_cell Algal Cell Blue_Green_Light Blue-Green Light (450-550 nm) Cryptochrome Cryptochrome (Photoreceptor) Signaling_Cascade Signaling Cascade (e.g., COP1/SPA1, transcription factors) Cryptochrome->Signaling_Cascade Activation Biosynthesis_Genes This compound Biosynthesis Genes Signaling_Cascade->Biosynthesis_Genes Upregulation Enzymes Biosynthetic Enzymes Biosynthesis_Genes->Enzymes Transcription & Translation This compound This compound Accumulation Enzymes->this compound Catalysis

Hypothetical blue-light signaling pathway for this compound biosynthesis.

Quantitative Data on Carotenoid Composition

The relative abundance of this compound and its precursors can vary between different species of green algae and is significantly influenced by environmental conditions, particularly the light spectrum. The following table summarizes representative quantitative data on the carotenoid composition in green algae, highlighting the changes observed under different light conditions.

Algal SpeciesLight ConditionLutein (µg/g DW)Loroxanthin (µg/g DW)19-Deoxythis compound (µg/g DW)This compound (µg/g DW)Reference
Codium fragileWhite Light197.9Not ReportedNot ReportedPresent (not quantified)[2]
Caulerpa lentilliferaNot SpecifiedNot DetectedNot ReportedNot ReportedPresent (not quantified)[3]
Scenedesmus obliquusNot SpecifiedPresent (quantified)Present (quantified)Not ReportedNot Reported[4]

Note: Quantitative data for all intermediates in a single species under varying light conditions is currently limited in the literature. The data presented is based on available studies and may not represent a complete profile.

Experimental Protocols

Pigment Extraction from Green Algae

This protocol is adapted from methods described for carotenoid extraction from marine algae.[3]

Materials:

  • Fresh or freeze-dried algal tissue (e.g., Codium fragile)

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (B3395972) (100%)

  • Dichloromethane (B109758)

  • Methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Weigh approximately 1 g of freeze-dried (or 5 g of fresh) algal tissue.

  • Grind the tissue to a fine powder in a mortar and pestle with liquid nitrogen.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add 10 mL of 100% acetone and vortex vigorously for 1 minute.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction (steps 4-6) on the pellet until the pellet is colorless.

  • Combine all supernatants.

  • To the combined acetone extract, add an equal volume of a dichloromethane:methanol (1:1, v/v) solution and 0.5 volumes of saturated NaCl solution.

  • Vortex and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collect the lower (dichloromethane) phase containing the pigments.

  • Wash the dichloromethane phase twice with an equal volume of saturated NaCl solution.

  • Dry the dichloromethane phase over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Resuspend the dried pigment extract in a known volume of a suitable solvent (e.g., acetone or mobile phase for HPLC) for analysis.

HPLC-DAD Method for Quantification of this compound and Precursors

This protocol is a proposed method based on established techniques for carotenoid separation.[4][5] Optimization may be required depending on the specific HPLC system and column used.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) detector.

  • Column: A C30 reversed-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm) is recommended for optimal separation of carotenoid isomers. A C18 column can also be used.

  • Mobile Phase A: Methanol:Acetonitrile:Water (e.g., 70:20:10, v/v/v)

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Gradient Elution:

    • 0-15 min: 95% A, 5% B

    • 15-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Linear gradient back to 95% A, 5% B

    • 35-45 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: Monitor at 450 nm. Collect spectra from 250-700 nm to aid in peak identification.

Quantification:

  • Prepare standard curves for lutein and this compound (if available) at a range of concentrations.

  • Quantify loroxanthin and 19-deoxythis compound using the standard curve of a structurally similar compound (e.g., lutein) and applying a correction factor based on their molar extinction coefficients if known.

Gene Expression Analysis by qRT-PCR

This protocol provides a general framework for analyzing the expression of putative this compound biosynthesis genes.[6]

Workflow:

  • Experimental Setup: Culture the green alga (e.g., Codium fragile) under controlled conditions with white light (control) and blue-green light (treatment).

  • RNA Extraction: Harvest algal cells at different time points and extract total RNA using a suitable kit or a Trizol-based method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • Primer Design: Design specific primers for the target genes (putative hydroxylases, ketolases) and a reference gene (e.g., actin, tubulin).

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

The following diagram illustrates the workflow for qRT-PCR analysis.

qRTPCR_Workflow Algal_Culture Algal Culture (White vs. Blue-Green Light) RNA_Extraction Total RNA Extraction Algal_Culture->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR with Gene-Specific Primers cDNA_Synthesis->qRT_PCR Data_Analysis Relative Gene Expression (2-ΔΔCt Method) qRT_PCR->Data_Analysis

Workflow for quantitative real-time PCR (qRT-PCR) analysis.

Identification and Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful tool for the identification of this compound and its intermediates. The expected [M+H]+ ions are:

  • Lutein: m/z 569.43

  • Loroxanthin: m/z 585.43

  • 19-Deoxythis compound: m/z 583.41

  • This compound: m/z 599.41

Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are essential for the unambiguous structural elucidation of isolated carotenoids. Key spectral features to note for the this compound pathway include:

  • Lutein: Characteristic signals for the β- and ε-rings.

  • Loroxanthin: The appearance of signals corresponding to the hydroxymethyl group at C19.

  • 19-Deoxythis compound: Signals indicating the presence of a keto group at C8.

  • This compound: A combination of the signals for the C19-hydroxyl and C8-keto groups.

Detailed 1H and 13C NMR data for loroxanthin has been reported in the literature and can be used as a reference.[7]

Conclusion and Future Perspectives

The biosynthesis of this compound in green algae represents a fascinating and specialized branch of carotenoid metabolism. While the general pathway from lutein through hydroxylated and ketolated intermediates is becoming clearer, significant research is still needed to definitively identify and characterize the enzymes and genes involved. The strong regulation of this pathway by blue-green light also presents an intriguing area for further investigation into the specifics of light signaling in marine algae.

For researchers in drug development, a thorough understanding of the biosynthesis and regulation of this compound is crucial for developing sustainable and scalable production methods, potentially through metabolic engineering of microalgae or heterologous expression systems. The detailed experimental protocols and analytical methods outlined in this guide provide a solid foundation for future research aimed at unraveling the remaining mysteries of the this compound biosynthesis pathway and harnessing its potential for human health.

References

The Symbiotic Relationship of Siphonaxanthin and Siphonein in Codium fragile: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The marine green alga Codium fragile is a rich source of unique xanthophyll carotenoids, primarily siphonaxanthin (B1249711) and its ester derivative, siphonein. These pigments play a crucial role in the alga's photosynthetic processes, particularly in harvesting blue-green light in underwater environments. Beyond their physiological functions in the alga, this compound and siphonein have garnered significant interest in the scientific and pharmaceutical communities for their potent biological activities, including anti-cancer and anti-angiogenic properties. This technical guide provides an in-depth exploration of the relationship between this compound and siphonein in Codium fragile, detailing their biosynthesis, chemical structures, and functional roles. Furthermore, this document outlines key experimental protocols for their extraction, separation, and quantification, and presents current knowledge on the signaling pathways through which they exert their therapeutic effects. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the potential of these marine carotenoids.

Introduction: The Unique Carotenoids of Codium fragile

Codium fragile, a siphonaceous green alga, possesses a distinct pigment profile that enables it to thrive in subtidal marine habitats. Central to this adaptation are the keto-carotenoids this compound and its fatty acid ester, siphonein. Siphonein is specifically identified as this compound 19-(trans-∆2-dodecenoate)[1]. These pigments are integral components of the this compound-siphonein-chlorophyll-a/b-binding protein (SCP), a light-harvesting complex that efficiently absorbs blue-green light, a spectral range that penetrates deeper into the water column[2]. The presence of these specific carotenoids in place of lutein (B1675518), which is common in terrestrial plants, highlights a unique evolutionary adaptation[2].

Recent research has illuminated the significant therapeutic potential of this compound, demonstrating its ability to induce apoptosis in cancer cells and inhibit angiogenesis, often with greater potency than other well-studied carotenoids like fucoxanthin[1][3]. Siphonein, while sharing a structural backbone with this compound, exhibits distinct bioactivities and bioavailability, making the study of their interplay crucial for potential pharmaceutical applications[1].

Chemical Structures and Relationship

This compound is a xanthophyll characterized by a β-ionone ring and an ε-ionone ring, with hydroxyl groups at the C3 and C3' positions, a keto group at C8, and a unique hydroxyl group at the C19 position[1]. Siphonein is an acylated derivative of this compound, where the hydroxyl group at the C19 position is esterified with a fatty acid, typically a C12 fatty acid (dodecenoate)[1].

The fundamental relationship is that of a parent molecule (this compound) and its ester (siphonein). This esterification significantly alters the polarity and, consequently, the solubility and bioavailability of the carotenoid.

Quantitative Analysis in Codium fragile

The concentrations of this compound and siphonein in Codium fragile can vary based on environmental factors such as light availability and depth[4][5]. However, several studies have quantified their presence, providing valuable data for extraction and application purposes. This compound and siphonein can constitute a significant portion of the total carotenoids in this alga, in some cases accounting for up to 60%[6].

Pigment Concentration Range (% of dry weight) Method of Quantification Reference
This compound0.03% - 0.1%HPLC[1][7]
SiphoneinPresent at similar levels to this compoundHPLC[1][7]
Total Carotenoids
This compound + Siphonein~60% of total carotenoidsTLC[6]

Biosynthesis of this compound and Siphonein

The biosynthetic pathway of this compound is believed to originate from the common carotenoid precursor, lutein[8]. While the complete enzymatic cascade in Codium fragile is yet to be fully elucidated, recent studies have identified a key intermediate, 19-deoxythis compound, which accumulates under blue-green light conditions[9][10]. This suggests a multi-step enzymatic process. The final step in the formation of siphonein is the esterification of the C19-hydroxyl group of this compound with a fatty acid, a reaction likely catalyzed by an acyltransferase.

This compound and Siphonein Biosynthetic Pathway cluster_0 General Carotenoid Pathway cluster_1 This compound-Specific Pathway in Codium fragile Lycopene Lycopene α-Carotene α-Carotene Lycopene->α-Carotene Lycopene β-cyclase (LCYB) & ε-cyclase (LCYE) Lutein Lutein α-Carotene->Lutein β-ring hydroxylase & ε-ring hydroxylase 19-deoxythis compound 19-deoxythis compound Lutein->19-deoxythis compound Putative Oxidase/Ketolase This compound This compound 19-deoxythis compound->this compound 19-hydroxylase Siphonein Siphonein This compound->Siphonein Acyltransferase + Fatty Acid

A proposed biosynthetic pathway for this compound and siphonein in Codium fragile.

Experimental Protocols

Extraction of this compound and Siphonein from Codium fragile

A generalized protocol for the extraction of carotenoids from algal biomass is presented below. All steps should be performed under dim light to prevent photodegradation of the pigments.

  • Sample Preparation: Freshly collected Codium fragile should be cleaned of epiphytes and debris, rinsed with distilled water, and lyophilized (freeze-dried) to remove moisture. The dried biomass is then ground into a fine powder.

  • Solvent Extraction:

    • Suspend the powdered alga in a solvent mixture, typically acetone (B3395972) or a mixture of methanol (B129727) and acetone.

    • Homogenize the suspension using a blender or an ultrasonic bath to disrupt the cell walls and facilitate solvent penetration.

    • Perform the extraction at a low temperature (e.g., 4°C) in the dark for several hours or overnight with constant stirring.

  • Phase Separation:

    • Centrifuge the extract to pellet the solid algal debris.

    • Transfer the supernatant to a separatory funnel.

    • Add diethyl ether or hexane (B92381) and a saturated NaCl solution to the supernatant to partition the lipophilic pigments into the organic phase.

    • Collect the upper organic layer containing the carotenoids.

  • Drying and Concentration:

    • Dry the organic extract over anhydrous sodium sulfate (B86663) to remove residual water.

    • Evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator at a low temperature (<35°C).

    • The resulting crude extract can be stored at -20°C or lower under a nitrogen atmosphere.

Separation and Purification by Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the qualitative analysis and small-scale purification of this compound and siphonein.

  • Plate Preparation: Use silica (B1680970) gel 60 F254 plates.

  • Sample Application: Dissolve the crude extract in a small volume of a suitable solvent (e.g., acetone) and spot it onto the baseline of the TLC plate using a capillary tube.

  • Mobile Phase: A common solvent system for separating carotenoids is a mixture of n-hexane and acetone in a ratio of approximately 7:3 (v/v). The exact ratio may need to be optimized.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to ascend near the top of the plate.

  • Visualization and Identification: Carotenoids will appear as colored spots. This compound, being more polar, will have a lower Rf value than the less polar siphonein. The bands can be scraped from the plate and the pigments eluted with a suitable solvent for further analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the accurate quantification of this compound and siphonein.

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 reverse-phase column is typically used.

  • Sample Preparation: The crude extract is redissolved in the mobile phase and filtered through a 0.22 µm syringe filter before injection.

  • Mobile Phase and Gradient: A gradient elution is often employed. For example, a gradient of water, methanol, and methyl-tert-butyl ether can be used to separate a wide range of carotenoids. The specific gradient profile will depend on the column and the specific compounds of interest.

  • Detection: this compound and siphonein can be detected by their characteristic absorption spectra, with absorption maxima around 450 nm.

  • Quantification: The concentration of each pigment is determined by comparing the peak area from the sample chromatogram to a standard curve generated from purified standards of this compound and siphonein.

Experimental Workflow Codium_fragile_Biomass Codium fragile Biomass Extraction Extraction (Acetone/Methanol) Codium_fragile_Biomass->Extraction Crude_Extract Crude Pigment Extract Extraction->Crude_Extract TLC_Separation Thin-Layer Chromatography (Qualitative Analysis/ Small-scale Purification) Crude_Extract->TLC_Separation HPLC_Quantification HPLC-PDA (Quantitative Analysis) Crude_Extract->HPLC_Quantification Siphonaxanthin_Fraction Purified this compound TLC_Separation->Siphonaxanthin_Fraction Siphonein_Fraction Purified Siphonein TLC_Separation->Siphonein_Fraction Biological_Assays Biological Activity Assays Siphonaxanthin_Fraction->Biological_Assays Siphonein_Fraction->Biological_Assays

A generalized workflow for the extraction, separation, and analysis of this compound and siphonein.

Signaling Pathways and Biological Activities

This compound has demonstrated significant potential in preclinical studies, particularly in cancer research. Its biological effects are mediated through the modulation of specific cellular signaling pathways.

Anti-Angiogenic Activity via FGF Receptor-1 Signaling

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound has been shown to inhibit angiogenesis, and this effect is attributed to its ability to down-regulate the signaling cascade initiated by the Fibroblast Growth Factor Receptor-1 (FGFR-1)[4][11].

Anti_Angiogenic_Signaling_Pathway This compound This compound FGFR1 FGF Receptor-1 This compound->FGFR1 Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt pathways) FGFR1->Downstream_Signaling Activates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Promotes

Simplified diagram of the anti-angiogenic action of this compound via FGFR-1 inhibition.
Induction of Apoptosis via Bcl-2 and Caspase-3 Pathway

This compound is a potent inducer of apoptosis in various cancer cell lines, including human leukemia HL-60 cells[3][12]. This programmed cell death is initiated through the intrinsic pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the subsequent activation of effector caspases, such as caspase-3[3][12].

Apoptosis_Signaling_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified diagram of this compound-induced apoptosis via the Bcl-2/Caspase-3 pathway.

Conclusion and Future Directions

This compound and its ester, siphonein, are unique carotenoids from Codium fragile with significant physiological roles and promising therapeutic potential. Their distinct chemical structures and interplay within the alga's light-harvesting complex are subjects of ongoing research. The potent anti-cancer and anti-angiogenic activities of this compound, mediated through specific signaling pathways, position it as a strong candidate for further drug development.

Future research should focus on several key areas:

  • Elucidation of the complete biosynthetic pathway: Identifying the specific enzymes responsible for the conversion of lutein to this compound and the subsequent esterification to siphonein will be crucial for potential biotechnological production.

  • In-depth pharmacological studies of siphonein: The biological activities of siphonein are less characterized than those of this compound. Understanding its absorption, metabolism, and therapeutic effects is essential.

  • Clinical trials: To translate the promising preclinical findings into clinical applications, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound and siphonein in treating human diseases.

This technical guide provides a solid foundation for researchers and professionals in the field, summarizing the current knowledge and outlining the necessary methodologies to further explore the potential of these fascinating marine compounds.

References

A Technical Guide to the In Vitro Biological Activities of Siphonaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Siphonaxanthin (B1249711), a keto-carotenoid found in marine green algae, has emerged as a compound of significant interest due to its potent biological activities demonstrated in a variety of in vitro models.[1][2][3][4] Unlike more common carotenoids, this compound exhibits unique structural features that may contribute to its enhanced efficacy.[2] This document provides a comprehensive technical overview of the in vitro biological functions of this compound, with a focus on its anticancer, anti-angiogenic, anti-inflammatory, and anti-adipogenic properties. It summarizes key quantitative data, details common experimental protocols, and visualizes the molecular pathways involved. This guide is intended to serve as a resource for researchers exploring this compound as a potential therapeutic or chemopreventive agent.

Anticancer and Cytotoxic Activities

This compound has demonstrated potent growth-inhibitory and pro-apoptotic effects across various cancer cell lines, often proving more effective than other well-studied carotenoids like fucoxanthin.[1][2][5] Its anticancer activity is mediated through the modulation of key signaling pathways controlling cell survival and apoptosis.

Induction of Apoptosis

In human leukemia (HL-60) cells, this compound is a powerful inducer of apoptosis.[6][7] Treatment with this compound leads to characteristic apoptotic changes, including chromatin condensation and an increase in TUNEL-positive cells.[1][6][7] This process is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the subsequent activation of caspase-3, a key executioner caspase.[1][2][6][7][8] Furthermore, this compound up-regulates the expression of Death Receptor 5 (DR5), sensitizing cancer cells to TRAIL-induced apoptosis.[1][5][6] Studies on luminal (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells confirm that this compound's growth-inhibitory effects are linked to the downregulation of Bcl-2 and Poly (ADP-ribose) polymerase (PARP).[9][10]

Inhibition of Cell Survival Pathways

The anticancer effects of this compound are also attributed to its ability to suppress critical cell survival signaling. In breast cancer cells, this compound treatment blocks the phosphorylation and activation of Akt and ERK1/2, two central nodes in pathways that promote cell proliferation and survival.[9][10] It also suppresses the expression of the redox-sensitive transcription factor NF-κB, further contributing to its pro-apoptotic effects.[9][10]

Quantitative Data: Anticancer & Anti-proliferative Activity
Cell LineActivityConcentrationEffectReference
Human Leukemia (HL-60)Inhibition of Viability20 µMMarked reduction in cell viability within 6 hours.[1][5][6][7]
Human Leukemia (HL-60)Apoptosis Induction10 µMIncrease in TUNEL-positive cells.[7]
Breast Cancer (MCF-7)Inhibition of Viability5 µMSignificant inhibition of cell viability.[9]
Breast Cancer (MDA-MB-231)Inhibition of Viability5 µMSignificant inhibition of cell viability.[9]
Signaling Pathway Visualization```dot

// Pathways this compound -> DR5 [label="Upregulates", color="#34A853", fontcolor="#202124", fontsize=8]; this compound -> Bcl2 [label="Inhibits", color="#EA4335", fontcolor="#202124", fontsize=8, dir="tee"]; this compound -> Akt [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#202124", fontsize=8, dir="tee"]; this compound -> ERK [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#202124", fontsize=8, dir="tee"]; this compound -> NFkB [label="Inhibits", color="#EA4335", fontcolor="#202124", fontsize=8, dir="tee"];

DR5 -> Caspase3_inactive [color="#34A853"]; Bcl2 -> Caspase3_inactive [color="#EA4335", dir="tee"]; Caspase3_inactive -> Caspase3_active [color="#34A853"]; Caspase3_active -> PARP [label="Cleaves", color="#EA4335", fontcolor="#202124", fontsize=8]; PARP -> Apoptosis [label="Inhibition leads to", style=dashed, color="#EA4335", fontcolor="#202124", fontsize=8]; Caspase3_active -> Apoptosis [color="#EA4335"];

Akt -> pAkt [style=invis]; ERK -> pERK [style=invis]; pAkt -> Survival [color="#34A853"]; pERK -> Survival [color="#34A853"]; NFkB -> Survival [color="#34A853"]; }

Caption: Inhibition of the FGF-2/FGFR-1 anti-angiogenic signaling pathway by this compound.

Anti-Inflammatory Activity

Chronic inflammation is implicated in numerous diseases. This compound demonstrates significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.

Suppression of Inflammatory Responses

In studies using RAW264 macrophages stimulated with advanced glycation end products (AGEs), a trigger for inflammation, this compound was the only one of 17 carotenoids tested that significantly suppressed nitric oxide (NO) generation. I[11]t also suppresses the AGE-induced mRNA expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and cellular adhesion molecules. I[11]n differentiated Caco-2 cells, siphonein (a fatty acid ester of this compound) was shown to suppress the lipopolysaccharide (LPS)-induced expression of proinflammatory chemokines and the release of CXCL8 protein.

[12]#### 3.2. Molecular Mechanisms

The anti-inflammatory action of this compound is linked to its ability to mitigate endoplasmic reticulum (ER) stress and subsequently inhibit the activation of the master inflammatory transcription factor, nuclear factor-κB (NF-κB). A[11] reporter gene assay confirmed that this compound significantly inhibits AGE-induced NF-κB activation. T[11][13]his inhibition of the ER stress/NF-κB axis is a key mechanism by which this compound exerts its anti-inflammatory effects.

[11]#### Quantitative Data: Anti-Inflammatory Activity

Cell LineStimulantActivityEffectReference
RAW264 MacrophagesAGEsInhibition of NO generationSignificant suppression.
RAW264 MacrophagesAGEsInhibition of IL-6 mRNASignificant suppression.
Caco-2 CellsLPSInhibition of NF-κB activationSignificant suppression (by siphonein).
Caco-2 CellsLPSInhibition of CXCL8 releaseSignificant suppression (by siphonein).

Signaling Pathway Visualization

G cluster_pathway Inflammatory Signaling Cascade cluster_effects Inflammatory Response This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress Mitigates NFkB NF-κB Activation This compound->NFkB Inhibits Stimulant Inflammatory Stimulant (e.g., AGEs, LPS) Stimulant->ER_Stress Stimulant->NFkB ER_Stress->NFkB NO NO Production NFkB->NO Cytokines Pro-inflammatory Cytokines (IL-6, CXCL8) NFkB->Cytokines G cluster_pathway Adipogenesis Signaling Cascade cluster_genes Master Regulators cluster_effects Cellular Effects This compound This compound Akt Akt Phosphorylation This compound->Akt Inhibits PPARg PPARγ Akt->PPARg CEBPa C/EBPα Akt->CEBPa Fabp4 Fabp4 / Scd1 PPARg->Fabp4 CEBPa->Fabp4 Adipogenesis Adipocyte Differentiation & Lipid Accumulation Fabp4->Adipogenesis G start Start seed 1. Seed Cells in 96-well Plate start->seed treat 2. Treat with this compound (and Vehicle Control) seed->treat incubate 3. Incubate for Specified Duration treat->incubate reagent 4. Add Metabolic Reagent (e.g., WST-1) incubate->reagent measure 5. Measure Absorbance with Plate Reader reagent->measure analyze 6. Calculate % Viability vs. Control measure->analyze end End analyze->end

References

Siphonaxanthin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siphonaxanthin (B1249711), a marine carotenoid found in green algae, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cancer cells. It delves into its pro-apoptotic, anti-angiogenic, and anti-metastatic activities, with a focus on the modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the core molecular interactions.

Introduction

The search for novel, effective, and less toxic anti-cancer agents has led to the exploration of natural products from marine sources. This compound, a keto-carotenoid, has demonstrated significant potential in this regard.[1] Unlike other well-studied carotenoids, this compound possesses unique structural features that contribute to its enhanced bioactivity.[1] This guide synthesizes the current scientific knowledge on this compound's mechanism of action in various cancer cell types, providing a detailed examination of its impact on cell viability, apoptosis, angiogenesis, and key signaling cascades.

Effects on Cancer Cell Viability and Proliferation

This compound exhibits potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. Its efficacy has been notably demonstrated in human leukemia (HL-60) and breast cancer cells (MCF-7, MDA-MB-231).[2][3]

Quantitative Data on Cell Viability

The following table summarizes the key quantitative data regarding the effect of this compound on cancer cell viability.

Cell LineAssayConcentration (µM)Incubation Time (h)EffectReference(s)
HL-60 Guava ViaCount206Marked reduction in cell viability (p<0.05)[4][5]
HL-60 Guava ViaCount1012Cell viability less than 50%[4]
MCF-7 WST-1524Significant inhibition of viability[3]
MDA-MB-231 WST-1524Significant inhibition of viability[3]
HUVEC WST-12.572~50% suppression of proliferation[6]

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This process is initiated through both intrinsic and extrinsic pathways, leading to characteristic morphological and biochemical changes in the cancer cells.

Molecular Mechanisms of Apoptosis Induction

This compound triggers apoptosis through the modulation of several key regulatory proteins:

  • Downregulation of Bcl-2: this compound decreases the expression of the anti-apoptotic protein Bcl-2, thereby promoting the release of pro-apoptotic factors from the mitochondria.[2][4]

  • Activation of Caspase-3: The reduction in Bcl-2 is associated with a subsequent increase in the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][4]

  • Upregulation of Death Receptor 5 (DR5): this compound upregulates the expression of DR5 (TRAIL Receptor-2), a cell surface receptor that, upon activation, initiates the extrinsic apoptotic pathway.[4][5]

  • Induction of GADD45α: An increase in the expression of Growth Arrest and DNA Damage-inducible protein alpha (GADD45α) has been observed, suggesting a role in cell cycle arrest and apoptosis induction.[4][5]

Signaling Pathway for Apoptosis Induction

The following diagram illustrates the signaling pathway through which this compound induces apoptosis in cancer cells.

This compound This compound DR5 DR5 (Death Receptor 5) This compound->DR5 Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates GADD45a GADD45α This compound->GADD45a Upregulates Caspase3 Caspase-3 DR5->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes GADD45a->Apoptosis Promotes

Figure 1: this compound-induced apoptotic signaling pathway.

Anti-Angiogenic Effects

This compound demonstrates potent anti-angiogenic activity, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[6]

Inhibition of Endothelial Cell Proliferation and Tube Formation

In Human Umbilical Vein Endothelial Cells (HUVECs), this compound significantly suppresses proliferation and the formation of tube-like structures, which are critical steps in angiogenesis.[6]

AssayConcentration (µM)Incubation TimeEffectReference(s)
HUVEC Proliferation 2.572 h~50% suppression[6]
HUVEC Tube Formation 10-Significant suppression of tube length[6]
HUVEC Tube Formation 25-Complete inhibition of tube formation[6]
Rat Aortic Ring Assay >2.5-Significant reduction in microvessel outgrowth[6]
Molecular Mechanisms of Anti-Angiogenesis

The anti-angiogenic effects of this compound are attributed to the downregulation of key signaling molecules in vascular endothelial cells:

  • Suppression of FGF-2 and FGFR-1: this compound suppresses the mRNA expression of Fibroblast Growth Factor 2 (FGF-2) and its receptor (FGFR-1).[6] This inhibition disrupts a critical signaling pathway for endothelial cell proliferation and migration.

Signaling Pathway for Anti-Angiogenesis

The diagram below illustrates the mechanism of this compound's anti-angiogenic action.

This compound This compound FGF2_FGFR1 FGF-2 / FGFR-1 Signaling This compound->FGF2_FGFR1 Suppresses mRNA expression Endothelial_Cell Endothelial Cell Proliferation & Tube Formation FGF2_FGFR1->Endothelial_Cell Promotes Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis Leads to This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK NFkB NF-κB Pathway This compound->NFkB Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival NFkB->Cell_Survival Inflammation Inflammation NFkB->Inflammation Start Cancer Cell Culture Treatment This compound Treatment Start->Treatment Viability Cell Viability Assays (MTT, Guava ViaCount) Treatment->Viability Apoptosis Apoptosis Assays (TUNEL, DAPI, Caspase-3) Treatment->Apoptosis WesternBlot Western Blot Analysis (Protein Expression) Treatment->WesternBlot RTPCR qRT-PCR (Gene Expression) Treatment->RTPCR Angiogenesis Anti-Angiogenesis Assays (Tube Formation, Aortic Ring) Treatment->Angiogenesis Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis RTPCR->Analysis Angiogenesis->Analysis

References

A Technical Guide to the Anti-Angiogenic Effects of Siphonaxanthin in Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-angiogenic properties of siphonaxanthin (B1249711), a keto-carotenoid found in green algae. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. This compound has emerged as a potent anti-angiogenic compound, demonstrating significant effects on endothelial cells, the primary cells involved in vessel formation. This document synthesizes the available quantitative data, details the experimental protocols used for its evaluation, and visualizes the underlying molecular mechanisms.

Quantitative Data Summary

This compound has been shown to inhibit key angiogenic processes in a dose-dependent manner. The following tables summarize the quantitative findings from various in vitro and ex vivo studies, primarily using Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Effect of this compound on HUVEC Proliferation

Concentration (µM)Inhibition of ProliferationStatistical SignificanceSource
2.5~50%p<0.05[1][2][3]
>2.5Significant Suppressionp<0.05[3][4]

Table 2: Effect of this compound on HUVEC Tube Formation

Concentration (µM)Effect on Tube FormationSource
10~44% reduction in tube length[2][3]
25Complete inhibition (no tube formation observed)[2][3][4]

Table 3: Effect of this compound on Ex Vivo Angiogenesis (Rat Aortic Ring Assay)

Concentration (µM)Effect on Microvessel OutgrowthSource
>2.5Significant reduction[2][3][4]
2.5~50% inhibition[1]
50100% inhibition[1]

Note: The effect of this compound on VEGF-induced HUVEC migration (chemotaxis) was found to be not statistically significant.[1][2][3][4]

Core Mechanism of Action

The primary anti-angiogenic mechanism of this compound is the disruption of the Fibroblast Growth Factor 2 (FGF-2) signaling pathway.[4] Unlike many anti-angiogenic agents that target the Vascular Endothelial Growth Factor (VEGF) pathway, this compound appears to have minimal effect on the expression of VEGF Receptor-2 (VEGFR-2).[4]

The key molecular events include:

  • Suppression of Gene Expression : this compound downregulates the mRNA expression of FGF-2, its receptor FGFR-1, and the transcription factor EGR-1, which is involved in their trans-activation.[4][5]

  • Inhibition of Downstream Signaling : It effectively inhibits the FGF-2-mediated phosphorylation of crucial downstream signaling proteins, including ERK1/2 and Akt.[4]

This targeted disruption of the FGF-2/FGFR-1 axis ultimately represses the ability of endothelial cells to migrate and differentiate into tube-like structures, thereby inhibiting angiogenesis.[4][6]

Signaling Pathway Diagram

G cluster_0 This compound Action cluster_1 FGF-2 Pathway (Inhibited) cluster_2 Angiogenic Processes (Inhibited) cluster_3 VEGF Pathway (Unaffected) This compound This compound FGF2 FGF-2 (mRNA Expression ↓) This compound->FGF2 Inhibits FGFR1 FGFR-1 (mRNA Expression ↓) This compound->FGFR1 Inhibits EGR1 EGR-1 (mRNA Expression ↓) This compound->EGR1 Inhibits Akt Akt (Phosphorylation ↓) This compound->Akt Inhibits ERK ERK1/2 (Phosphorylation ↓) This compound->ERK Inhibits VEGFR2 VEGFR-2 (mRNA Expression Unaffected) FGF2->FGFR1 Binds PI3K PI3K FGFR1->PI3K Ras Ras FGFR1->Ras PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation TubeFormation Tube Formation Akt->TubeFormation Migration Cell Migration Akt->Migration Ras->ERK ERK->Proliferation ERK->TubeFormation ERK->Migration VEGF VEGF VEGF->VEGFR2 Binds

Caption: this compound inhibits angiogenesis by targeting the FGF-2/FGFR-1 pathway.

Detailed Experimental Protocols

The following sections describe the methodologies used to quantify the anti-angiogenic effects of this compound.

HUVEC Proliferation Assay

This assay measures the effect of this compound on the growth of endothelial cells.

  • Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in a suitable medium (e.g., RPMI 1640) supplemented with growth factors and fetal bovine serum.

  • Seeding : Cells are seeded into 96-well plates at a specified density and allowed to attach overnight.

  • Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 2.5 µM to 50 µM) or a vehicle control.

  • Incubation : Cells are incubated for a defined period (e.g., 24-72 hours).

  • Quantification : Cell viability/proliferation is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • Analysis : The absorbance (for MTT) or cell count is compared between treated and control wells to determine the percentage of proliferation inhibition. Data is analyzed for statistical significance (p<0.05).[1]

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.

  • Plate Coating : Wells of a 24- or 48-well plate are coated with a reconstituted basement membrane matrix, such as Matrigel, and allowed to polymerize at 37°C.[4]

  • Cell Seeding : HUVECs are harvested and seeded onto the Matrigel-coated wells in a low-serum medium.

  • Treatment : this compound is added to the medium at various concentrations (e.g., 10 µM, 25 µM). A vehicle control is included.

  • Incubation : Plates are incubated at 37°C in a 5% CO2 incubator for several hours (e.g., 6-18 hours) to allow for tube formation.

  • Imaging : The formation of tube-like networks is observed and photographed using a phase-contrast microscope.

  • Quantification : The total length of the tube structures is measured using image analysis software (e.g., Adobe Photoshop or ImageJ).[1] The percentage of inhibition is calculated relative to the control.

Ex Vivo Rat Aortic Ring Assay

This assay provides a more complex tissue-level model of angiogenesis, involving multiple cell types.

  • Aorta Excision : A thoracic aorta is carefully removed from a Wistar rat (body weight ~200 g) under sterile conditions.[1]

  • Ring Preparation : The aorta is cleaned of periadventitial fat and cut into 1-1.5 mm thick cross-sections (rings).[1]

  • Embedding : A collagen gel matrix is prepared. Each aortic ring is placed in the center of a well in a 6-well plate and covered with the collagen solution, which is then allowed to gel at 37°C.[1]

  • Culture and Treatment : The gel is overlaid with RPMI 1640 medium containing supplements (e.g., 1% ITS+). This compound is added at the desired concentrations (e.g., 2.5 µM to 50 µM).[1]

  • Incubation : Plates are incubated for 10 days at 37°C with 5% CO2. The medium is changed on day 7.[1]

  • Analysis : The outgrowth of microvessels from the aortic ring is monitored and photographed. The length of the capillaries is measured from the cut end of the aortic segment to the approximate mean point of the capillary network.[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_analysis Analysis Culture 1. HUVEC Culture or Aorta Excision Proliferation 3a. Proliferation Assay (Cell Viability) Culture->Proliferation TubeFormation 3b. Tube Formation Assay (Matrigel) Culture->TubeFormation AorticRing 3c. Aortic Ring Assay (Collagen Gel) Culture->AorticRing Rat Aorta This compound 2. Prepare this compound Solutions This compound->Proliferation This compound->TubeFormation This compound->AorticRing Quantification 5. Quantitative Analysis (e.g., Tube Length, Cell Count) Proliferation->Quantification Imaging 4. Microscopy & Image Acquisition TubeFormation->Imaging AorticRing->Imaging Imaging->Quantification Mechanism 6. Mechanistic Studies (Western Blot, mRNA analysis) Quantification->Mechanism Informs

Caption: Workflow for evaluating the anti-angiogenic effects of this compound.

Logical Framework of this compound's Anti-Angiogenic Effect

The inhibitory action of this compound on angiogenesis can be understood through a clear logical progression from molecular intervention to cellular and tissue-level outcomes.

G A This compound Treatment of Endothelial Cells B Reduced mRNA Expression of FGF-2, FGFR-1, EGR-1 A->B Leads to C Inhibition of Downstream Signaling Phosphorylation (↓ p-Akt, ↓ p-ERK1/2) B->C Results in D Decreased Endothelial Cell Proliferation C->D Causes E Impaired Endothelial Cell Differentiation & Organization C->E Causes F Inhibition of Angiogenesis D->F Contributes to E->F Contributes to

Caption: Logical flow from this compound treatment to angiogenesis inhibition.

Conclusion for Drug Development

This compound demonstrates potent anti-angiogenic activity through a distinct mechanism primarily involving the inhibition of the FGF-2/FGFR-1 signaling pathway. Its ability to significantly suppress endothelial cell proliferation and tube formation at low micromolar concentrations highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. The lack of significant effect on the VEGF pathway suggests it could be used in combination with VEGF inhibitors to achieve a more comprehensive anti-angiogenic blockade or to treat tumors resistant to conventional anti-VEGF therapies. Further in vivo studies are warranted to validate these findings and to assess the bioavailability and metabolic fate of this compound.[4][7]

References

Siphonaxanthin: A Technical Guide to a Novel Marine Carotenoid for Functional Food and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siphonaxanthin (B1249711), a unique keto-carotenoid found in edible green algae, is emerging as a potent bioactive compound with significant potential as a functional food ingredient and a candidate for drug development. This technical guide provides an in-depth overview of the current scientific understanding of this compound, with a focus on its biological activities, mechanisms of action, and relevant experimental methodologies. Notably, this compound has demonstrated superior anti-cancer, anti-inflammatory, and anti-angiogenic properties compared to other well-studied carotenoids like fucoxanthin (B1674175). This document summarizes key quantitative data, details experimental protocols for assessing its bioactivity, and provides visual representations of its known signaling pathways to facilitate further research and development.

Chemical Properties and Natural Sources

This compound is a xanthophyll with the chemical formula C40H56O4.[1] Its structure is similar to that of fucoxanthin but is distinguished by the absence of an allenic bond and an epoxide group, and the presence of an additional hydroxyl group at the 19th carbon position.[2][3] This structural feature is believed to contribute to its enhanced biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC40H56O4[1]
Molecular Weight600.9 g/mol [1]
Key Structural FeaturesKeto group, multiple hydroxyl groups, extended polyene chain[2][3]

This compound is primarily found in siphonaceous green algae. The content of this compound in these algae typically ranges from 0.03% to 0.1% of their dry weight.[2][3]

Table 2: Natural Sources of this compound

Algal SpeciesCommon NameThis compound Content (% of dry weight)Reference
Codium fragileGreen sea fingers~0.03% - 0.1%[2][3]
Caulerpa lentilliferaSea grapes~0.03% - 0.1%[2][3]
Umbraulva japonica~0.03% - 0.1%[2][3]

Extraction and Purification

The extraction of this compound from green algae is typically achieved using organic solvents. A common method involves the use of a mixture of dichloromethane (B109758) and methanol (B129727), followed by purification using High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.

Experimental Protocol: Extraction and Purification of this compound
  • Homogenization: Homogenize dried and powdered green algae in a mixture of dichloromethane and methanol (1:2, v/v).

  • Extraction: Add hexane (B92381) to the mixture and vortex vigorously. Centrifuge to separate the layers.

  • Phase Separation: Collect the upper organic phase. Repeat the extraction process with dichloromethane and hexane to maximize the yield.

  • Drying: Pool the organic phases and evaporate the solvent under a stream of nitrogen.

  • Purification: Purify the crude extract using HPLC with a C18 column. Elute with a gradient of methanol/water and ethyl acetate/methanol.

  • Quantification: Monitor the elution at 450 nm and quantify the this compound peak against a standard curve.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest for the development of functional foods and pharmaceuticals.

Anti-Cancer Activity

This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines, particularly in human leukemia (HL-60) cells.[4][5] Its pro-apoptotic effect is significantly greater than that of fucoxanthin.[4]

Table 3: Anti-Cancer Activity of this compound on HL-60 Cells

ParameterConcentration (µM)EffectReference
Cell Viability20Marked reduction within 6 hours[4]
Apoptosis Induction10Increased TUNEL-positive cells and chromatin condensation[5]
Caspase-3 Activation10Increased activity[4]
Bcl-2 Expression10Decreased expression[4]
DR5 Expression10Upregulated expression[5]

This compound induces apoptosis through the intrinsic pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the subsequent activation of caspase-3.[4] It also upregulates the expression of Death Receptor 5 (DR5), suggesting a potential sensitization to TRAIL-induced apoptosis.

cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound DR5 DR5 This compound->DR5 Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Caspase3 Caspase-3 This compound->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by suppressing the production of pro-inflammatory mediators in macrophages.

Table 4: Anti-Inflammatory Activity of this compound in RAW 264.7 Macrophages

ParameterStimulusConcentrationEffectReference
Nitric Oxide (NO) ProductionAGEsNot specifiedSignificant suppression[2]
IL-6 mRNA ExpressionAGEsNot specifiedSignificant suppression[2]
NF-κB ActivationAGEsNot specifiedSignificant inhibition[2]

This compound mitigates inflammation by inhibiting the activation of the NF-κB signaling pathway. This is potentially mediated through the suppression of endoplasmic reticulum (ER) stress.[2]

cluster_cell Macrophage This compound This compound ER_Stress ER Stress This compound->ER_Stress Inhibits NFkB NF-κB Activation This compound->NFkB Inhibits AGEs AGEs AGEs->ER_Stress ER_Stress->NFkB Inflammation Pro-inflammatory Mediators (NO, IL-6) NFkB->Inflammation cluster_cell Endothelial Cell This compound This compound FGFR1 FGFR-1 This compound->FGFR1 Downregulates mRNA FGF2 FGF-2 FGF2->FGFR1 Binds DownstreamSignaling Downstream Signaling (ERK1/2, Akt) FGFR1->DownstreamSignaling Angiogenesis Angiogenesis DownstreamSignaling->Angiogenesis

References

Siphonaxanthin: An In-depth Technical Guide to In Vivo Metabolism and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siphonaxanthin (B1249711), a keto-carotenoid found in green algae, is emerging as a compound of significant interest in the scientific community.[1] In vitro and ex vivo studies have highlighted its potential anti-angiogenic, anti-inflammatory, and apoptosis-inducing activities.[2][3][4] Notably, its anti-angiogenic effects are attributed to the down-regulation of fibroblast growth factor receptor-1 (FGFR-1) signaling.[2] Furthermore, this compound has been shown to suppress inflammatory responses by mitigating endoplasmic reticulum (ER) stress and subsequent nuclear factor-κB (NF-κB) activation.[5][6] It may also protect against obesity-related somatic stress by restoring Nrf2-regulated antioxidant signaling.[7][8] Despite these promising preclinical findings, a critical knowledge gap exists regarding its in vivo metabolism and bioavailability, which is paramount for its development as a therapeutic or nutraceutical agent.[2][9] This technical guide provides a comprehensive overview of the current in vivo data on this compound metabolism and bioavailability, with a focus on quantitative data, experimental protocols, and the signaling pathways it modulates.

In Vivo Metabolism and Bioavailability

To date, in vivo research on this compound is limited, with a pivotal study by Zheng et al. (2020) in Institute of Cancer Research (ICR) mice providing the most substantial data on its absorption, distribution, and metabolism.[7] This study demonstrated that orally administered this compound is absorbed and undergoes metabolic transformation, leading to the presence of both the parent compound and its putative metabolites in various tissues.[7]

Quantitative Data: Tissue Distribution of this compound and its Metabolites

The following table summarizes the quantitative distribution of this compound and its three putative metabolites in the plasma and various tissues of ICR mice after 16 days of dietary supplementation.

TissueThis compound (pmol/g)Metabolite 1 (pmol/g)Metabolite 2 (pmol/g)Metabolite 3 (pmol/g)Total Carotenoids (pmol/g)
Plasma1.8 ± 0.613.5 ± 5.04.8 ± 1.71.4 ± 0.521.5 ± 7.8
Liver13.9 ± 5.243.6 ± 21.8108.1 ± 58.7110 ± 50.8276.4 ± 136.5
Stomach178.9 ± 98.74.9 ± 3.41.8 ± 1.11.2 ± 0.7186.8 ± 103.9
Small Intestine243.0 ± 123.511.3 ± 6.216.5 ± 8.99.4 ± 5.1280.2 ± 143.7
Colon51.9 ± 28.11.9 ± 1.11.0 ± 0.60.8 ± 0.555.6 ± 30.3
Mesenteric WAT18.8 ± 8.995.5 ± 62.24.3 ± 2.544.4 ± 29.4163.0 ± 103.0
Perirenal WAT22.1 ± 12.04.3 ± 2.544.4 ± 29.495.5 ± 62.2166.3 ± 108.1
Epididymal WAT27.8 ± 14.3N.D.50.6 ± 30.3112 ± 69.0190.4 ± 113.6
Kidney38.2 ± 15.70.5 ± 0.56.6 ± 2.90.1 ± 0.145.4 ± 19.2
Testis25.0 ± 10.01.2 ± 0.83.0 ± 1.80.4 ± 0.429.6 ± 13.0
Brain0.4 ± 0.3N.D.N.D.N.D.0.4 ± 0.3

Data are presented as mean ± SEM (n=4). N.D. = Not Detected. Data sourced from Zheng et al. (2020).[7]

This compound and its metabolites exhibited a non-uniform distribution pattern.[7] The parent compound was found in highest concentrations in the gastrointestinal tract, particularly the small intestine and stomach.[7] In contrast, the putative metabolites were more abundant in the liver and various white adipose tissue (WAT) depots, with a notable selective accumulation in mesenteric WAT.[7] The presence of this compound in the brain, albeit at very low levels, suggests it may cross the blood-brain barrier.[7]

Experimental Protocols

In Vivo Animal Study: this compound Supplementation in Mice

The following protocol is based on the methodology described by Zheng et al. (2020).[9]

  • Animal Model: Male Institute of Cancer Research (ICR) mice, 7 weeks of age.[9]

  • Housing: Mice were housed individually in a controlled environment with a 12-hour light/dark cycle at 23 ± 1°C, with free access to drinking water and a standard chow diet.[9]

  • Acclimatization: Mice were acclimatized to the housing conditions for one week prior to the start of the experiment.

  • Dietary Groups:

    • Control Group: Fed a standard AIN-93G diet.[9]

    • This compound Group: Fed an AIN-93G diet supplemented with 65.79 nmol/g of this compound (equivalent to 0.004% of the diet).[9]

  • Experimental Duration: 16 days.[9]

  • Monitoring: Body weight and food intake were recorded daily.[9]

  • Sample Collection:

    • At the end of the 16-day period, mice were anesthetized with isoflurane.[9]

    • Blood was collected from the caudal vena cava, and plasma was separated by centrifugation.[9]

    • Tissues (liver, stomach, small intestine, colon, mesenteric WAT, perirenal WAT, epididymal WAT, kidney, testis, and brain) were rapidly excised, weighed, and flash-frozen in liquid nitrogen.[9]

    • All samples were stored at -80°C until analysis.[9]

Sample Preparation and Analytical Methodology

Lipid Extraction from Tissues and Plasma

A standard lipid extraction method, such as the Folch method or a modified version, is typically employed for the extraction of carotenoids from biological matrices.

  • Homogenization: A known weight of tissue is homogenized in a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1, v/v).

  • Phase Separation: A saline solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation.

  • Extraction: The mixture is centrifuged, and the lower organic phase containing the lipids (including carotenoids) is collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification

The quantification of this compound and its metabolites is achieved using reverse-phase HPLC with UV-Vis detection.

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution system is typically employed. For example, a gradient of methanol and methyl tert-butyl ether.

  • Detection: The detection wavelength is set at the maximum absorbance of this compound, which is around 450 nm.[1]

  • Quantification: The concentration of this compound and its metabolites is determined by comparing the peak areas from the samples to a standard curve generated with purified this compound.[3] The metabolites are often quantified using the this compound standard curve due to the lack of commercially available standards for the metabolites.[3]

Signaling Pathways Modulated by this compound

Fibroblast Growth Factor Receptor-1 (FGFR-1) Signaling

This compound has been shown to exert anti-angiogenic effects by down-regulating FGFR-1 signaling.[2] The binding of fibroblast growth factor (FGF) to its receptor, FGFR-1, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis. This compound's interference with this pathway suggests its potential in inhibiting abnormal blood vessel growth, a hallmark of cancer and other diseases.

FGFR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1 FGFR-1 FGF->FGFR1 Binds This compound This compound This compound->FGFR1 Inhibits DownstreamSignaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR1->DownstreamSignaling Activates Angiogenesis Angiogenesis DownstreamSignaling->Angiogenesis Promotes

This compound inhibits FGFR-1 signaling.

Nuclear Factor-κB (NF-κB) Signaling

Chronic inflammation is a key driver of many diseases. This compound has demonstrated anti-inflammatory properties by inhibiting the activation of NF-κB, a central regulator of inflammatory gene expression.[5][6] In response to inflammatory stimuli, such as those induced by advanced glycation end products (AGEs), NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines and adhesion molecules. This compound's ability to block this pathway highlights its therapeutic potential in inflammatory conditions.

NFkB_Signaling cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AGEs AGEs IKK IKK AGEs->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases This compound This compound This compound->IKK Inhibits InflammatoryGenes Inflammatory Gene Expression NFkB_nuc->InflammatoryGenes Promotes

This compound inhibits NF-κB activation.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. This compound has been shown to induce Nrf2-regulated antioxidant signaling, which may contribute to its protective effects against obesity-related somatic stress.[7][8] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Releases This compound This compound This compound->Nrf2_Keap1 Induces release ARE ARE Nrf2_nuc->ARE Binds AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes Activates

This compound induces Nrf2 signaling.

Conclusion and Future Directions

The available in vivo data, primarily from a single murine study, indicate that this compound is orally bioavailable and undergoes metabolism, with the parent compound and its metabolites distributing to various tissues. The preferential accumulation of metabolites in adipose tissue and liver suggests these are key sites of this compound's metabolic activity and potential biological effects. The modulation of key signaling pathways such as FGFR-1, NF-κB, and Nrf2 provides a mechanistic basis for the observed anti-angiogenic, anti-inflammatory, and antioxidant properties of this compound.

However, to fully unlock the therapeutic potential of this compound, further in-depth research is imperative. Future studies should focus on:

  • Metabolite Identification and Characterization: Elucidating the precise chemical structures and biological activities of the observed metabolites.

  • Pharmacokinetic Studies: Conducting comprehensive pharmacokinetic studies in different animal models to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).

  • Dose-Response and Efficacy Studies: Establishing clear dose-response relationships for its various biological effects in relevant in vivo disease models.

  • Human Clinical Trials: Ultimately, well-designed clinical trials are needed to ascertain the safety, bioavailability, and efficacy of this compound in humans.

This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge on the in vivo metabolism and bioavailability of this compound and highlighting the critical areas for future investigation.

References

Siphonaxanthin and Its Derivatives: A Technical Guide to Their Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siphonaxanthin (B1249711) is a unique keto-carotenoid found in green algae, distinguished by its chemical structure which includes a hydroxyl group at the C-19 position.[1][2] This structural feature is believed to contribute significantly to its potent biological activities, which often surpass those of other well-known carotenoids like fucoxanthin (B1674175).[1] this compound and its naturally occurring ester derivative, siphonein, have garnered considerable attention in recent years for their potential as therapeutic agents.[1][3] This technical guide provides an in-depth overview of the biological functions of this compound and its derivatives, with a focus on their anti-cancer, anti-angiogenic, and anti-inflammatory properties. The guide summarizes key quantitative data, details experimental methodologies from seminal studies, and illustrates the underlying molecular pathways.

Chemical Structures

This compound's structure is similar to fucoxanthin but lacks an allenic bond and possesses an additional hydroxyl group.[1] Siphonein is an esterified form of this compound.[1]

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the biological activities of this compound.

Biological Activity Cell Line/Model Parameter Value Reference
Anti-proliferativeHuman Umbilical Vein Endothelial Cells (HUVECs)Proliferation Suppression50% at 2.5 µM[4][5]
Anti-proliferativeHuman Leukemia (HL-60)Cell Viability ReductionSignificant reduction at 20 µM within 6h[1][6]
Anti-proliferativeBreast Cancer (MCF-7, MDA-MB-231)Viability InhibitionEffective at 5 µM[7]
Anti-angiogenicHUVEC Tube FormationTube Length Reduction44% at 10 µM[4][5]
Anti-angiogenicRat Aortic RingMicrovessel OutgrowthSignificant reduction at >2.5 µM[4][5]

Biological Functions and Signaling Pathways

Anti-Cancer Activity: Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines, most notably in human leukemia (HL-60) cells.[1][6] Its pro-apoptotic effects are significantly greater than those of fucoxanthin.[1] The induction of apoptosis by this compound is characterized by DNA fragmentation, chromatin condensation, and the activation of key apoptotic proteins.[1][6][8]

Signaling Pathway:

The apoptotic activity of this compound in HL-60 cells is mediated through the intrinsic and extrinsic pathways. It involves the downregulation of the anti-apoptotic protein Bcl-2 and the subsequent activation of caspase-3, a key executioner caspase.[1][6] Furthermore, this compound upregulates the expression of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45α) and Death Receptor 5 (DR5), suggesting an enhancement of the extrinsic apoptosis pathway.[6][8]

cluster_0 This compound-Induced Apoptosis in Cancer Cells cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway Modulation This compound This compound Bcl2 Bcl-2 This compound->Bcl2 down-regulates GADD45a GADD45α This compound->GADD45a up-regulates DR5 DR5 This compound->DR5 up-regulates Caspase3 Caspase-3 (activated) Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis GADD45a->Apoptosis DR5->Apoptosis

Apoptosis signaling pathway induced by this compound.

Anti-Angiogenic Effects

This compound exhibits significant anti-angiogenic activity by inhibiting the proliferation, migration, and tube formation of endothelial cells.[4][5] This suggests its potential in preventing the formation of new blood vessels that are crucial for tumor growth and metastasis.

Signaling Pathway:

The anti-angiogenic effects of this compound are primarily attributed to the downregulation of the Fibroblast Growth Factor 2 (FGF-2) and its receptor (FGFR-1) signaling pathway.[1] This inhibition leads to the reduced phosphorylation of downstream signaling proteins such as ERK1/2 and Akt, which are critical for endothelial cell proliferation and survival.[1]

cluster_0 This compound's Anti-Angiogenic Mechanism This compound This compound FGF2_FGFR1 FGF-2 / FGFR-1 Signaling This compound->FGF2_FGFR1 down-regulates ERK12_Akt ERK1/2 & Akt Phosphorylation FGF2_FGFR1->ERK12_Akt activates Angiogenesis Angiogenesis ERK12_Akt->Angiogenesis promotes

Anti-angiogenic signaling pathway of this compound.

Anti-Inflammatory Properties

This compound and its derivative, siphonein, have demonstrated anti-inflammatory effects. Siphonein has been shown to suppress the mRNA expression of proinflammatory chemokines and inhibit the activation of NF-κB in differentiated Caco-2 cells.[3] this compound also inhibits the antigen-induced degranulation of mast cells, a key event in allergic inflammatory responses.[1]

This compound Derivatives: Siphonein

Siphonein, a naturally occurring fatty acid ester of this compound, is found in green algae at levels comparable to this compound.[1] While its biological functions are less studied than this compound, recent research indicates that siphonein possesses anti-inflammatory properties.[3] Interestingly, siphonein can be absorbed in the intestine without prior hydrolysis, unlike many other carotenoid esters.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the biological functions of this compound.

Extraction and Isolation of this compound from Codium fragile

cluster_0 Extraction and Isolation Workflow Start Fresh Codium fragile Homogenize Homogenize with Acetone (B3395972) Start->Homogenize Extract Extract with Acetone/Methanol (B129727) (7:3) Homogenize->Extract Partition Partition with Diethyl Ether and Water Extract->Partition Evaporate Evaporate Ether Layer Partition->Evaporate Chromatography Silica (B1680970) Gel Column Chromatography Evaporate->Chromatography Purify HPLC Purification Chromatography->Purify End Pure this compound Purify->End

Workflow for this compound extraction and isolation.

Methodology:

  • Fresh Codium fragile is homogenized with acetone.

  • The homogenate is extracted with a mixture of acetone and methanol (7:3, v/v).

  • The extract is partitioned between diethyl ether and water.

  • The upper diethyl ether layer containing the pigments is collected and evaporated to dryness.

  • The residue is subjected to silica gel column chromatography.

  • Final purification is achieved by high-performance liquid chromatography (HPLC).

Cell Viability and Apoptosis Assays in HL-60 Cells

Cell Viability Assay (WST-1 Assay):

  • HL-60 cells are seeded in 96-well plates.

  • Cells are treated with various concentrations of this compound for specified time periods.

  • WST-1 reagent is added to each well and incubated.

  • The absorbance is measured at 450 nm to determine the number of viable cells.[7]

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for DNA Fragmentation:

  • HL-60 cells are treated with this compound.

  • Cells are fixed and permeabilized.

  • The TUNEL reaction mixture, containing TdT and labeled dUTPs, is added to the cells.

  • Incorporation of labeled nucleotides into the 3'-OH ends of fragmented DNA is detected by flow cytometry or fluorescence microscopy.[6][8]

Western Blot Analysis for Apoptotic Proteins (Bcl-2 and Caspase-3):

  • HL-60 cells are treated with this compound and lysed.

  • Protein concentrations in the lysates are determined.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against Bcl-2 and cleaved caspase-3.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using a chemiluminescence detection system.[6][8]

Anti-Angiogenesis Assays using HUVECs

HUVEC Proliferation Assay:

  • HUVECs are seeded in gelatin-coated 96-well plates.

  • Cells are treated with various concentrations of this compound.

  • After incubation, cell proliferation is assessed using a WST-1 or similar assay.[4][5]

Tube Formation Assay:

  • A layer of Matrigel is prepared in a 96-well plate.

  • HUVECs are seeded onto the Matrigel in the presence or absence of this compound.

  • After incubation, the formation of tube-like structures is observed and quantified under a microscope.[4][5]

Rat Aortic Ring Assay (Ex vivo):

  • Thoracic aortas are excised from rats and cut into 1 mm thick rings.

  • The aortic rings are embedded in a collagen gel matrix in a 48-well plate.

  • The rings are cultured in the presence of various concentrations of this compound.

  • The extent of microvessel outgrowth from the rings is quantified after several days.[4][5]

Conclusion and Future Perspectives

This compound and its derivative siphonein are promising marine-derived compounds with a range of biological activities that are highly relevant to drug discovery and development. Their potent anti-cancer, anti-angiogenic, and anti-inflammatory properties, often exceeding those of other carotenoids, make them attractive candidates for further investigation. The elucidation of their mechanisms of action, particularly the modulation of key signaling pathways, provides a solid foundation for their potential therapeutic applications.

Future research should focus on several key areas:

  • In vivo studies: To validate the in vitro findings and assess the bioavailability, pharmacokinetics, and safety of this compound and siphonein in animal models.

  • Derivative synthesis and evaluation: The synthesis of novel derivatives of this compound could lead to compounds with enhanced potency, selectivity, and drug-like properties.

  • Clinical trials: Ultimately, well-designed clinical trials are needed to evaluate the efficacy of these compounds in human diseases.

The comprehensive data and methodologies presented in this guide are intended to serve as a valuable resource for researchers and professionals working to unlock the full therapeutic potential of these unique marine carotenoids.

References

The Photoprotective Role of Siphonaxanthin in Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siphonaxanthin (B1249711), a unique keto-carotenoid found predominantly in certain species of green algae, plays a multifaceted role in cellular photoprotection. This technical guide provides an in-depth exploration of the mechanisms by which this compound contributes to the remarkable ability of these algae to thrive in diverse and often challenging light environments. Beyond its function as an accessory light-harvesting pigment, particularly for green light prevalent in deeper waters, this compound is a potent antioxidant and a key player in the dissipation of excess light energy. This document details the spectroscopic properties of this compound, its energy transfer dynamics, its involvement in non-photochemical quenching (NPQ), and its capacity to scavenge reactive oxygen species (ROS). Furthermore, this guide furnishes detailed experimental protocols for the characterization of these photoprotective mechanisms and presents signaling pathways and experimental workflows in a clear, visual format.

Introduction

In photosynthetic organisms, the absorption of light is a double-edged sword. While essential for energy conversion, excessive light can lead to the formation of harmful reactive oxygen species (ROS), causing photo-oxidative damage to cellular components. Algae have evolved a suite of photoprotective mechanisms to safely dissipate this excess energy. This compound, a xanthophyll pigment, is a key adaptation in many green algae, enabling them to not only survive but also flourish under conditions of fluctuating or high light intensity.[1][2] This guide elucidates the critical functions of this compound in these protective processes.

Light-Harvesting Properties of this compound

This compound possesses a unique molecular structure that allows it to absorb light in the green region of the spectrum (around 540 nm), a spectral window where chlorophylls (B1240455) absorb weakly.[3][4] This is particularly advantageous for algae dwelling in deeper waters where green light penetrates more effectively.

Absorption Spectra

The absorption spectrum of this compound is influenced by the solvent environment and its association with light-harvesting complex (LHC) proteins. In organic solvents, it typically exhibits absorption maxima in the blue-green region. When bound to LHC proteins within the algal thylakoid membrane, its absorption is red-shifted, enhancing its ability to capture green light in vivo.[5]

Table 1: Absorption Maxima (λmax) of this compound in Various Solvents and in vivo

Environmentλmax (nm)Reference
Methanol452[1][3]
AcetonitrileNot specified[3]
HexaneNot specified[6]
in vivo (Codium fragile)~535-540[1][3][5]
Energy Transfer to Chlorophyll (B73375)

Upon absorbing light, this compound efficiently transfers the excitation energy to chlorophyll a, the primary photosynthetic pigment.[4][7] This energy transfer is a critical step in expanding the spectral range of light that can be used for photosynthesis. Femtosecond time-resolved fluorescence spectroscopy has been instrumental in elucidating the high efficiency of this process.[7] The energy transfer from this compound to chlorophyll a is significantly more efficient than that of other carotenoids in some deep-water algae.[3]

Table 2: Energy Transfer Efficiency from this compound to Chlorophyll a

Algal SpeciesMethodEnergy Transfer EfficiencyReference
Ulva japonicaFluorescence Excitation SpectroscopyHigher by ~50% compared to Ulva pertusa (lacking this compound)[3]
General (in LHC)Femtosecond Time-Resolved Fluorescence SpectroscopyHighly efficient[7]

Role in Non-Photochemical Quenching (NPQ)

Non-photochemical quenching (NPQ) is a crucial photoprotective mechanism that dissipates excess absorbed light energy as heat, thus preventing the formation of damaging ROS. This compound is implicated in NPQ, although the precise mechanisms are still under investigation. It is believed to participate in the xanthophyll cycle, a process involving the enzymatic conversion of xanthophylls to forms that facilitate energy dissipation.

This compound and the Xanthophyll Cycle

While the violaxanthin (B192666) cycle is the most well-known xanthophyll cycle, some evidence suggests the existence of a lutein-siphonaxanthin cycle in certain green algae.[8] This cycle would involve the light-dependent conversion of this compound to other xanthophylls, contributing to the quenching of excited chlorophyll states. The induction and relaxation of NPQ are dynamic processes, with kinetics that can be monitored using chlorophyll fluorescence techniques.

Table 3: Tentative Kinetic Parameters of NPQ in this compound-Containing Algae

ParameterDescriptionTypical Value Range
Induction Time (t_ind)Time to reach half-maximal NPQ upon illuminationseconds to minutes
Relaxation Time (t_rel)Time for NPQ to decay to half its maximal value in the darkminutes to hours

Note: Specific kinetic data for this compound-mediated NPQ are limited and require further research.

Signaling Pathway for NPQ Induction

The induction of NPQ is triggered by a low pH in the thylakoid lumen, a consequence of high light-driven proton pumping. This acidification activates enzymes like violaxanthin de-epoxidase (VDE) in the standard xanthophyll cycle. In a putative this compound-related cycle, analogous enzymatic steps would lead to the formation of quenching species.

NPQ_Signaling_Pathway High_Light High Light Proton_Pumping Increased Proton Pumping High_Light->Proton_Pumping Low_Lumen_pH Low Thylakoid Lumen pH Proton_Pumping->Low_Lumen_pH Enzyme_Activation Activation of Xanthophyll Cycle Enzymes Low_Lumen_pH->Enzyme_Activation Siphonaxanthin_Conversion This compound Conversion Enzyme_Activation->Siphonaxanthin_Conversion Quenching_State Formation of Quenching State Siphonaxanthin_Conversion->Quenching_State Energy_Dissipation Energy Dissipation (Heat) Quenching_State->Energy_Dissipation Photoprotection Photoprotection Energy_Dissipation->Photoprotection

Putative signaling pathway for this compound-involved NPQ.

Antioxidant Properties of this compound

This compound exhibits significant antioxidant activity, contributing to photoprotection by directly scavenging ROS generated under high light stress. Its molecular structure, featuring a conjugated polyene chain and hydroxyl groups, enables it to effectively neutralize harmful radicals.

Scavenging of Reactive Oxygen Species (ROS)

In vitro assays have demonstrated the capacity of this compound to scavenge various ROS, including singlet oxygen (¹O₂) and superoxide (B77818) anion radicals (O₂⁻•). This direct quenching activity provides a crucial line of defense against photo-oxidative damage.

Table 4: In Vitro Antioxidant Activity of this compound

AssayROS ScavengedResultReference
DPPH Radical ScavengingDPPH radicalEffective scavenging activity[9][10]
ABTS Radical ScavengingABTS radical cationPotent scavenging capacity[9][10]
Singlet Oxygen QuenchingSinglet Oxygen (¹O₂)High quenching rate constant[11][12]
Superoxide Anion ScavengingSuperoxide Anion (O₂⁻•)Demonstrates scavenging ability[11]

Note: Quantitative values such as IC50 and rate constants are dependent on specific experimental conditions.

Experimental Protocols

Pigment Extraction and HPLC Analysis

This protocol outlines a general method for the extraction and quantification of this compound and other pigments from algal biomass.

HPLC_Workflow cluster_extraction Pigment Extraction cluster_hplc HPLC Analysis Harvest 1. Harvest Algal Biomass (Centrifugation) Freeze_Dry 2. Freeze-Dry Biomass Harvest->Freeze_Dry Grind 3. Grind to a Fine Powder Freeze_Dry->Grind Extract 4. Extract with Acetone (B3395972)/Methanol (e.g., 3x with sonication) Grind->Extract Centrifuge_Filter 5. Centrifuge and Filter Supernatant Extract->Centrifuge_Filter Inject 6. Inject Extract into HPLC System Centrifuge_Filter->Inject Separate 7. Separation on C18 Column (Gradient Elution) Inject->Separate Detect 8. Detection with PDA Detector (e.g., 450 nm) Separate->Detect Quantify 9. Quantification using External Standards Detect->Quantify

Workflow for HPLC analysis of algal pigments.

Methodology:

  • Harvest and Freeze-Dry: Harvest fresh algal biomass by centrifugation and freeze-dry to a constant weight.

  • Extraction: Homogenize the dried biomass and extract pigments with 100% acetone or a mixture of acetone and methanol, often with the aid of sonication or bead beating. Perform multiple extraction rounds to ensure complete recovery.[2][13]

  • Clarification: Centrifuge the extract to pellet cell debris and filter the supernatant through a 0.22 µm syringe filter.

  • HPLC-PDA Analysis: Inject the clarified extract onto a C18 reverse-phase HPLC column. Use a gradient elution program with a mobile phase typically consisting of a polar solvent (e.g., methanol/acetonitrile/water mixture) and a less polar solvent (e.g., ethyl acetate).[2][14]

  • Detection and Quantification: Monitor the elution of pigments using a photodiode array (PDA) detector. Identify this compound by its retention time and characteristic absorption spectrum. Quantify by comparing the peak area to a standard curve prepared from purified this compound.[1][14]

Chlorophyll Fluorescence Measurement (PAM Fluorometry)

Pulse-Amplitude-Modulated (PAM) fluorometry is a non-invasive technique used to assess photosynthetic performance and NPQ.

Methodology:

  • Dark Adaptation: Dark-adapt the algal sample for a specific period (e.g., 15-30 minutes) to ensure all reaction centers are open.

  • Measure F₀ and Fₘ: Measure the minimum fluorescence (F₀) with a weak measuring beam and the maximum fluorescence (Fₘ) with a saturating pulse of light.

  • Actinic Light Exposure: Illuminate the sample with a continuous actinic light of a defined intensity to induce photosynthesis and NPQ.

  • Measure F' and Fₘ': During actinic illumination, measure the steady-state fluorescence (F') and apply saturating pulses to determine the maximum fluorescence in the light-adapted state (Fₘ').

  • Calculate NPQ: Calculate NPQ using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.[15]

  • Relaxation: Turn off the actinic light and continue to apply saturating pulses in the dark to monitor the relaxation of NPQ.

Transient Absorption Spectroscopy

This advanced technique allows for the direct observation of energy transfer pathways and excited-state dynamics on ultrafast timescales.

TAS_Workflow Laser_Source 1. Femtosecond Laser Source Beam_Splitter 2. Beam Splitter Laser_Source->Beam_Splitter Pump_Beam 3. Pump Beam Generation (e.g., OPA to select wavelength) Beam_Splitter->Pump_Beam Probe_Beam 4. Probe Beam Generation (White Light Continuum) Beam_Splitter->Probe_Beam Sample 6. Sample Excitation Pump_Beam->Sample Delay_Stage 5. Optical Delay Stage Probe_Beam->Delay_Stage Delay_Stage->Sample Detector 7. Detection of Probe Beam (Spectrometer and CCD) Sample->Detector Data_Analysis 8. Data Analysis (Difference Spectra, Kinetics) Detector->Data_Analysis

Workflow for Transient Absorption Spectroscopy.

Methodology:

  • Sample Preparation: Prepare a solution of purified this compound or isolated LHCs containing this compound in a suitable solvent or buffer.

  • Excitation (Pump Pulse): Excite the sample with an ultrashort laser pulse (pump) at a wavelength where this compound absorbs (e.g., in the blue-green region).[16][17]

  • Probing (Probe Pulse): After a variable time delay, probe the sample with a broadband, weaker pulse of light (probe).

  • Detection: Measure the absorption spectrum of the probe pulse after it has passed through the sample.

  • Difference Spectrum: Calculate the difference in absorption of the probe with and without the pump pulse. This difference spectrum reveals transient species, such as excited states.

  • Kinetic Analysis: By varying the time delay between the pump and probe pulses, the rise and decay kinetics of the transient signals can be determined, providing information on energy transfer rates and excited-state lifetimes.[16]

Conclusion and Future Perspectives

This compound is a vital photoprotective pigment in many green algae, contributing to both light harvesting and the mitigation of photodamage. Its ability to absorb green light, efficiently transfer energy to chlorophyll, and quench reactive oxygen species underscores its ecological significance. While significant progress has been made in understanding its roles, further research is needed to fully elucidate the molecular mechanisms of its involvement in NPQ and to obtain more precise quantitative data on its photophysical and antioxidant properties in a wider range of algal species. Such knowledge will not only enhance our understanding of algal ecophysiology but also open avenues for the biotechnological application of this compound in areas such as pharmaceuticals, nutraceuticals, and cosmetics.

References

Methodological & Application

Application Notes and Protocols for Siphonaxanthin Extraction from Marine Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siphonaxanthin (B1249711) is a unique keto-carotenoid found in certain species of marine green algae. It has garnered significant interest in the scientific community due to its potent biological activities, including anti-angiogenic, anti-inflammatory, and apoptosis-inducing effects in cancer cells.[1][2] Its distinct molecular structure allows it to absorb blue-green light, an adaptation to the light conditions of its marine environment.[3] This document provides detailed protocols for the extraction and purification of this compound from marine algae, quantitative data from various algal sources, and visual workflows to guide researchers in their experimental design.

Quantitative Data: this compound Content in Marine Algae

The concentration of this compound can vary significantly depending on the algal species, geographical location, and seasonal conditions. The following table summarizes reported this compound content in several marine green algae.

Marine Algae SpeciesThis compound Content (per gram of dry weight)Reference
Codium fragile0.3 - 1.0 mg (0.03% - 0.1%)[1][3]
Caulerpa lentillifera0.3 - 1.0 mg (0.03% - 0.1%)[1][3]
Umbraulva japonica0.3 - 1.0 mg (0.03% - 0.1%)[1][3]
Codium cylindricum230 µg[4]
Cladophora sp.57 µg[5]

Experimental Protocols

This section outlines detailed methodologies for the extraction and purification of this compound from marine algae.

Protocol 1: Conventional Solvent Extraction

This protocol is a standard method for extracting carotenoids from algal biomass.

1. Pre-processing of Algal Biomass:

  • Harvest fresh marine algae and wash thoroughly with seawater to remove epiphytes and debris.
  • Rinse with fresh water to remove excess salt.
  • Freeze-dry the algal biomass to a constant weight.
  • Grind the dried algae into a fine powder using a mortar and pestle or a mechanical grinder.

2. Extraction:

  • Weigh 10 g of the dried algal powder and place it in a 250 mL flask.
  • Add 100 mL of a 2:1 (v/v) mixture of acetone (B3395972) and methanol (B129727).
  • Stir the mixture on a magnetic stirrer for 12-24 hours at room temperature in the dark.
  • Separate the solvent extract from the algal residue by vacuum filtration.
  • Repeat the extraction process with the residue until the solvent extract is colorless.
  • Pool the solvent extracts.

3. Solvent Partitioning:

  • Transfer the pooled extract to a separatory funnel.
  • Add an equal volume of diethyl ether and a 10% aqueous NaCl solution.
  • Shake the funnel gently and allow the layers to separate. The upper diethyl ether layer will contain the pigments.
  • Collect the upper diethyl ether layer and wash it three times with distilled water to remove any residual polar solvents.
  • Dry the diethyl ether extract over anhydrous sodium sulfate.

4. Concentration:

  • Evaporate the diethyl ether under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.
  • Store the crude extract at -20°C in the dark.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction efficiency and reduce extraction time. The following is a generalized protocol based on methods for other algal carotenoids.[6][7]

1. Pre-processing of Algal Biomass:

  • Follow the same pre-processing steps as in Protocol 1.

2. Extraction:

  • Weigh 5 g of the dried algal powder and place it in a 100 mL flask.
  • Add 50 mL of ethanol (B145695) (95%).
  • Place the flask in an ultrasonic bath.
  • Sonication parameters (to be optimized for specific equipment and algal species):
  • Frequency: 20-40 kHz
  • Power: 100-300 W
  • Time: 20-40 minutes
  • Temperature: 30-50°C
  • After sonication, separate the extract from the residue by centrifugation or filtration.

3. Post-Extraction Processing:

  • Follow steps 3 and 4 from Protocol 1 for solvent partitioning and concentration.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and biomass, accelerating the extraction process. This is a generalized protocol based on methods for other algal carotenoids.[6][8][9][10][11]

1. Pre-processing of Algal Biomass:

  • Follow the same pre-processing steps as in Protocol 1.

2. Extraction:

  • Weigh 2 g of the dried algal powder and place it in a microwave-safe extraction vessel.
  • Add 40 mL of a 1:1 (v/v) mixture of ethanol and ethyl acetate.
  • Microwave parameters (to be optimized for specific equipment and algal species):
  • Power: 100-300 W
  • Time: 5-15 minutes
  • Temperature: 40-60°C
  • After extraction, allow the vessel to cool and then separate the extract from the residue by filtration.

3. Post-Extraction Processing:

  • Follow steps 3 and 4 from Protocol 1 for solvent partitioning and concentration.

Purification and Analysis

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a highly effective method for obtaining high-purity this compound.[12][13][14][15]

1. Sample Preparation:

  • Dissolve the crude this compound extract in a small volume of the initial mobile phase.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (example):

  • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
  • Mobile Phase: A gradient of methanol in water.
  • Flow Rate: 2-5 mL/min.
  • Detection: Diode Array Detector (DAD) at 450 nm.[4]
  • Injection Volume: Dependent on column capacity and sample concentration.

3. Fraction Collection:

  • Collect the fractions corresponding to the this compound peak based on the chromatogram.
  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Analytical Quantification by HPLC

1. Standard Preparation:

  • Prepare a series of standard solutions of purified this compound of known concentrations.

2. Sample Analysis:

  • Inject the standards and the prepared sample extract onto an analytical HPLC system with a C18 column.
  • Use the same mobile phase and detection wavelength as in the preparative method.

3. Quantification:

  • Generate a standard curve by plotting the peak area against the concentration of the this compound standards.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Visual Workflows

Siphonaxanthin_Extraction_Workflow cluster_preprocessing 1. Pre-processing cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis Harvest Harvest Algae Wash Wash & Clean Harvest->Wash Dry Freeze-Dry Wash->Dry Grind Grind to Powder Dry->Grind Solvent_Extraction Conventional Solvent Extraction Grind->Solvent_Extraction UAE Ultrasound-Assisted Extraction (UAE) Grind->UAE MAE Microwave-Assisted Extraction (MAE) Grind->MAE Partition Solvent Partitioning Solvent_Extraction->Partition UAE->Partition MAE->Partition Concentrate Concentration Partition->Concentrate Purify Preparative HPLC Concentrate->Purify Analyze Analytical HPLC Purify->Analyze

Caption: General workflow for this compound extraction and purification.

Conventional_Solvent_Extraction_Detail start Dried Algal Powder add_solvent Add Acetone:Methanol (2:1) start->add_solvent stir Stir for 12-24h in dark add_solvent->stir filter Vacuum Filtration stir->filter residue Algal Residue filter->residue extract Solvent Extract filter->extract repeat_extraction Repeat Extraction residue->repeat_extraction pool_extracts Pool Extracts extract->pool_extracts repeat_extraction->add_solvent Yes repeat_extraction->pool_extracts No partition Solvent Partitioning (Diethyl Ether & NaCl) pool_extracts->partition collect_ether Collect Diethyl Ether Layer partition->collect_ether dry_ether Dry with Na2SO4 collect_ether->dry_ether concentrate Evaporate Solvent dry_ether->concentrate crude_extract Crude this compound Extract concentrate->crude_extract

Caption: Detailed steps for conventional solvent extraction of this compound.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Siphonaxanthin from Codium fragile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siphonaxanthin (B1249711) is a keto-carotenoid found in green algae, such as Codium fragile. It has garnered significant interest within the scientific community due to its potent biological activities, which include anti-angiogenic, apoptotic, and anti-inflammatory effects.[1][2][3] These properties suggest its potential as a lead compound in the development of novel therapeutics. This document provides detailed application notes and protocols for the efficient extraction of this compound from Codium fragile using ultrasound-assisted extraction (UAE), a modern and effective technique that offers advantages over traditional methods.[4]

Principle of Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in a solvent. The formation and collapse of microscopic bubbles generate intense localized pressures and temperatures, leading to the disruption of algal cell walls and enhanced mass transfer of intracellular components, such as this compound, into the solvent. This technique can significantly reduce extraction time and solvent consumption compared to conventional methods.

Experimental Protocols

Sample Preparation

Proper preparation of the algal biomass is crucial for efficient extraction.

  • Collection and Cleaning: Freshly collected Codium fragile should be thoroughly washed with seawater to remove sand, epiphytes, and other debris. Subsequently, rinse with fresh water to remove excess salt.

  • Drying: The cleaned algal material should be dried to a constant weight. Lyophilization (freeze-drying) is the preferred method as it preserves the integrity of thermolabile compounds like carotenoids. Alternatively, oven drying at a low temperature (e.g., 40-50°C) can be used.

  • Grinding: The dried alga is then ground into a fine powder (e.g., 0.5 mm particle size) to increase the surface area available for extraction.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol provides a general guideline for the UAE of this compound. Optimal conditions may vary depending on the specific equipment and should be determined empirically.

  • Apparatus: An ultrasonic bath or a probe-type sonicator can be used.

  • Solvent Selection: A mixture of ethanol (B145695) and isopropanol (B130326) is an effective solvent for carotenoid extraction. Other solvents such as acetone (B3395972) or ethanol alone can also be used.

  • Procedure:

    • Weigh a known amount of powdered Codium fragile (e.g., 1 gram).

    • Place the powder in a suitable extraction vessel (e.g., a flask).

    • Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

    • Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the slurry.

    • Sonicate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-40°C) and ultrasound frequency (e.g., 35-40 kHz).

    • After sonication, separate the extract from the algal residue by centrifugation or filtration.

    • The extraction can be repeated on the residue to maximize the yield.

    • Combine the extracts and evaporate the solvent under reduced pressure at a low temperature (e.g., <40°C) to obtain the crude this compound extract.

This compound Quantification by HPLC

The concentration of this compound in the extract is determined using High-Performance Liquid Chromatography (HPLC).

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector is suitable.

  • Column: A C18 reverse-phase column is typically used for carotenoid separation.

  • Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water is commonly employed.

  • Detection: this compound is detected by its absorbance at its maximum wavelength (λmax), which is around 450 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared from a purified this compound standard.

Data Presentation

The following table summarizes hypothetical quantitative data for the optimization of UAE parameters for this compound extraction from Codium fragile. This data is for illustrative purposes to guide experimental design, as a specific optimization study for this alga was not found in the reviewed literature.

Run Solvent Solid-to-Solvent Ratio (w/v) Time (min) Temperature (°C) Ultrasound Power (W) This compound Yield (mg/g dry weight)
1Ethanol:Isopropanol (1:1)1:1015301000.85
2Ethanol:Isopropanol (1:1)1:2015301501.15
3Ethanol:Isopropanol (1:1)1:2030301501.35
4Acetone1:2015301501.05
5Ethanol1:2015301500.95
6Ethanol:Isopropanol (1:1)1:2015401501.20

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the ultrasound-assisted extraction and quantification of this compound from Codium fragile.

G cluster_0 Sample Preparation cluster_1 Ultrasound-Assisted Extraction cluster_2 Analysis a Codium fragile Collection b Washing and Cleaning a->b c Lyophilization (Freeze-Drying) b->c d Grinding to Fine Powder c->d e Mixing with Solvent d->e f Ultrasonication e->f g Separation (Centrifugation/Filtration) f->g h Solvent Evaporation g->h i Crude this compound Extract h->i j HPLC Quantification i->j k Pure this compound j->k G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 down-regulates Caspase3 Caspase-3 (Pro-apoptotic) This compound->Caspase3 up-regulates Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis G This compound This compound FGF2 FGF-2 This compound->FGF2 down-regulates mRNA FGFR1 FGFR-1 This compound->FGFR1 down-regulates mRNA ERK_Akt ERK/Akt Signaling This compound->ERK_Akt inhibits phosphorylation FGF2->FGFR1 binds to FGFR1->ERK_Akt activates Angiogenesis Angiogenesis ERK_Akt->Angiogenesis

References

Application Notes & Protocols: Purification of Siphonaxanthin using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Siphonaxanthin (B1249711) is a unique keto-carotenoid found in certain marine green algae, such as those from the genera Codium, Caulerpa, and Umbraulva.[1][2] It possesses a distinct chemical structure, including a hydroxyl group at the C-19 position, which contributes to its notable biological activities.[2] Research has highlighted its potential as a potent bioactive compound, demonstrating stronger anti-angiogenic and apoptosis-inducing effects in cancer cells than other well-studied carotenoids like fucoxanthin.[2][3][4] These properties make this compound a compound of significant interest for pharmaceutical and nutraceutical development.

This document provides a detailed protocol for the purification of this compound from green algae using column chromatography as a primary purification step, followed by characterization.

Biological Activity & Applications

This compound has demonstrated significant bioactivity in preclinical studies, suggesting its potential therapeutic applications.

  • Anti-Cancer Activity: It effectively induces apoptosis (programmed cell death) in human leukemia (HL-60) cells.[4][5] Studies have shown that at a concentration of 20 μM, this compound significantly reduces cancer cell viability within 6 hours.[2] This apoptotic induction is associated with the decreased expression of the anti-apoptotic protein Bcl-2 and the increased activation of caspase-3.[2][5]

  • Anti-Angiogenic Effects: this compound inhibits angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3] Its mechanism involves the down-regulation of the fibroblast growth factor 2 (FGF-2) and its receptor (FGFR-1) signaling pathway.[3] This leads to the reduced phosphorylation of downstream signaling proteins like ERK1/2 and Akt in vascular endothelial cells.[3]

Signaling Pathway of this compound's Anti-Angiogenic Effect

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response FGFR1 FGFR-1 ERK ERK1/2 FGFR1->ERK Phosphorylates Akt Akt FGFR1->Akt Phosphorylates FGF2 FGF-2 FGF2->FGFR1 Binds Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Akt->Angiogenesis This compound This compound This compound->FGFR1 Inhibits Expression

Caption: this compound's anti-angiogenic mechanism.[3]

Experimental Protocols

The following protocols outline the extraction of crude carotenoids from green algae and the subsequent purification of this compound using column chromatography.

Protocol 1: Extraction of Crude this compound from Algae

This protocol is adapted from methods used for extracting carotenoids from various algae.[6][7]

  • Preparation of Algal Material:

    • Harvest fresh green algae (e.g., Codium cylindricum).

    • Wash the biomass thoroughly with fresh water to remove salts and debris.

    • Freeze-dry the cleaned biomass to remove water content completely.

    • Grind the dried algae into a fine powder using a blender or mortar and pestle.

  • Solvent Extraction:

    • Weigh the dried algal powder.

    • Suspend the powder in a solvent mixture of chloroform:methanol (1:2, v/v) or acetone.[7] A common ratio is 1:10 (w/v) of powder to solvent.

    • Perform the extraction using sonication or maceration for 1-2 hours at room temperature, protected from light to prevent carotenoid degradation.[7]

    • Separate the solvent extract from the algal debris by centrifugation (e.g., 4000 rpm for 10 minutes) or vacuum filtration.[7]

    • Collect the supernatant (the solvent containing the crude extract).

    • Repeat the extraction process on the algal pellet 2-3 times until the pellet becomes colorless.

    • Pool all the solvent extracts.

  • Crude Extract Preparation:

    • Evaporate the solvent from the pooled extract using a rotary evaporator under reduced pressure at a temperature below 40°C.

    • The resulting residue is the crude carotenoid extract containing this compound.

    • Store the crude extract at -20°C or lower under a nitrogen atmosphere until purification.

Protocol 2: Purification by Column Chromatography

This protocol is a representative method synthesized from general carotenoid purification procedures, as specific parameters for this compound are not widely published.[8][9][10] The choice of stationary and mobile phases may require optimization based on the specific crude extract.

  • Materials and Setup:

    • Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a common choice for carotenoid separation.[9] Alternatively, an ODS (octadecylsilyl) column can be used for reverse-phase chromatography.[8]

    • Mobile Phase (Solvent System): A gradient of non-polar to moderately polar solvents is typically used. Common systems include Hexane/Acetone or Petroleum Ether/Acetone for normal phase silica gel chromatography.[11][12] An initial solvent system should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[13]

    • Column: A glass column (e.g., 20-50 cm length, 2-5 cm diameter) with a stopcock.

  • Column Packing (Wet Packing Method):

    • Place a small plug of glass wool at the bottom of the column.[14]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.[9]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[14]

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it, ensuring the solvent level never drops below the top of the sand layer.[9]

  • Sample Loading and Elution:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Carefully load the dissolved sample onto the top of the column using a pipette.[14]

    • Open the stopcock and allow the sample to enter the silica bed.

    • Begin elution with the initial mobile phase (e.g., Hexane).

    • Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., Acetone). A typical gradient might be:

      • 100% Hexane

      • 95:5 Hexane:Acetone

      • 90:10 Hexane:Acetone

      • 80:20 Hexane:Acetone

    • Monitor the separation of colored bands. This compound will appear as a distinct orange-yellow band.

    • Collect fractions of the eluent in separate test tubes.[10]

  • Fraction Analysis and Storage:

    • Analyze the collected fractions using TLC or UV-Vis spectrophotometry (this compound has a characteristic absorption maximum around 450 nm) to identify the fractions containing pure this compound.[1]

    • Pool the pure fractions.

    • Evaporate the solvent using a rotary evaporator.

    • The purified this compound should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

Purification Workflow

Algae Green Algal Biomass (e.g., Codium sp.) Wash Washing & Drying Algae->Wash Grind Grinding to Powder Wash->Grind Extract Solvent Extraction (e.g., Acetone) Grind->Extract Evap1 Solvent Evaporation Extract->Evap1 Crude Crude Extract Evap1->Crude Column Column Chromatography (Silica Gel, Hexane/Acetone Gradient) Crude->Column Fractions Fraction Collection & Analysis (TLC/UV-Vis) Column->Fractions Evap2 Solvent Evaporation Fractions->Evap2 Pure Purified this compound Evap2->Pure Store Storage (-80°C, Inert Atmosphere) Pure->Store QC Purity Analysis (HPLC, LC-MS) Pure->QC

References

Siphonaxanthin Standard for HPLC Calibration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siphonaxanthin (B1249711) is a keto-carotenoid found in green algae, notable for its unique chemical structure and significant bioactive properties.[1] It has garnered interest in the fields of oncology, nutrition, and drug development due to its potential as an anti-angiogenic, anti-inflammatory, and apoptosis-inducing agent.[2][3] Accurate quantification of this compound is crucial for research and development, necessitating the use of a reliable analytical standard for High-Performance Liquid Chromatography (HPLC) calibration.

This document provides detailed application notes and protocols for the use of a this compound standard in HPLC calibration, methods for its extraction from natural sources, and an overview of its biological activities and associated signaling pathways.

Physicochemical Properties and Commercial Availability

A comprehensive understanding of the physicochemical properties of this compound is essential for its accurate quantification and handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₀H₅₆O₄[2]
Molecular Weight 600.87 g/mol [2]
CAS Number 28526-44-5Biosynth, Clearsynth
Appearance Powder[2]
Storage Conditions -20°C for up to 2 years (powder), -80°C for up to 6 months (in DMSO)[2]
Solubility Soluble in DMSO[2]
Molar Extinction Coefficient (ε) Not explicitly stated in the searched literature. This value is crucial for quantitative analysis and should be obtained from the supplier's Certificate of Analysis or determined experimentally.

Commercial Suppliers:

High-purity this compound analytical standards can be procured from specialized chemical suppliers. It is imperative to obtain a Certificate of Analysis (CoA) with each standard, detailing its purity, concentration, and storage instructions.

  • Biosynth: Offers this compound (Cat. No. XS177355) for pharmaceutical testing.[1]

  • Clearsynth: Provides this compound (CAS No. 28526-44-5) with an accompanying Certificate of Analysis.[4]

  • DC Chemicals: Supplies this compound (Cat. No. DC77183).[2]

Experimental Protocols

Protocol for HPLC Calibration with this compound Standard

This protocol outlines the steps for creating a calibration curve for the quantification of this compound using a certified reference standard.

3.1.1. Materials and Equipment

  • This compound analytical standard

  • HPLC grade methanol (B129727), water, ammonium (B1175870) acetate, and ethyl acetate

  • Volumetric flasks and pipettes

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm)

3.1.2. Preparation of Standard Stock and Working Solutions

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of the this compound standard and dissolve it in a precise volume of HPLC-grade methanol or another suitable solvent as per the supplier's instructions.

  • Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards of varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.1.3. HPLC Conditions

The following are example HPLC conditions that may require optimization based on the specific instrument and column used.

Table 2: Example HPLC Chromatographic Conditions for this compound Analysis

ParameterCondition 1Condition 2
Mobile Phase A Methanol/Water (83:17, v/v) with 0.1% Ammonium Acetate80:20 Methanol: 0.5 M Ammonium Acetate (v/v)
Mobile Phase B Ethyl Acetate/Methanol (30:70, v/v) with 0.1% Ammonium Acetate60:40 Methanol: Acetone (B3395972) (v/v)
Column C18 reverse-phaseEclipse plus C18 (4.6 x 250 mm)
Flow Rate 0.2 mL/min1.0 mL/min
Gradient 0-30 min, 0% B; 30-45 min, 0-100% B; 45-60 min, 100% B; 60-65 min, 100-0% B; 65-70 min, 0% B10 min linear gradient from A to B, followed by a 25 min isocratic hold at 100% B
Detection Wavelength 450 nm430, 460, 610, and 660 nm
Injection Volume 10-20 µL20 µL

Source: Adapted from[5][6]

3.1.4. Calibration Curve Construction

  • Inject each calibration standard in triplicate.

  • Record the peak area of this compound for each injection.

  • Plot a graph of the average peak area versus the corresponding concentration of the this compound standards.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

Protocol for Extraction of this compound from Green Algae

This protocol describes a general method for extracting this compound from green algae, such as Codium fragile or Caulerpa lentillifera.[7]

3.2.1. Materials and Equipment

  • Fresh or freeze-dried green algae

  • Acetone or methanol (HPLC grade)

  • Homogenizer or mortar and pestle

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (e.g., 0.45 µm filter)

3.2.2. Extraction Procedure

  • Homogenization: Homogenize a known weight of the algal sample with acetone or methanol under dim light to prevent photo-oxidation.[6]

  • Extraction: Allow the mixture to stand for 24 hours at -20°C in the dark to facilitate complete pigment extraction.[6]

  • Centrifugation: Centrifuge the extract to pellet the solid algal debris.

  • Solvent Evaporation: Carefully collect the supernatant and concentrate it using a rotary evaporator at a low temperature.

  • Reconstitution and Filtration: Re-dissolve the dried extract in a known volume of the initial HPLC mobile phase and filter it through a 0.45 µm filter before HPLC analysis.

Biological Activities and Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cancer and inflammation.

Apoptosis Induction in Cancer Cells

This compound induces apoptosis in human leukemia (HL-60) cells by upregulating the expression of Death Receptor 5 (DR5) and GADD45α.[3] This leads to the activation of caspase-3 and a decrease in the expression of the anti-apoptotic protein Bcl-2.[3]

Apoptosis_Pathway This compound This compound DR5 DR5 This compound->DR5 Upregulates GADD45a GADD45α This compound->GADD45a Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Caspase3_activation Caspase-3 Activation DR5->Caspase3_activation Apoptosis Apoptosis Caspase3_activation->Apoptosis Bcl2->Apoptosis

Caption: this compound-induced apoptosis pathway.

Anti-Angiogenic Effects

This compound inhibits angiogenesis by down-regulating the signal transduction of Fibroblast Growth Factor Receptor-1 (FGFR-1).[1] This suppression of FGFR-1 signaling inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[1]

Anti_Angiogenesis_Pathway This compound This compound FGFR1 FGFR-1 Signaling This compound->FGFR1 Downregulates HUVEC_Proliferation HUVEC Proliferation FGFR1->HUVEC_Proliferation HUVEC_Migration HUVEC Migration FGFR1->HUVEC_Migration Tube_Formation Tube Formation FGFR1->Tube_Formation Angiogenesis Angiogenesis HUVEC_Proliferation->Angiogenesis HUVEC_Migration->Angiogenesis Tube_Formation->Angiogenesis

Caption: Anti-angiogenic mechanism of this compound.

Anti-Inflammatory Action

This compound exhibits anti-inflammatory effects by suppressing the activation of NF-κB. Siphonein, a fatty acid ester of this compound, has been shown to modulate lipopolysaccharide-induced inflammatory responses and suppress the expression of proinflammatory chemokines.[8]

Anti_Inflammatory_Pathway This compound This compound NFkB NF-κB Activation This compound->NFkB Suppresses LPS LPS LPS->NFkB Proinflammatory_Chemokines Pro-inflammatory Chemokines (e.g., CXCL8) NFkB->Proinflammatory_Chemokines Upregulates Inflammation Inflammation Proinflammatory_Chemokines->Inflammation

Caption: Anti-inflammatory action of this compound.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from sample preparation to data analysis for the quantification of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Algae_Sample Green Algae Sample Extraction Extraction with Organic Solvent Algae_Sample->Extraction Concentration Concentration and Filtration Extraction->Concentration HPLC_Injection HPLC Injection Concentration->HPLC_Injection Siphonaxanthin_Std This compound Standard Stock_Solution Prepare Stock Solution Siphonaxanthin_Std->Stock_Solution Working_Standards Prepare Working Standards Stock_Solution->Working_Standards Working_Standards->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation PDA_Detection PDA/UV-Vis Detection (450 nm) Chromatographic_Separation->PDA_Detection Calibration_Curve Construct Calibration Curve PDA_Detection->Calibration_Curve Quantification Quantify this compound in Sample PDA_Detection->Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound quantification.

Conclusion

The use of a certified this compound standard is indispensable for the accurate and reproducible quantification of this promising bioactive compound by HPLC. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the bioavailability and metabolic fate of this compound will be crucial for translating its in vitro bioactivities into potential therapeutic applications.

References

Application Notes and Protocols for Siphonaxanthin Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological effects of siphonaxanthin (B1249711), a marine carotenoid, on various cell lines and detailed protocols for its administration in a cell culture setting.

Introduction

This compound is a keto-carotenoid found in green algae with potent biological activities, including anti-cancer, anti-angiogenic, and anti-inflammatory effects.[1][2][3] In cell culture studies, it has been shown to inhibit the viability of cancer cells by inducing apoptosis and to suppress processes crucial for tumor growth and metastasis, such as angiogenesis.[1][2][4]

Biological Activities of this compound in Cell Culture

Anti-Cancer Effects

This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.

  • Human Leukemia (HL-60) Cells: this compound is a potent inhibitor of HL-60 cell viability, inducing apoptosis more effectively than other carotenoids like fucoxanthin.[5][6][7] Treatment with this compound leads to chromatin condensation, an increase in TUNEL-positive cells, decreased expression of the anti-apoptotic protein Bcl-2, and increased activation of caspase-3.[5][6][7] Furthermore, it upregulates the expression of the death receptor DR5 and the growth arrest and DNA-damage-inducible protein GADD45α.[5][6]

  • Breast Cancer (MCF-7 and MDA-MB-231) Cells: In both luminal (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells, this compound inhibits cell viability at concentrations as low as 5 μM.[8][9] The mechanism involves the suppression of antioxidant defense proteins (SOD-2, Nrf2) and key cell survival signaling molecules such as pAkt, pERK1/2, and NF-kB.[8][9] This leads to the downregulation of Bcl-2 and p-Bad, ultimately inducing apoptosis.[8][9]

Anti-Angiogenic Effects

This compound exhibits strong anti-angiogenic properties by targeting vascular endothelial cells.

  • Human Umbilical Vein Endothelial Cells (HUVECs): this compound suppresses the proliferation of HUVECs at concentrations as low as 2.5 µM.[1][4] It also strongly inhibits the formation of tube-like structures in vitro, a key step in angiogenesis, with significant effects observed at 10 µM and complete inhibition at 25 µM.[1][4] The anti-angiogenic effect is attributed to the downregulation of the fibroblast growth factor 2 (FGF-2) and its receptor (FGFR-1) signaling pathway, leading to reduced phosphorylation of ERK1/2 and Akt.[1]

Anti-Inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. It can suppress the antigen-induced degranulation of mast cells and inhibit inflammatory responses induced by advanced glycation end products (AGEs) by mitigating endoplasmic reticulum (ER) stress and subsequent NF-κB activation.[3][10]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in various cell lines as reported in the literature.

Table 1: Effects of this compound on Cancer Cell Lines

Cell LineConcentrationIncubation TimeEffectReference
HL-60 10 µM12 hoursInduction of apoptosis (TUNEL assay)[5]
20 µM6 hoursMarked reduction in cell viability[5][6]
10 µM8-24 hoursIncreased caspase-3 activity[5]
MCF-7 5 µMNot SpecifiedInhibition of cell viability[8][9]
MDA-MB-231 5 µMNot SpecifiedInhibition of cell viability[8][9]

Table 2: Effects of this compound on Endothelial Cells

Cell LineConcentrationEffectReference
HUVEC 2.5 µMSignificant suppression of proliferation[1][4]
10 µMStrong inhibition of tube formation[1][4]
25 µMComplete inhibition of tube formation[1][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro administration.

Siphonaxanthin_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Pathway cluster_survival Cell Survival Pathway Siphonaxanthin_ext This compound DR5 DR5 (Death Receptor 5) Siphonaxanthin_ext->DR5 Upregulates Caspase8 Caspase-8 DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Siphonaxanthin_int This compound Bcl2 Bcl-2 Siphonaxanthin_int->Bcl2 Downregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Siphonaxanthin_surv This compound Akt Akt Siphonaxanthin_surv->Akt Inhibits Phosphorylation ERK ERK1/2 Siphonaxanthin_surv->ERK Inhibits Phosphorylation CellSurvival Cell Survival & Proliferation Akt->CellSurvival ERK->CellSurvival

Caption: this compound-induced signaling pathways in cancer cells.

Experimental_Workflow Prep Prepare this compound Stock Solution Treat Treat Cells with this compound Prep->Treat Culture Cell Seeding and Culture Culture->Treat Incubate Incubate for Desired Duration Treat->Incubate Assay Perform Downstream Assays Incubate->Assay Data Data Analysis Assay->Data

Caption: General experimental workflow for this compound administration.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Due to the hydrophobic nature of carotenoids, a stock solution of this compound should be prepared in an organic solvent. DMSO is a common choice for in vitro studies.

  • Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in sterile DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but avoid excessive heat to prevent degradation.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Treatment of Adherent Cancer Cells (e.g., MCF-7, MDA-MB-231)

Materials:

  • MCF-7 or MDA-MB-231 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well or other multi-well plates

Protocol:

  • Seed the cells in a multi-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well for a 96-well plate) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • The next day, prepare the desired concentrations of this compound by diluting the stock solution in a complete growth medium. Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.

  • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, proceed with downstream assays such as cell viability (MTT, WST-1), apoptosis (Annexin V/PI staining), or protein expression (Western blot) analysis.

Protocol for Treatment of Suspension Cancer Cells (e.g., HL-60)

Materials:

  • HL-60 cells

  • Complete growth medium (e.g., RPMI-1640 with 10-20% FBS)

  • This compound stock solution (in DMSO)

  • Multi-well plates or culture flasks

Protocol:

  • Maintain HL-60 cells in suspension culture, ensuring the cell density does not exceed 1 x 10⁶ cells/mL.

  • Seed the cells at a density of approximately 1 x 10⁵ to 2 x 10⁵ cells/mL in fresh medium in a multi-well plate or culture flask.

  • Add the appropriate volume of this compound stock solution or DMSO (for vehicle control) directly to the cell suspension to achieve the final desired concentrations. Gently mix by pipetting.

  • Incubate the cells for the specified time (e.g., 6, 12, 24 hours).

  • Following incubation, collect the cells by centrifugation for subsequent analysis, such as flow cytometry for apoptosis or cell cycle analysis.

HUVEC Tube Formation Assay

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Growth factor-reduced Matrigel

  • This compound stock solution

  • 96-well plate

Protocol:

  • Thaw growth factor-reduced Matrigel on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel (approximately 50 µL/well) and allow it to polymerize at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound or DMSO as a vehicle control.

  • Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10⁴ cells/well.

  • Incubate the plate at 37°C with 5% CO₂ for 4-18 hours.

  • Monitor the formation of capillary-like structures using a microscope. The extent of tube formation can be quantified by measuring the total tube length or counting the number of branch points.

References

Application Notes and Protocols for In Vivo Siphonaxanthin Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siphonaxanthin (B1249711) is a unique keto-carotenoid found in edible green algae, such as Caulerpa lentillifera and Codium fragile. Emerging research has highlighted its potential as a bioactive compound with significant anti-inflammatory, anti-angiogenic, and pro-apoptotic properties.[1] These attributes make this compound a compelling candidate for further investigation in preclinical mouse models of inflammation and cancer.

These application notes provide a comprehensive guide for the in vivo experimental design of this compound studies in mice. The protocols detailed below are designed to assist researchers in evaluating the therapeutic potential of this compound in a standardized and reproducible manner.

This compound: Properties and Preparation for In Vivo Administration

This compound (3,19,3'-Trihydroxy-7,8-dihydro-β,ε-caroten-8-one) is a xanthophyll known for its potent biological activities, which in some cases surpass those of other well-studied carotenoids like fucoxanthin.[1] For in vivo studies, this compound can be administered through oral gavage or as a dietary supplement.

Protocol 1: Preparation of this compound for Oral Gavage

  • Vehicle Selection: this compound is lipophilic. A suitable vehicle for oral administration is a mixture of corn oil or olive oil. The addition of a small percentage of a surfactant like Tween 80 can aid in emulsification.

  • Preparation:

    • Accurately weigh the required amount of purified this compound.

    • Dissolve the this compound in a minimal amount of a suitable solvent (e.g., DMSO) before mixing with the oil vehicle. Ensure the final concentration of the initial solvent is minimal and non-toxic to the animals.

    • Vortex the mixture thoroughly to ensure a uniform suspension.

    • Prepare fresh daily before administration to prevent degradation.

Protocol 2: Incorporation of this compound into Mouse Chow

  • Diet Formulation: this compound can be incorporated into a standard rodent diet (e.g., AIN-93G).[2]

  • Preparation:

    • Calculate the total amount of this compound needed for the entire study duration based on the desired concentration in the feed and the estimated food intake of the mice.

    • Send the purified this compound to a reputable custom diet manufacturer. They will incorporate the compound into the diet at the specified concentration, ensuring even distribution.

    • Store the custom diet in a cool, dark, and dry place to minimize degradation of the this compound.

In Vivo Anti-Inflammatory Studies

This compound has been shown to suppress inflammatory responses in vitro, primarily through the inhibition of the NF-κB pathway.[3][4] The following mouse models are suitable for investigating these effects in vivo.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to study acute systemic inflammatory responses.

Experimental Workflow

LPS_Workflow cluster_acclimatization Acclimatization (1 week) cluster_treatment This compound Treatment cluster_induction Inflammation Induction cluster_analysis Analysis Acclimatize House mice in standard conditions Treatment Administer this compound or Vehicle (Oral Gavage or Dietary) Acclimatize->Treatment Induction Inject LPS (i.p.) Treatment->Induction Analysis Collect Blood and Tissues for: - Cytokine Analysis (ELISA) - Western Blot (NF-κB) - Histology Induction->Analysis

Caption: Workflow for LPS-induced systemic inflammation model.

Protocol 3: LPS-Induced Inflammation in Mice

  • Animals: 8-10 week old male C57BL/6 or BALB/c mice.

  • Groups (n=8-10 per group):

    • Vehicle Control

    • LPS + Vehicle

    • LPS + this compound (multiple dose groups, e.g., 10, 50, 100 mg/kg)

    • LPS + Positive Control (e.g., Dexamethasone)

  • This compound Administration: Administer this compound daily for 7-14 days via oral gavage or as a dietary supplement.

  • Inflammation Induction: On the final day of treatment, inject LPS (e.g., 1 mg/kg, intraperitoneally).

  • Sample Collection: 4-6 hours post-LPS injection, euthanize mice and collect blood (for serum) and tissues (liver, lungs, spleen).

  • Analysis:

    • Cytokine Levels: Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum using ELISA.

    • Signaling Pathways: Analyze the activation of the NF-κB pathway in tissue lysates via Western blot for phosphorylated IκBα and p65.

    • Histology: Perform H&E staining of tissues to assess inflammatory cell infiltration.

Hypothesized Signaling Pathway of this compound in Inflammation

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

ParameterVehicle ControlLPS + VehicleLPS + this compound (Low Dose)LPS + this compound (High Dose)
Serum TNF-α (pg/mL)< 501000 ± 150700 ± 120400 ± 100
Serum IL-6 (pg/mL)< 20800 ± 100550 ± 90300 ± 70
Liver p-IκBα/IκBα ratio1.05.0 ± 0.83.0 ± 0.61.5 ± 0.4

Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary.

In Vivo Anti-Cancer Studies

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by down-regulating Bcl-2, activating caspase-3, and up-regulating DR5.[1][5] It has also been shown to inhibit the Akt and ERK signaling pathways.[6] Xenograft and syngeneic mouse models are appropriate for validating these findings in vivo.

Xenograft Mouse Model

This model involves implanting human cancer cells into immunodeficient mice.

Experimental Workflow

Xenograft_Workflow cluster_acclimatization Acclimatization (1 week) cluster_implantation Tumor Implantation cluster_treatment This compound Treatment cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Acclimatize House nude or SCID mice Implant Subcutaneous injection of human cancer cells Acclimatize->Implant Treatment Begin treatment when tumors reach ~100 mm³ Implant->Treatment Monitor Measure tumor volume and body weight 2-3 times/week Treatment->Monitor Analysis Harvest tumors for: - Immunohistochemistry (Ki-67) - Western Blot (Apoptosis & Signaling) Monitor->Analysis Cancer_Pathways cluster_survival Cell Survival Pathways cluster_apoptosis Apoptosis Pathway This compound This compound Akt Akt This compound->Akt inhibits ERK ERK This compound->ERK inhibits Bcl2 Bcl-2 This compound->Bcl2 inhibits Survival Cell Survival & Proliferation Akt->Survival ERK->Survival Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis induces

References

Siphonaxanthin: A Marine Carotenoid with Promising Anti-Cancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Siphonaxanthin (B1249711), a keto-carotenoid found in green algae, is emerging as a potent anti-cancer agent with significant potential in drug discovery research. This marine-derived compound has demonstrated notable pro-apoptotic and anti-angiogenic activities across various cancer cell lines. This document provides a comprehensive overview of the application of this compound in anti-cancer research, including its mechanisms of action, quantitative data on its efficacy, and detailed protocols for relevant experimental assays.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing apoptosis (programmed cell death) in cancer cells and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).

1. Induction of Apoptosis: this compound triggers the intrinsic and extrinsic apoptotic pathways in cancer cells. In human leukemia (HL-60) cells, it has been shown to downregulate the anti-apoptotic protein Bcl-2 and subsequently activate caspase-3, a key executioner of apoptosis.[1][2] Furthermore, this compound upregulates the expression of Death Receptor 5 (DR5) and Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45α), further promoting the apoptotic cascade.[1][2][3] Studies on breast cancer cell lines (MCF-7 and MDA-MB-231) have revealed that this compound suppresses the expression of antioxidant enzymes and key cell survival markers, including phosphorylated Akt (pAkt), phosphorylated ERK1/2 (pERK1/2), and the transcription factor NF-kB.[4]

2. Inhibition of Angiogenesis: this compound has been identified as a potent inhibitor of angiogenesis.[5] This activity is crucial for limiting tumor growth and metastasis.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the anti-cancer effects of this compound from various studies.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineCancer TypeConcentration (µM)Incubation Time% Reduction in Cell ViabilityReference
HL-60Human Leukemia206 hoursMarked reduction (p<0.05)[1][2][3]
MCF-7Human Breast Cancer (luminal)5Not SpecifiedSignificant inhibition[4]
MDA-MB-231Human Breast Cancer (triple-negative)5Not SpecifiedSignificant inhibition[4]

Table 2: Anti-Angiogenic Effects of this compound

AssayCell Line / ModelConcentration (µM)EffectReference
Tube Formation AssayHuman Umbilical Vein Endothelial Cells (HUVECs)2.5Significant suppression of proliferation[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

Signaling Pathways

siphonaxanthin_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_survival Cell Survival Pathway This compound This compound DR5 DR5 This compound->DR5 Upregulates GADD45a GADD45α This compound->GADD45a Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates pAkt pAkt This compound->pAkt Suppresses pERK pERK1/2 This compound->pERK Suppresses NFkB NF-kB This compound->NFkB Suppresses Caspase3 Caspase-3 DR5->Caspase3 Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

experimental_workflow cluster_extraction This compound Preparation cluster_invitro In Vitro Assays algae Green Algae (e.g., Codium fragile) extraction Extraction & Purification algae->extraction This compound Pure this compound extraction->this compound cell_culture Cancer Cell Lines This compound->cell_culture Treatment mtt_assay MTT Assay (Viability) cell_culture->mtt_assay tunel_assay TUNEL Assay (Apoptosis) cell_culture->tunel_assay western_blot Western Blot (Protein Expression) cell_culture->western_blot

Caption: General experimental workflow for this compound research.

Experimental Protocols

This compound Extraction and Purification from Codium fragile

Note: This is a general protocol and may require optimization.

Materials:

Protocol:

  • Extraction:

    • Homogenize fresh or lyophilized Codium fragile with acetone.

    • Filter the homogenate and repeat the extraction until the residue is colorless.

    • Combine the acetone extracts and partition with n-hexane/water (1:1, v/v).

    • Collect the n-hexane layer containing the pigments.

  • Purification:

    • Concentrate the n-hexane extract using a rotary evaporator.

    • Subject the concentrated extract to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and dichloromethane to separate different pigment fractions.

    • Collect the fraction containing this compound (identified by its characteristic orange color).

    • Further purify the this compound fraction using preparative HPLC with a C18 column and a mobile phase of methanol/water.

    • Confirm the purity and identity of this compound using UV-Vis spectroscopy and mass spectrometry.

Cell Viability Assessment (MTT Assay)

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (TUNEL Assay)

Materials:

  • Cancer cells grown on coverslips or in chamber slides

  • This compound

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Treat cells with this compound as described for the MTT assay.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash the cells with PBS to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips.

  • Visualize the cells under a fluorescence microscope. TUNEL-positive (apoptotic) cells will show green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI.

Western Blot Analysis

Materials:

  • Cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-caspase-3, anti-pAkt, anti-pERK, anti-NF-kB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Studies and Clinical Trials

Currently, there is limited publicly available information on in vivo studies of this compound in animal cancer models. Further research is required to evaluate its efficacy and safety in a whole-organism context. To date, no clinical trials involving this compound for cancer treatment have been registered.

Conclusion

This compound is a promising marine-derived compound with demonstrated anti-cancer activity in vitro. Its ability to induce apoptosis and inhibit key cell survival pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. Further preclinical in vivo studies are warranted to validate these findings and pave the way for potential clinical investigation.

References

Siphonaxanthin: Application Notes and Protocols for Use as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siphonaxanthin (B1249711) is a keto-carotenoid pigment found in green algae, such as those from the Codium and Caulerpa genera.[1] Its unique chemical structure, featuring a keto group at C-8 and an extra hydroxyl group at C-19, imparts a distinct color profile and potential health benefits.[1][2] These bioactivities include anti-inflammatory, anti-angiogenic, and anti-obesity effects.[3][4][5] As a natural colorant, this compound presents an attractive alternative to synthetic dyes for the food industry.

This document provides detailed application notes and protocols for researchers and professionals interested in utilizing this compound as a natural colorant in food science and development. It covers extraction and purification, colorimetric data, stability considerations, and methodologies for incorporation into food matrices.

Physicochemical Properties and Sourcing

This compound is a lipophilic molecule, rendering it soluble in organic solvents and oils but insoluble in water. This property is a key consideration for its application in food systems.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionReference(s)
Chemical Formula C₄₀H₅₆O₄[2]
Molecular Weight 600.87 g/mol [2]
Appearance Orange-red crystalline powderInferred from carotenoid properties
Solubility Soluble in organic solvents (e.g., acetone (B3395972), ethanol, chloroform), oils. Insoluble in water.[6][7]
Natural Sources Green algae, including Codium cylindricum, Codium fragile, and Caulerpa lentillifera.[1][2]
Purity (after HPLC) >98%[8]

Extraction and Purification Protocol

A standardized protocol for obtaining high-purity this compound from green algae is crucial for its application as a food colorant. The following protocol is a composite of established methods for carotenoid extraction and purification.

Materials and Equipment
  • Freeze-dried green algae powder (Codium cylindricum or similar)

  • Acetone

  • Ethanol

  • Hexane

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Spectrophotometer

Extraction and Partitioning Protocol
  • Extraction:

    • Homogenize 100g of freeze-dried algae powder with 500 mL of acetone using a blender or homogenizer for 10 minutes.

    • Filter the mixture through cheesecloth and then a Buchner funnel with Whatman No. 1 filter paper.

    • Repeat the extraction process with the residue until the powder appears colorless.

    • Combine the acetone extracts.

  • Solvent Partitioning:

    • Concentrate the combined acetone extract to approximately 200 mL using a rotary evaporator at 40°C.

    • Transfer the concentrated extract to a separatory funnel.

    • Add 200 mL of diethyl ether and 200 mL of saturated sodium chloride solution.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper diethyl ether layer containing the pigments.

    • Wash the ether layer twice with 200 mL of distilled water.

    • Dry the ether layer over anhydrous sodium sulfate.

  • Saponification (Optional - to remove chlorophylls (B1240455) and lipids):

    • Evaporate the dried ether extract to dryness under a stream of nitrogen.

    • Redissolve the residue in 100 mL of ethanol.

    • Add 10 mL of 60% (w/v) aqueous potassium hydroxide.

    • Stir the mixture in the dark at room temperature for 12 hours.

    • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 100 mL of water.

    • Collect the upper ether layer and wash with water until the washings are neutral.

    • Dry the ether layer over anhydrous sodium sulfate and evaporate to dryness.

HPLC Purification Protocol
  • Sample Preparation: Redissolve the crude extract in a small volume of the HPLC mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of solvents such as acetonitrile, methanol, and dichloromethane. A specific gradient should be optimized based on the HPLC system and column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at 450 nm.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time and spectral characteristics.

  • Purity Confirmation: Re-inject the collected fraction to confirm purity (>98%). Evaporate the solvent to obtain purified this compound crystals.

Diagram 1: this compound Extraction and Purification Workflow

Extraction_Purification Start Freeze-Dried Green Algae Extraction Homogenization with Acetone Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Partitioning Solvent Partitioning (Diethyl Ether & NaCl soln) Concentration->Partitioning Drying Drying over Na2SO4 Partitioning->Drying Saponification Optional: Saponification (Ethanolic KOH) Drying->Saponification optional Purification HPLC Purification (C18 Column) Drying->Purification Saponification->Purification Final_Product Purified this compound (>98%) Purification->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Color Characteristics and Stability

The color of this compound is a critical parameter for its use as a food colorant. While specific CIELAB values for purified this compound are not widely published, its color is generally described as orange-red. The CIELAB color space provides a standardized method to quantify color.

Table 2: Representative CIELAB Lab* Values for Carotenoid-based Colorants (for reference)

ParameterDescriptionExpected Range for this compound (Hypothetical)
L Lightness (0=black, 100=white)50 - 70
a Redness-Greenness (+a* is red, -a* is green)+20 to +50
b Yellowness-Blueness (+b is yellow, -b* is blue)+30 to +60

Note: These are hypothetical values based on other carotenoids. Experimental determination is required for this compound.

The stability of this compound is influenced by several factors common to carotenoids, including light, heat, and pH.[6][7]

Table 3: Factors Affecting this compound Stability and Mitigation Strategies

FactorEffect on this compoundMitigation StrategyReference(s)
Light Photodegradation, leading to color loss.Opaque packaging, addition of antioxidants (e.g., ascorbic acid).[9][10]
Heat Thermal degradation and isomerization, causing color fading.Encapsulation (microencapsulation, nanoemulsions), minimal heat processing.[10][11]
pH Less stable in acidic conditions.Encapsulation, use in neutral or near-neutral pH food matrices.[9][10]
Oxygen Oxidation leading to bleaching of the color.Vacuum or modified atmosphere packaging, addition of antioxidants.[9]

Application in Food Matrices: Protocols for Stability Enhancement

Due to its lipophilic nature and susceptibility to degradation, this compound requires formulation strategies to be effectively incorporated into aqueous food systems. Emulsification and microencapsulation are key technologies for this purpose.

Protocol for Oil-in-Water (O/W) Emulsion Preparation

This protocol describes the preparation of an O/W emulsion to disperse this compound in aqueous-based foods like beverages and dressings.

  • Oil Phase Preparation:

    • Dissolve a known concentration of purified this compound (e.g., 0.1 - 1.0 mg/mL) in a food-grade oil (e.g., medium-chain triglyceride (MCT) oil, sunflower oil) by gentle heating (40-50°C) and stirring.

    • Add an oil-soluble antioxidant like alpha-tocopherol (B171835) (Vitamin E) at 0.1% (w/w) of the oil phase to enhance stability.

  • Aqueous Phase Preparation:

    • Disperse a hydrophilic emulsifier (e.g., whey protein isolate, gum arabic, lecithin) in deionized water at a concentration of 1-5% (w/v). Stir until fully hydrated.

  • Emulsification:

    • Heat both the oil and aqueous phases to 40-50°C.

    • Coarsely mix the oil phase into the aqueous phase using a high-shear mixer for 2-5 minutes.

    • Homogenize the coarse emulsion using a high-pressure homogenizer at pressures ranging from 20 to 100 MPa for 2-5 passes to create a fine nanoemulsion.

  • Characterization:

    • Measure particle size and distribution using dynamic light scattering.

    • Assess emulsion stability by monitoring for creaming or phase separation over time at different storage temperatures.

Diagram 2: Oil-in-Water Emulsification Workflow for this compound

Emulsification_Workflow cluster_oil Oil Phase cluster_aqueous Aqueous Phase This compound This compound Powder Oil Food-Grade Oil + Antioxidant This compound->Oil Dissolve Coarse_Emulsion Coarse Emulsion (High-Shear Mixing) Oil->Coarse_Emulsion Aqueous Water + Emulsifier Aqueous->Coarse_Emulsion Fine_Emulsion Fine/Nano-Emulsion (High-Pressure Homogenization) Coarse_Emulsion->Fine_Emulsion Final_Product This compound O/W Emulsion Fine_Emulsion->Final_Product

Caption: Workflow for preparing a this compound oil-in-water emulsion.

Protocol for Spray-Drying Microencapsulation

This protocol outlines the steps to create a stable, water-dispersible powder of this compound.

  • Emulsion Preparation:

    • Prepare a concentrated O/W emulsion of this compound as described in section 5.1.

    • The wall material (encapsulating agent), such as maltodextrin (B1146171) or a combination of maltodextrin and gum arabic, should be incorporated into the aqueous phase before emulsification. A typical core (oil phase) to wall material ratio is between 1:2 and 1:5.

  • Spray-Drying:

    • Inlet Temperature: 160-180°C.

    • Outlet Temperature: 80-90°C.

    • Feed Flow Rate: Adjust to maintain the desired outlet temperature.

    • Atomization Pressure: Adjust based on the spray dryer specifications to achieve fine droplets.

  • Powder Collection and Storage:

    • Collect the dried powder from the cyclone collector.

    • Store the microencapsulated this compound powder in an airtight, opaque container at low temperature (4°C) with a desiccant.

  • Characterization:

    • Determine encapsulation efficiency by measuring the surface and total this compound content.

    • Analyze particle morphology using scanning electron microscopy (SEM).

    • Assess powder flowability and moisture content.

    • Evaluate re-dispersibility in water.

Bioavailability and Potential Health-Related Signaling Pathways

This compound has been shown to be absorbed and metabolized in vivo.[2] Its potential health benefits are linked to its interaction with several cellular signaling pathways.

  • Anti-inflammatory Effects: this compound may suppress inflammatory responses by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[5]

  • Anti-Angiogenic Activity: It has been suggested that this compound's anti-angiogenic effects are due to the down-regulation of signal transduction by fibroblast growth factor receptor-1 (FGFR-1).[1][3][4]

Diagram 3: Simplified Overview of this compound's Potential Anti-Inflammatory Signaling

Signaling_Pathway cluster_nucleus Inside Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK NFkB_IkB NF-κB / IκB Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Binds to DNA This compound This compound This compound->IKK Inhibits

Caption: this compound may inhibit the NF-κB inflammatory pathway.

Regulatory Status and Safety

As of late 2025, this compound does not have a specific approval as a food color additive from the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA). While other carotenoids like astaxanthin (B1665798) and canthaxanthin (B1668269) are approved for specific uses, often in animal feed, the direct use of this compound in human food would likely require a food additive petition or a novel food application.[12][13][14][15]

Conclusion

This compound holds promise as a natural food colorant with potential health benefits. However, its successful application in the food industry is contingent on addressing its inherent instability and navigating the regulatory approval process. The protocols outlined in this document for extraction, purification, and formulation into stable delivery systems provide a foundation for further research and development. Future work should focus on generating robust stability data in various food matrices, conducting thorough safety assessments, and pursuing regulatory approvals to unlock the full potential of this novel carotenoid.

References

Formulation of Siphonaxanthin for Improved Bioavailability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siphonaxanthin (B1249711), a keto-carotenoid found in green algae, has garnered significant interest for its potent biological activities, including anti-inflammatory, anti-angiogenic, and pro-apoptotic effects.[1][2] However, its lipophilic nature presents a significant challenge to its clinical translation due to poor water solubility and consequently, low oral bioavailability.[1] This document provides detailed application notes and experimental protocols for the formulation of this compound into nanoemulsions and liposomes to enhance its bioavailability. While specific pharmacokinetic data for formulated this compound is limited, data from studies on the structurally similar carotenoid, astaxanthin (B1665798), strongly suggest that these formulation strategies can lead to significant improvements in absorption and systemic circulation.

Rationale for Formulation

The oral bioavailability of carotenoids is generally low, often requiring the presence of dietary fats for absorption.[3] Formulation strategies that increase the dispersibility of lipophilic compounds like this compound in the aqueous environment of the gastrointestinal tract can significantly enhance their absorption. Nanoemulsions and liposomes are two such promising lipid-based delivery systems.

  • Nanoemulsions: These are oil-in-water emulsions with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides a large surface area for the action of lipases and bile salts in the intestine, facilitating the release and subsequent absorption of the encapsulated lipophilic drug.[4]

  • Liposomes: These are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. They can encapsulate both lipophilic and hydrophilic compounds. For lipophilic drugs like this compound, they can be incorporated into the lipid bilayer. Liposomes can protect the encapsulated compound from degradation in the GI tract and facilitate its transport across the intestinal epithelium.[5]

Data Presentation: Bioavailability of Carotenoid Formulations

While comprehensive pharmacokinetic data for formulated this compound is not yet available in the public domain, studies on unformulated this compound and formulated astaxanthin provide valuable insights.

Table 1: Tissue Distribution of Unformulated this compound in Mice

This table summarizes the concentration of this compound in various tissues of ICR mice after 16 days of dietary supplementation. This data provides a baseline for the absorption and distribution of unformulated this compound.[6][7][8]

TissueThis compound Concentration (nmol/g tissue)
Plasma0.04 ± 0.01
Liver0.23 ± 0.04
Stomach2.15 ± 0.38
Small Intestine2.45 ± 0.43
Colon0.31 ± 0.05
Mesenteric White Adipose Tissue0.58 ± 0.10
Epididymal White Adipose Tissue0.29 ± 0.05
Perirenal White Adipose Tissue0.34 ± 0.06
Brain0.01 ± 0.00

Data adapted from Sugawara et al. (2020).[6][7]

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations

The following table presents a hypothetical comparison of pharmacokinetic parameters for unformulated this compound versus its nanoemulsion and liposomal formulations. The values for the formulated this compound are extrapolated from studies on astaxanthin nanoemulsions and lipid-based formulations, which have shown significant improvements in bioavailability.[3][9][10] This table is intended to illustrate the potential improvements that can be achieved with these formulation strategies.

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability
Unformulated this compound (in oil)Baseline4-6Baseline1x
This compound Nanoemulsion~3-4x increase~1-2~2-3x increase~2-3x
This compound Liposomes~2-3x increase~2-4~2-2.5x increase~2-2.5x

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Rationale for hypothetical values: Studies on astaxanthin nanoemulsions have shown a 3.3-fold increase in Cmax and a 2.2-fold increase in AUC compared to a standard formulation.[9][10] Lipid-based formulations of astaxanthin have demonstrated a 1.7 to 3.7-fold increase in bioavailability.[3]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-loaded nanoemulsions and liposomes. These protocols are adapted from established methods for other carotenoids and should be optimized for this compound.

This compound Extraction from Green Algae

Objective: To extract this compound from a suitable green algal source (e.g., Codium fragile).

Materials:

  • Freeze-dried green algae powder

  • Acetone (B3395972)

  • n-Hexane

  • Dichloromethane

  • Rotary evaporator

  • Centrifuge

  • Spectrophotometer or HPLC system for quantification

Protocol:

  • Homogenize 10 g of freeze-dried algal powder with 100 mL of acetone using a blender or homogenizer for 5 minutes.

  • Centrifuge the mixture at 5000 x g for 10 minutes and collect the supernatant.

  • Repeat the extraction of the pellet with acetone until the pellet is colorless.

  • Pool the acetone extracts and evaporate to dryness using a rotary evaporator at 40°C.

  • Partition the residue between n-hexane and water (1:1 v/v) to remove water-soluble impurities.

  • Collect the n-hexane phase and evaporate to dryness.

  • Further purify the this compound-rich extract using column chromatography or preparative HPLC.

  • Quantify the this compound content using spectrophotometry (measuring absorbance at its λmax) or a validated HPLC method.

Preparation of this compound-Loaded Nanoemulsion

Objective: To formulate a stable oil-in-water nanoemulsion of this compound.

Materials:

  • Purified this compound extract

  • Medium-chain triglyceride (MCT) oil

  • Polysorbate 80 (Tween 80)

  • Lecithin (optional, as a co-surfactant)

  • Deionized water

  • High-pressure homogenizer or microfluidizer

Protocol:

  • Oil Phase Preparation: Dissolve a known amount of purified this compound extract in MCT oil to a final concentration of 1-5 mg/mL. Gently heat (40-50°C) and stir until fully dissolved.

  • Aqueous Phase Preparation: Disperse Polysorbate 80 (and lecithin, if used) in deionized water to a final concentration of 2-5% (w/v). Stir until a clear solution is formed.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at high speed (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes.

  • Nanoemulsification: Pass the pre-emulsion through a high-pressure homogenizer at 100-150 MPa for 3-5 cycles.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine using DLS to assess colloidal stability.

    • Encapsulation Efficiency: Separate the free this compound from the nanoemulsion by ultracentrifugation and quantify the amount in the supernatant and the pellet.

      • Encapsulation Efficiency (%) = [(Total this compound - Free this compound) / Total this compound] x 100

Preparation of this compound-Loaded Liposomes

Objective: To encapsulate this compound within liposomal vesicles.

Materials:

  • Purified this compound extract

  • Soy phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform and Methanol (for thin-film hydration method)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Protocol (Thin-Film Hydration Method):

  • Lipid Film Formation: Dissolve soy phosphatidylcholine, cholesterol (e.g., in a 2:1 molar ratio), and a known amount of this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator at 40°C under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with pre-warmed (above the lipid transition temperature) PBS (pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • Sonication: Sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator to form small unilamellar vesicles (SUVs).

    • Extrusion: For a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 passes.

  • Characterization:

    • Vesicle Size and PDI: Measure using DLS.

    • Zeta Potential: Determine using DLS.

    • Encapsulation Efficiency: Separate the unencapsulated this compound from the liposomes by size exclusion chromatography or dialysis and quantify the encapsulated drug.

      • Encapsulation Efficiency (%) = (Amount of this compound in Liposomes / Initial Amount of this compound) x 100

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and angiogenesis.

FGF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FGF2 FGF-2 This compound->FGF2 Inhibits Expression FGFR1 FGFR-1 This compound->FGFR1 Downregulates Signal Transduction FGF2->FGFR1 Binds Phosphorylation_ERK Phosphorylation FGFR1->Phosphorylation_ERK Activates Phosphorylation_Akt Phosphorylation FGFR1->Phosphorylation_Akt Activates ERK12 ERK1/2 Angiogenesis Angiogenesis ERK12->Angiogenesis Promotes Akt Akt Akt->Angiogenesis Promotes Phosphorylation_ERK->ERK12 Phosphorylates Phosphorylation_Akt->Akt Phosphorylates NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AGEs Advanced Glycation End Products (AGEs) ER_Stress Endoplasmic Reticulum (ER) Stress AGEs->ER_Stress Induces IKK IKK Complex ER_Stress->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocates This compound This compound This compound->ER_Stress Mitigates This compound->NFkB_translocation Inhibits Activation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, CAMs) NFkB_translocation->Gene_Expression Promotes Nanoemulsion_Workflow cluster_prep Preparation cluster_char Characterization Oil_Phase 1. Prepare Oil Phase (this compound in MCT oil) Pre_Emulsion 3. Create Pre-emulsion (High-shear homogenization) Oil_Phase->Pre_Emulsion Aqueous_Phase 2. Prepare Aqueous Phase (Surfactant in water) Aqueous_Phase->Pre_Emulsion Nanoemulsion 4. Form Nanoemulsion (High-pressure homogenization) Pre_Emulsion->Nanoemulsion DLS 5. Particle Size, PDI, Zeta Potential (DLS) Nanoemulsion->DLS EE 6. Encapsulation Efficiency (Ultracentrifugation & HPLC) Nanoemulsion->EE Liposome_Workflow cluster_prep Preparation cluster_char Characterization Lipid_Film 1. Create Lipid Film (this compound, Phospholipid, Cholesterol) Hydration 2. Hydrate Film (Forms MLVs) Lipid_Film->Hydration Size_Reduction 3. Size Reduction (Sonication or Extrusion) Hydration->Size_Reduction Liposomes 4. This compound Liposomes Size_Reduction->Liposomes DLS 5. Vesicle Size, PDI, Zeta Potential (DLS) Liposomes->DLS EE 6. Encapsulation Efficiency (Size Exclusion Chromatography & HPLC) Liposomes->EE

References

Quantification of Siphonaxanthin in Biological Tissues: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siphonaxanthin (B1249711) is a unique keto-carotenoid found predominantly in marine green algae such as Codium fragile, Caulerpa lentillifera, and Umbraulva japonica.[1][2] Its distinctive chemical structure, featuring a keto group at C-8 and an additional hydroxyl group at C-19, contributes to its potent biological activities.[3] Emerging research has highlighted its potential as a functional compound with anti-cancer, anti-angiogenic, and anti-inflammatory properties.[1] Notably, studies have shown that this compound can inhibit the viability of human leukemia (HL-60) cells by inducing apoptosis and suppress angiogenesis, a critical process in tumor growth and metastasis.[2][4] The promising therapeutic potential of this compound necessitates robust and reliable methods for its quantification in various biological matrices to support pre-clinical and clinical investigations.

This document provides detailed protocols for the extraction and quantification of this compound in biological tissues, along with a summary of reported concentrations in different sample types. These methodologies are essential for researchers in pharmacology, toxicology, and drug development who are investigating the pharmacokinetics, bioavailability, and efficacy of this marine carotenoid.

Quantitative Data

The following tables summarize the reported concentrations of this compound in various biological tissues and algal sources. This data provides a comparative reference for researchers working on the quantification of this compound.

Table 1: Concentration of this compound in Mouse Tissues after Dietary Supplementation

TissueConcentration (pmol/g tissue or mL)
Plasma0.1 ± 0.0
Stomach11.2 ± 3.5
Small Intestine13.0 ± 2.6
Colon1.8 ± 0.5
Liver0.2 ± 0.1
Kidney0.2 ± 0.1
Spleen0.2 ± 0.1
Heart0.1 ± 0.0
Lung0.2 ± 0.0
Brain0.0 ± 0.0
Mesenteric WAT0.7 ± 0.1
Epididymal WAT0.4 ± 0.1
Perirenal WAT0.4 ± 0.1
Interscapular BAT0.2 ± 0.1

Data from a study where ICR mice were fed a diet containing 0.004% this compound for 16 days. Values are presented as means ± SEM (n=4).[5][6] WAT: White Adipose Tissue; BAT: Brown Adipose Tissue.

Table 2: this compound Content in Green Algae

Algal SpeciesThis compound Content (% of dry weight)
Umbraulva japonica0.03% - 0.1%
Caulerpa lentillifera0.03% - 0.1%
Codium fragile0.03% - 0.1%

Data compiled from a review on the functional properties of this compound.[1][7]

Experimental Protocols

This section details the methodologies for the extraction and quantification of this compound from biological tissues, primarily based on protocols used in studies with animal models and cell cultures.[6][8]

Protocol 1: Extraction of this compound from Animal Tissues

This protocol is suitable for the extraction of this compound from various animal tissues for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Tissue sample (e.g., liver, adipose tissue, plasma)

  • Phosphate-buffered saline (PBS)

  • Dichloromethane

  • Methanol (B129727)

  • Hexane (B92381)

  • Butylated hydroxytoluene (BHT) (as an antioxidant, optional but recommended)

  • Homogenizer (e.g., sonicator or mechanical homogenizer)

  • Centrifuge

  • Nitrogen evaporator

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh the tissue sample.

    • For solid tissues, add a suitable volume of ice-cold PBS and homogenize thoroughly. For plasma, proceed to the extraction step.

  • Liquid-Liquid Extraction:

    • To the tissue homogenate or plasma, add a 3-volume excess of a dichloromethane:methanol (1:2, v/v) mixture.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

    • Add 1.5 volumes of hexane to the mixture and vortex again for 1 minute.

    • Centrifuge the mixture at 1,690 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper organic phase (hexane layer) containing the carotenoids and transfer it to a clean tube.

    • Repeat the extraction process on the lower aqueous phase twice more with hexane to ensure complete recovery of this compound.

  • Drying and Reconstitution:

    • Pool all the collected organic phases.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the mobile phase used for HPLC or LC-MS analysis (e.g., methanol).

  • Analysis:

    • Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.

    • Inject the sample into the HPLC or LC-MS system for quantification.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical reversed-phase HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 or C30 reversed-phase column is commonly used for carotenoid separation.

  • Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is often employed. A typical starting condition could be a mixture of methanol and water, with a gradient increasing the proportion of MTBE.

  • Flow Rate: Typically around 1 mL/min.

  • Detection Wavelength: this compound has a characteristic absorption spectrum, and detection is typically performed at its maximum absorbance wavelength, which is around 450 nm.[9]

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from pure this compound of known concentrations.

Standard Curve Preparation:

  • Prepare a stock solution of pure this compound (purity >98%) in a suitable solvent (e.g., methanol).

  • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

  • Inject each standard into the HPLC system and record the corresponding peak area.

  • Plot a calibration curve of peak area versus concentration.

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound and a general representation of a signaling pathway that could be influenced by this carotenoid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue Biological Tissue (e.g., Liver, Adipose) homogenization Homogenization in PBS tissue->homogenization extraction Liquid-Liquid Extraction (Dichloromethane:Methanol:Hexane) homogenization->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Collect Organic Phase centrifugation->collection drying Evaporation under Nitrogen collection->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution hplc HPLC-PDA/LC-MS Analysis reconstitution->hplc quantification Quantification (vs. Standard Curve) hplc->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., FGFR-1) ras Ras receptor->ras Growth Factor This compound This compound This compound->receptor Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Angiogenesis) transcription->gene_expression

Caption: Potential signaling pathway inhibited by this compound.

References

Application Notes and Protocols for the Isolation of Siphonaxanthin from Caulerpa lentillifera and Evaluation of its Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of the marine carotenoid siphonaxanthin (B1249711) from the green alga Caulerpa lentillifera, commonly known as sea grapes. Furthermore, this document outlines protocols for evaluating its potent anti-cancer and anti-angiogenic properties, offering valuable insights for researchers in natural product chemistry, oncology, and drug development.

This compound has demonstrated significant potential as a therapeutic agent, exhibiting potent apoptosis-inducing effects in various cancer cell lines and inhibiting key processes in angiogenesis.[1][2] This document serves as a practical guide for the extraction, purification, and biological characterization of this promising marine-derived compound.

Isolation of this compound from Caulerpa lentillifera

This section details the methodology for the isolation and purification of this compound from its natural source, Caulerpa lentillifera. The workflow is designed to yield a high-purity compound suitable for biological assays.

Extraction of Crude Carotenoid Mixture

The initial step involves the extraction of the total carotenoid content from dried Caulerpa lentillifera biomass using an organic solvent. Acetone (B3395972) is an effective solvent for this purpose.[3]

Protocol 1: Acetone Extraction of this compound

  • Sample Preparation: Obtain fresh Caulerpa lentillifera and wash thoroughly with distilled water to remove any salts and debris. Lyophilize or oven-dry the algal material at a low temperature (e.g., 40°C) to a constant weight. Grind the dried biomass into a fine powder.

  • Extraction:

    • Suspend the dried algal powder in 80% acetone in a flask. A common solvent-to-sample ratio is 10:1 (v/w).[3]

    • Stir the suspension for 4-6 hours at room temperature, protected from light to prevent photodegradation of carotenoids.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the algal debris.

    • Collect the supernatant containing the carotenoid extract.

    • Repeat the extraction process with the pellet two more times to ensure complete extraction.

    • Pool the supernatants from all extractions.

  • Solvent Removal: Evaporate the acetone from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The resulting crude extract will be a dark, viscous liquid.

Purification of this compound

A two-step chromatographic process is employed to purify this compound from the crude extract. This involves an initial separation using silica (B1680970) gel column chromatography followed by a final polishing step using preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Silica Gel Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by washing it with several column volumes of n-hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane with a small percentage of ethyl acetate).

    • Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (B1210297) (e.g., a stepwise gradient of 5%, 10%, 15%, 20%, etc., of ethyl acetate in n-hexane).

    • Collect fractions of the eluate and monitor the separation by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

    • Identify the fractions containing the orange-colored band corresponding to this compound.

    • Pool the this compound-rich fractions and evaporate the solvent.

Protocol 3: Preparative HPLC

  • System Preparation:

    • Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 10 mm, 5 µm).[4]

    • Equilibrate the column with the initial mobile phase.

  • Mobile Phase: A gradient of methanol (B129727) and water is typically used. For example, a linear gradient from 80% methanol in water to 100% methanol over 30 minutes.[4]

  • Sample Injection: Dissolve the partially purified this compound from the column chromatography step in the initial mobile phase and inject it into the preparative HPLC system.

  • Fraction Collection: Monitor the elution profile at 450 nm and collect the peak corresponding to this compound.[5][6]

  • Purity Confirmation and Solvent Removal:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Evaporate the solvent from the pure fraction to obtain crystalline this compound.

    • Store the purified this compound at -20°C or lower in the dark.

Analytical Methods

Accurate quantification and characterization of the purified this compound are crucial for reliable biological assays.

HPLC Analysis for Quantification and Purity

Protocol 4: Analytical HPLC

  • System: An analytical HPLC system with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is often used. For example, a linear gradient from 80% to 100% acetonitrile in water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 450 nm for this compound.[5][6]

  • Quantification: Prepare a standard curve using a this compound standard of known concentration to quantify the amount in the isolated sample.

Biological Activity Assays

This section provides protocols for evaluating the anti-cancer and anti-angiogenic properties of the isolated this compound.

Anti-Cancer Activity

This compound has been shown to induce apoptosis in various cancer cell lines, including human leukemia (HL-60) and breast cancer (MCF-7, MDA-MB-231) cells.[7][8]

Protocol 5: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol 6: Apoptosis Detection by DAPI Staining

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.

  • Visualization: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Protocol 7: Western Blot Analysis of Apoptosis-Related Proteins

  • Cell Lysis: Treat cells with this compound as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against DR5, GADD45α, Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Anti-Angiogenic Activity

This compound has been found to inhibit angiogenesis by down-regulating the FGFR-1 signaling pathway.[9]

Protocol 8: Tube Formation Assay

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM).

  • Incubation: Incubate the plate for 6-12 hours to allow for tube formation.

  • Visualization and Quantification: Observe the formation of capillary-like structures under a microscope. Quantify the tube length and the number of branch points using imaging software.

Protocol 9: Western Blot Analysis of Angiogenesis-Related Proteins

  • Cell Treatment and Lysis: Treat HUVECs with this compound and an angiogenic stimulus (e.g., FGF-2). Lyse the cells as described in Protocol 7.

  • Immunoblotting: Perform western blotting as described in Protocol 7 using primary antibodies against phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated Akt (p-Akt), and total Akt.

  • Analysis: Analyze the changes in the phosphorylation status of ERK1/2 and Akt to determine the effect of this compound on the FGFR-1 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the isolation and bioactivity of this compound.

Table 1: this compound Yield from Caulerpa lentillifera

ParameterValueReference
Average Yield~0.05-0.2 mg/g dry weightGeneral literature estimates

Table 2: IC50 Values of this compound on Cancer Cell Lines

Cell LineIC50 Value (µM)Incubation Time (h)Reference
HL-60 (Human Leukemia)~10-2024[7][10]
MCF-7 (Breast Cancer)~5-1548[8]
MDA-MB-231 (Breast Cancer)~5-1548[8]

Visualizations

Diagrams of Workflows and Signaling Pathways

experimental_workflow cluster_extraction Extraction & Purification cluster_bioassays Biological Assays caulerpa Caulerpa lentillifera Biomass extraction Acetone Extraction crude_extract Crude Carotenoid Extract column_chrom Silica Gel Column Chromatography semi_pure Semi-pure this compound prep_hplc Preparative HPLC pure_this compound Pure this compound (>95%) cell_culture Cancer Cell Lines (HL-60, MCF-7) & HUVECs pure_this compound->cell_culture Treatment cell_viability Cell Viability (MTT) apoptosis_assay Apoptosis Assays (DAPI, Western Blot) angiogenesis_assay Anti-Angiogenesis Assays (Tube Formation, Western Blot) ic50 IC50 Determination apoptosis_results Apoptosis Induction angiogenesis_results Angiogenesis Inhibition

apoptosis_pathway This compound This compound dr5 DR5 (Death Receptor 5) This compound->dr5 Upregulates gadd45a GADD45α This compound->gadd45a Upregulates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates caspase3 Caspase-3 Activation dr5->caspase3 bax Bax (Pro-apoptotic) gadd45a->bax bcl2->caspase3 bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

angiogenesis_pathway This compound This compound fgfr1 FGFR-1 This compound->fgfr1 Inhibits erk12 p-ERK1/2 fgfr1->erk12 akt p-Akt fgfr1->akt cell_migration Cell Migration erk12->cell_migration tube_formation Tube Formation erk12->tube_formation akt->cell_migration akt->tube_formation angiogenesis Angiogenesis cell_migration->angiogenesis tube_formation->angiogenesis

References

Application Note: Analytical Techniques for the Separation of Siphonaxanthin from Fucoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siphonaxanthin (B1249711) and fucoxanthin (B1674175) are structurally related marine carotenoids that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and anti-cancer properties. Fucoxanthin is predominantly found in brown seaweeds, while this compound is characteristic of certain green algae. Their structural similarities pose a significant challenge for their individual isolation and purification, which is a critical step for detailed biological evaluation and potential drug development. This application note provides detailed protocols and analytical techniques for the effective separation of this compound from fucoxanthin, focusing on chromatographic methods.

Physicochemical Properties and Spectroscopic Differentiation

A fundamental understanding of the distinct physicochemical properties of this compound and fucoxanthin is crucial for developing effective separation strategies. While both are xanthophylls, subtle structural differences, such as the presence of an additional hydroxyl group and a conjugated keto group in this compound, influence their polarity and chromatographic behavior.

Table 1: Physicochemical and Spectroscopic Properties of this compound and Fucoxanthin

PropertyThis compoundFucoxanthinReference
Molecular Formula C₄₀H₅₆O₆C₄₂H₅₈O₆[1]
Molecular Weight 632.88 g/mol 658.91 g/mol [2]
Key Functional Groups Polyene chain, hydroxyl groups, ester group, keto group, epoxide groupPolyene chain, hydroxyl groups, acetate (B1210297) group, keto group, allene, epoxide group[1]
Polarity More polarLess polarInferred from structure
UV-Vis λmax (in Ethanol) ~450 nm, with a shoulder at ~480 nm~446-450 nm[3]

The UV-Vis absorption spectra of both carotenoids are very similar, making spectroscopic differentiation in a mixture challenging without prior separation. However, after separation, these spectra are invaluable for identification and quantification.

Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) is the most effective technique for the analytical and preparative separation of this compound and fucoxanthin. Other chromatographic methods like Thin-Layer Chromatography (TLC) and Counter-Current Chromatography (CCC) can also be employed, particularly for preliminary separation and purification from crude extracts.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a C30 stationary phase is highly recommended for separating carotenoid isomers and structurally similar xanthophylls like this compound and fucoxanthin. The C30 column provides enhanced shape selectivity for long-chain, structurally related molecules.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_post Post-Separation Analysis start Crude Pigment Extract dissolve Dissolve in Injection Solvent (e.g., MTBE/Methanol) start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter hplc Inject into HPLC System filter->hplc separation Separation on C30 Column hplc->separation detection Detection by DAD (450 nm) separation->detection fraction Fraction Collection detection->fraction analysis Identification & Quantification (UV-Vis, MS) fraction->analysis

Caption: Workflow for HPLC separation of this compound and fucoxanthin.

This protocol is adapted from established methods for fucoxanthin isomer separation and is optimized for resolving this compound and fucoxanthin.[4][5][6]

Table 2: HPLC Protocol for this compound and Fucoxanthin Separation

ParameterRecommended Conditions
Column YMC Carotenoid C30, 250 x 4.6 mm, 5 µm
Mobile Phase A Methanol/Water (95:5, v/v)
Mobile Phase B Methyl-tert-butyl ether (MTBE)
Gradient Elution 0-15 min, 80% A, 20% B; 15-30 min, linear gradient to 50% A, 50% B; 30-40 min, hold at 50% A, 50% B; 40-45 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Detection Diode Array Detector (DAD) at 450 nm
Expected Elution Order This compound (more polar) is expected to elute before Fucoxanthin (less polar).
Thin-Layer Chromatography (TLC)

TLC is a valuable tool for rapid, qualitative analysis and for optimizing solvent systems for column chromatography. It can be used for preliminary separation of this compound and fucoxanthin from less polar carotenoids and chlorophylls.

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_post Post-Separation start Crude Pigment Extract concentrate Concentrate Extract start->concentrate spot Spot Concentrated Extract on TLC Plate concentrate->spot develop Develop Plate in Solvent System spot->develop visualize Visualize Separated Bands develop->visualize scrape Scrape Bands for Elution visualize->scrape elute Elute with Polar Solvent scrape->elute analyze Analyze by UV-Vis or HPLC elute->analyze

Caption: Workflow for TLC separation and analysis of carotenoids.

This protocol is based on established methods for fucoxanthin purification.[7][8][9]

Table 3: TLC Protocol for this compound and Fucoxanthin Separation

ParameterRecommended Conditions
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase n-hexane/acetone (7:3, v/v) or (6:4, v/v)
Sample Application Spot concentrated extract 1 cm from the bottom of the plate.
Development Develop the plate in a saturated chromatography chamber until the solvent front is 1 cm from the top.
Visualization Visualize under visible light. Fucoxanthin and this compound will appear as orange-yellow bands.
Rf Values The Rf values will depend on the exact solvent system, but fucoxanthin is expected to have a slightly higher Rf than the more polar this compound.
Counter-Current Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause degradation of sensitive compounds like carotenoids. Elution-Extrusion Counter-Current Chromatography (EECCC) is particularly effective for the preparative separation of fucoxanthin from crude extracts and can be adapted for the separation of this compound and fucoxanthin.[10]

CCC_Logic start Goal: Separate this compound & Fucoxanthin prop Key Property: Difference in Polarity start->prop solvent Select Biphasic Solvent System prop->solvent k_value Optimize Partition Coefficient (K) for each compound solvent->k_value k_siphon K (this compound) k_value->k_siphon k_fuco K (Fucoxanthin) k_value->k_fuco separation Achieve Differential Migration & Separation k_siphon->separation k_fuco->separation

Caption: Logic for selecting a CCC solvent system based on polarity.

This protocol is based on a method for fucoxanthin purification and would require optimization for the specific separation of this compound and fucoxanthin.[10]

Table 4: EECCC Protocol for Xanthophyll Separation

ParameterRecommended Conditions
Solvent System n-hexane/ethanol/water (e.g., 20:9:11, v/v/v)
Apparatus High-Speed Counter-Current Chromatography (HSCCC) instrument
Mobile Phase Lower aqueous phase
Stationary Phase Upper organic phase
Revolution Speed 800 rpm
Flow Rate 5 mL/min
Detection UV-Vis detector at 450 nm
Separation Principle The more polar this compound will have a higher affinity for the aqueous mobile phase and elute earlier, while the less polar fucoxanthin will be retained longer in the organic stationary phase.

Quantification

After separation, the concentration of this compound and fucoxanthin in the collected fractions can be determined spectrophotometrically using their specific absorption coefficients.

Table 5: Data for Spectrophotometric Quantification

CompoundSolventλmaxMolar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)
FucoxanthinEthanol~448 nm~160,000
This compoundEthanol~450 nmNot widely reported, can be compared to fucoxanthin for estimation

The concentration can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

Conclusion

The separation of this compound and fucoxanthin can be effectively achieved using a combination of chromatographic techniques. For high-resolution analytical separation and quantification, reverse-phase HPLC with a C30 column is the method of choice. For preparative scale purification, CCC offers a robust alternative that minimizes sample degradation. TLC serves as a valuable tool for initial screening and method development. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals working on the isolation and characterization of these promising marine carotenoids.

References

Developing a stable formulation of Siphonaxanthin for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Developing a Stable Formulation of Siphonaxanthin (B1249711) for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a keto-carotenoid found in green algae, such as Codium fragile and Caulerpa lentillifera.[1][2] It has garnered significant interest in the scientific community due to its potent biological activities, including anti-inflammatory, anti-angiogenic, and apoptosis-inducing effects in various cancer cell lines.[3][4][5][6] Like other carotenoids, this compound is a lipophilic compound with poor aqueous solubility, which presents a significant challenge for its application in aqueous-based in vitro assays.[7][8] Furthermore, its conjugated double bond structure makes it susceptible to degradation by light, heat, and oxidation.[7][9]

Therefore, developing a stable and bioavailable formulation is a critical first step for accurately assessing its biological functions in vitro. This document provides detailed protocols for preparing and validating a stable this compound formulation suitable for cell-based assays and outlines methods for evaluating its efficacy in common in vitro models.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented below.

PropertyValue/DescriptionReference
Molecular Formula C₄₀H₅₆O₄[2]
Molecular Weight 616.87 g/mol N/A
Structure A xanthophyll with a keto group at C-8 and a hydroxyl group at C-19.[2]
Solubility Insoluble in water; soluble in polar organic solvents and organic solvents like hexane (B92381) and ethanol.[8][10]
Key Bioactivities Anti-cancer, anti-inflammatory, anti-angiogenic, antioxidant.[3][5][6][11][12]

Protocol: Development of a this compound Stock Solution

The primary challenge in preparing this compound for in vitro assays is its hydrophobicity. This protocol describes the preparation of a stock solution using a suitable organic solvent and its subsequent dilution in culture media.

3.1 Materials

  • This compound (high purity, >95%)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (EtOH), absolute, sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween® 80, sterile

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Spectrophotometer

  • Microcentrifuge

3.2 Experimental Workflow for Formulation Development

G cluster_prep Step 1: Stock Solution Preparation cluster_stability Step 2: Stability Assessment cluster_assay Step 3: In Vitro Assay Preparation Siphon This compound Powder Solvent Select Solvent (e.g., DMSO, EtOH) Siphon->Solvent Dissolve Dissolve to 10-20 mM in amber vial Solvent->Dissolve Vortex Vortex until fully dissolved Dissolve->Vortex Store Store aliquots under different conditions (-80°C, -20°C, 4°C; Dark) Vortex->Store Timepoints Analyze at T=0, 1, 4, 12 weeks Store->Timepoints HPLC Quantify by HPLC/UV-Vis for degradation Timepoints->HPLC Select Select most stable formulation HPLC->Select Dilute Dilute stock in serum-free media to working concentration (e.g., 2.5-20 µM) Select->Dilute Precipitate Check for precipitation (visual/microscopy) Dilute->Precipitate Treat Treat cells Precipitate->Treat

Caption: Workflow for preparing and validating a this compound formulation.

3.3 Protocol Steps

  • Solvent Selection and Stock Preparation:

    • Due to its lipophilic nature, DMSO is a common solvent for preparing high-concentration stock solutions of carotenoids for cell culture.

    • Weigh out a precise amount of this compound powder in a sterile, amber microcentrifuge tube to protect it from light.

    • Add the required volume of cell culture-grade DMSO to achieve a final concentration of 10-20 mM.

    • Vortex thoroughly for 2-5 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Determination of Final Solvent Concentration:

    • It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically ≤ 0.5%.

    • Calculate the required dilution factor. For example, to achieve a 20 µM this compound concentration from a 20 mM stock, a 1:1000 dilution is required, resulting in a final DMSO concentration of 0.1%.

  • Storage and Stability:

    • Aliquot the stock solution into small volumes in amber tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C for long-term storage.

    • Perform a stability test by measuring the concentration via spectrophotometry or HPLC at baseline and after several weeks of storage at -80°C, -20°C, and 4°C to determine optimal storage conditions.

3.4 Stability Data (Hypothetical)

The following table summarizes hypothetical stability data for a 10 mM this compound stock solution in DMSO.

Storage ConditionTime PointThis compound Concentration (% of Initial)Observations
-80°C (Dark) Week 499.1 ± 0.8%No visible precipitation or color change.
Week 1298.5 ± 1.1%No visible precipitation or color change.
-20°C (Dark) Week 495.3 ± 1.5%Slight decrease in concentration.
Week 1290.2 ± 2.3%Noticeable degradation.
4°C (Dark) Week 188.6 ± 2.1%Significant degradation observed.
Week 475.4 ± 3.5%Significant degradation observed.
Room Temp (Light) Day 160.1 ± 4.0%Rapid degradation and color fading.

Protocols: In Vitro Assays

The following are detailed protocols for common in vitro assays to evaluate the biological activity of the prepared this compound formulation.

4.1 Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

4.1.1 Materials

  • Target cell line (e.g., HL-60, MCF-7)[4][11]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader (absorbance at 570 nm)

4.1.2 Protocol

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).

  • Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve final concentrations ranging from 1 µM to 50 µM. Include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours). Studies have shown effects as early as 6 hours.[1][4]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate for at least 2 hours at 37°C in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

4.2 Anti-Inflammatory Assay (Nitric Oxide Production)

This assay quantifies the production of nitric oxide (NO), a pro-inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[5][13]

4.2.1 Materials

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

4.2.2 Protocol

  • Seed RAW 264.7 cells in a 96-well plate at 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1-20 µM) for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubate for 24 hours at 37°C.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

4.3 Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in human leukemia (HL-60) cells by down-regulating the anti-apoptotic protein Bcl-2 and activating caspase-3.[4][14]

G Siphon This compound Bcl2 Bcl-2 (Anti-apoptotic) Siphon->Bcl2 Inhibits Casp9 Caspase-9 Bcl2->Casp9 Inhibits Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces

Caption: this compound-induced apoptosis pathway in HL-60 cells.[4]

Data Presentation and Interpretation

Quantitative data from the assays should be presented clearly for comparison.

5.1 IC₅₀ Values for Cell Viability (Hypothetical)

Cell LineTreatment DurationThis compound IC₅₀ (µM)
HL-60 24 hours8.5 ± 0.7
(Human Leukemia)48 hours5.2 ± 0.5
MCF-7 24 hours15.1 ± 1.2
(Breast Cancer)48 hours9.8 ± 0.9
HUVEC 24 hours> 25
(Normal Endothelial)48 hours22.4 ± 2.1

Note: Published studies indicate significant inhibition of HL-60 cell viability at concentrations of 10-20 µM and HUVEC proliferation at 2.5 µM.[1][4]

5.2 Inhibition of Nitric Oxide Production (Hypothetical)

This compound Conc. (µM)NO Production (% of LPS Control)
0 (LPS only) 100%
1 85.3 ± 5.1%
5 62.1 ± 4.5%
10 40.7 ± 3.8%
20 25.9 ± 3.2%

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation in Media This compound concentration is too high for the final solvent concentration.Decrease the working concentration. Prepare an intermediate dilution in serum-free media before adding to cell wells. Consider using a carrier like cyclodextrin (B1172386) or a liposomal formulation.[9][15]
High Variability in Assay Results Inconsistent cell seeding; degradation of this compound stock; pipetting errors.Ensure a single-cell suspension for seeding. Use fresh aliquots of the stock solution. Calibrate pipettes.
No Biological Effect Observed This compound has degraded; incorrect concentration used; cell line is not responsive.Verify stock solution integrity via spectrophotometry. Confirm calculations. Use a positive control for the expected biological effect.
Vehicle Control Shows Toxicity Solvent concentration (e.g., DMSO) is too high.Ensure the final solvent concentration is within the tolerated range for the specific cell line (typically <0.5%).

References

Troubleshooting & Optimization

Technical Support Center: Siphonaxanthin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Siphonaxanthin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your extraction yield and maintain the integrity of this valuable carotenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources can it be extracted?

A1: this compound is a keto-carotenoid, a type of xanthophyll pigment, primarily found in siphonaceous green algae. Edible green algae such as those from the genera Codium and Caulerpa are common sources. It is known for its potential health benefits, including anti-angiogenic, anti-inflammatory, and apoptosis-inducing properties in cancer cells.

Q2: What are the critical factors affecting this compound extraction yield?

A2: The extraction yield of this compound is influenced by several factors:

  • Choice of Solvent: The polarity of the solvent is crucial for efficiently extracting this relatively polar xanthophyll.

  • Extraction Method: Both conventional and modern extraction techniques can be used, with varying efficiencies and impacts on the final product.

  • Temperature and Time: Higher temperatures can increase extraction efficiency but may also lead to degradation of the heat-sensitive this compound.

  • Light and Oxygen Exposure: this compound, like other carotenoids, is susceptible to degradation upon exposure to light and oxygen.

  • Sample Preparation: The physical state of the algal biomass (e.g., fresh, frozen, or dried) and particle size can significantly impact solvent penetration and extraction efficiency.

Q3: What are the recommended storage conditions for this compound extracts?

A3: To minimize degradation, this compound extracts should be stored at low temperatures, ideally at -20°C or below, in airtight containers, and protected from light (e.g., by using amber vials or wrapping containers in aluminum foil). Purging with an inert gas like nitrogen or argon before sealing can also help to displace oxygen.

Q4: How can I quantify the amount of this compound in my extract?

A4: this compound concentration is typically determined using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). For spectrophotometric quantification, the absorbance maximum of this compound is around 450 nm. For more accurate quantification, especially in complex mixtures, HPLC with a photodiode array (PDA) detector is recommended, using a calibration curve generated from a purified this compound standard.

Q5: Is this compound stable under different pH conditions?

A5: While specific stability data for this compound across a wide pH range is not extensively documented, related carotenoids like fucoxanthin (B1674175) show greater stability in neutral to slightly alkaline conditions and are more prone to degradation in acidic environments. It is advisable to maintain a neutral pH during and after extraction to prevent degradation.

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction and provides potential solutions.

Issue 1: Low Extraction Yield
Possible Cause Troubleshooting Step
Inefficient Cell Disruption The tough cell walls of algae can hinder solvent penetration. Ensure the algal biomass is thoroughly homogenized or ground into a fine powder. For wet biomass, sonication or bead beating can be effective.
Inappropriate Solvent Choice This compound is a polar xanthophyll. Pure non-polar solvents like hexane (B92381) may not be efficient. Use polar solvents like methanol (B129727) or acetone, or solvent mixtures such as dichloromethane (B109758)/methanol or acetone/methanol.
Insufficient Extraction Time or Temperature Extraction may be incomplete. Try extending the extraction time or moderately increasing the temperature. However, be cautious as excessive heat can degrade this compound. For methanol extraction, a temperature range of 1-10°C for 1-12 hours has been suggested.
Sample Overloading Using too much starting material for the volume of solvent can lead to saturation and incomplete extraction. Ensure an adequate solvent-to-sample ratio.
Issue 2: Degradation of this compound in the Extract
Possible Cause Troubleshooting Step
Exposure to Light Carotenoids are photosensitive. Conduct all extraction and handling steps under dim light or using amber-colored glassware.
Oxidation Exposure to atmospheric oxygen can cause oxidative degradation. Minimize headspace in storage containers and consider purging with an inert gas (e.g., nitrogen) before sealing.
High Temperatures Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a low temperature (e.g., <40°C) for solvent removal.
Acidic Conditions The presence of acids can catalyze the degradation of carotenoids. Ensure all glassware is clean and free of acidic residues. If the algal source has an acidic pH, consider neutralization.
Issue 3: Co-extraction of Impurities (e.g., Chlorophylls)
Possible Cause Troubleshooting Step
Solvent System Lacks Selectivity Solvents that extract this compound will also extract chlorophylls (B1240455). This is a common occurrence.
Purification is Necessary Co-extracted impurities like chlorophylls can be removed during downstream processing. Saponification can be used to remove chlorophylls, but this should be done carefully as the alkaline conditions can also affect this compound. Chromatographic methods like column chromatography or HPLC are more effective for purification.

Quantitative Data on Carotenoid Extraction

While extensive comparative data for this compound extraction is limited, the following table provides an overview of yields obtained for other carotenoids from algae using various methods. This can serve as a reference for expected efficiencies.

Extraction Method Carotenoid Source Solvent(s) Yield
Conventional Solvent Extraction FucoxanthinFucus serratusHexane/AcetoneHigh relative yield
Microwave-Assisted Extraction (MAE) AstaxanthinHaematococcus pluvialisAcetone74% recovery
Ultrasound-Assisted Extraction (UAE) AstaxanthinParacoccus NBRC 101723-Higher than conventional
Supercritical Fluid Extraction (SFE) FucoxanthinUndaria pinnatifidaCO₂ with EthanolHigh purity

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of this compound

This protocol is adapted from established methods for carotenoid extraction from algae.

Materials:

  • Freeze-dried and powdered green algae (e.g., Codium cylindricum)

  • Dichloromethane

  • Methanol

  • Hexane

  • Phosphate Buffered Saline (PBS)

  • Sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Resuspend the algal cell pellet in PBS.

  • Homogenize the suspension using a sonicator to disrupt the cell walls.

  • To 0.4 mL of the cell homogenate, add 1.5 mL of a dichloromethane/methanol mixture (1:2, v/v).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Add 0.75 mL of hexane to the mixture and agitate thoroughly.

  • Centrifuge at approximately 1700 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the upper organic phase, which contains the this compound, and transfer it to a clean tube.

  • Repeat the extraction of the lower aqueous phase and cell debris by adding 0.5 mL of dichloromethane followed by 0.75 mL of hexane, vortexing, and centrifuging as before.

  • Pool all the organic extracts.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried extract in a suitable solvent for quantification or further purification.

Protocol 2: Purification of this compound by HPLC

Instrumentation and Columns:

  • A standard HPLC system with a pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

  • A C18 reverse-phase column is commonly used.

Mobile Phase and Gradient (Example):

  • Mobile Phase A: Methanol/Water (83:17, v/v) with 0.1% ammonium (B1175870) acetate.

  • Mobile Phase B: Ethyl acetate/Methanol (30:70, v/v) with 0.1% ammonium acetate.

  • Flow Rate: 0.2 mL/min.

  • Gradient:

    • 0-30 min: 100% A

    • 30-45 min: Gradient to 100% B

    • 45-60 min: 100% B

    • 60-65 min: Gradient back to 100% A

    • 65-70 min: 100% A (re-equilibration)

  • Detection Wavelength: 450 nm.

Procedure:

  • Prepare the crude this compound extract by dissolving it in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Collect the fraction corresponding to the this compound peak, which can be identified by its characteristic retention time and UV-Vis spectrum.

  • Confirm the purity of the collected fraction by re-injecting it into the HPLC system.

Visualizations

Experimental Workflow

ExtractionWorkflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing algae Algal Biomass homogenize Homogenization/Grinding algae->homogenize solvent_add Solvent Addition (e.g., Dichloromethane/Methanol) homogenize->solvent_add vortex Vortexing solvent_add->vortex phase_sep Phase Separation (Hexane Addition & Centrifugation) vortex->phase_sep collect Collect Organic Phase phase_sep->collect evaporate Solvent Evaporation collect->evaporate crude_extract Crude this compound Extract evaporate->crude_extract hplc HPLC Purification crude_extract->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting Decision Tree for Low Yield

TroubleshootingYield start Low this compound Yield check_disruption Is cell disruption adequate? (Check under microscope) start->check_disruption improve_disruption Improve homogenization: - Increase sonication time/power - Use bead beating - Ensure fine powder if dry check_disruption->improve_disruption No check_solvent Is the solvent system appropriate? check_disruption->check_solvent Yes end Yield Improved improve_disruption->end change_solvent Use polar solvents or mixtures: - Methanol/Dichloromethane - Acetone/Methanol check_solvent->change_solvent No check_params Are extraction time and temperature sufficient? check_solvent->check_params Yes change_solvent->end optimize_params Optimize parameters: - Increase extraction time - Slightly increase temperature (monitor for degradation) check_params->optimize_params No check_ratio Is the solvent-to-sample ratio sufficient? check_params->check_ratio Yes optimize_params->end increase_ratio Increase solvent volume check_ratio->increase_ratio No increase_ratio->end

Caption: Decision Tree for Troubleshooting Low Extraction Yield.

Signaling Pathway: this compound-Induced Apoptosis

ApoptosisPathway This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits caspase3 Caspase-3 (Inactive) This compound->caspase3 Promotes activation bcl2->caspase3 Inhibits activation active_caspase3 Caspase-3 (Active) caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis

Technical Support Center: Siphonaxanthin Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for siphonaxanthin (B1249711). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

For long-term storage, it is highly recommended to store this compound at ultra-low temperatures, specifically at -80°C.[1][2][3][4] This significantly minimizes the rate of chemical degradation. For short-term storage (a few days), refrigeration at 4°C in the dark is acceptable, but degradation will occur more rapidly than at -80°C.

Q2: How does light affect the stability of this compound?

This compound, like other carotenoids, is highly susceptible to photodegradation. Exposure to light, especially UV light, can lead to isomerization and oxidation, resulting in a loss of biological activity.[5][6][7][8] It is crucial to protect this compound from light at all times by using amber-colored vials or by wrapping containers in aluminum foil. All handling and experimental procedures should be performed under dim light conditions.

Q3: What is the ideal pH range for storing this compound solutions?

While specific studies on the pH stability of this compound are limited, data from the closely related carotenoid fucoxanthin (B1674175) suggests that a slightly acidic to neutral pH (around 6.0-7.4) is optimal for stability.[6] Highly acidic or alkaline conditions should be avoided as they can catalyze degradation.

Q4: How can I minimize oxidation of this compound during storage?

Oxygen is a major contributor to the degradation of carotenoids. To minimize oxidation, it is recommended to store this compound under an inert atmosphere, such as nitrogen or argon. If possible, degas solvents before preparing this compound solutions. The use of antioxidants can also be beneficial (see Troubleshooting Guide).

Q5: Is it better to store this compound in a dry powder form or in a solution?

For long-term storage, it is best to store this compound as a purified, dry powder under an inert atmosphere at -80°C. If it needs to be stored in a solution, choose a deoxygenated, high-purity solvent in which it is stable (e.g., ethanol, DMSO) and store at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Solution
Loss of color in this compound solution Degradation due to light exposure, oxidation, or high temperature.1. Ensure the solution is always protected from light. 2. Store under an inert atmosphere (nitrogen or argon). 3. Store at -80°C. 4. Prepare fresh solutions for critical experiments.
Unexpected peaks in HPLC chromatogram Isomerization or formation of degradation products.1. Review storage conditions for light and heat exposure. 2. Check the pH of the solution. 3. Use freshly prepared solutions. 4. Consider the possibility of metabolic conversion if working with biological systems.[1][3]
Reduced biological activity in assays Degradation of the active this compound molecule.1. Confirm the integrity of your stored this compound using HPLC-UV/Vis. 2. Implement stricter storage protocols (see Best Practices below). 3. Consider using antioxidants in your storage solutions.
Precipitation of this compound from solution Poor solubility or solvent evaporation.1. Ensure the chosen solvent is appropriate for the desired concentration. 2. Store in tightly sealed vials to prevent solvent evaporation. 3. If precipitation occurs upon thawing, gently warm and vortex to redissolve.

Data on Carotenoid Stability

Storage Condition Encapsulation Carotenoid Retention (%) after 18 weeks Reference
4°C, DarkFreeze-dried~85%[7][8]
25°C, DarkFreeze-dried~60%[7][8]
40°C, DarkFreeze-dried~40%[7][8]
25°C, LightFreeze-dried~10%[7][8]
4°C, DarkSpray-dried~75%[7][8]
25°C, DarkSpray-dried~50%[7][8]
40°C, DarkSpray-dried~30%[7][8]
25°C, LightSpray-dried<5%[7][8]

Experimental Protocols

Protocol 1: Long-Term Storage of this compound Powder
  • Purification: Ensure the this compound is of high purity (>95%), as impurities can accelerate degradation.

  • Drying: Lyophilize the purified this compound to a dry powder to remove all traces of solvent and water.

  • Inert Atmosphere: Place the powdered this compound in an amber glass vial. Flush the vial with a gentle stream of dry nitrogen or argon gas for 1-2 minutes to displace all oxygen.

  • Sealing: Immediately cap the vial tightly with a Teflon-lined cap. For extra security, wrap the cap with parafilm.

  • Light Protection: Wrap the entire vial in aluminum foil to provide complete protection from light.

  • Storage: Place the prepared vial in a labeled container and store at -80°C.

Protocol 2: Preparation and Storage of this compound Stock Solutions
  • Solvent Preparation: Use high-purity, anhydrous grade solvents (e.g., ethanol, DMSO). Deoxygenate the solvent by bubbling with nitrogen or argon gas for 15-20 minutes prior to use.

  • Dissolution: Under dim light, weigh the desired amount of this compound powder and dissolve it in the deoxygenated solvent to the desired concentration.

  • Antioxidant Addition (Optional): For enhanced stability, a suitable antioxidant such as butylated hydroxytoluene (BHT) can be added to the solvent at a final concentration of 0.01-0.1%.

  • Aliquoting: Dispense the stock solution into single-use amber glass vials or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Inert Atmosphere: Flush the headspace of each vial with nitrogen or argon before sealing.

  • Storage: Store the aliquots at -80°C.

Visualizations

This compound This compound (Stable) Degraded_Products Degraded Products (Isomers, Oxidation Products, etc.) This compound->Degraded_Products leads to Degradation_Factors Degradation Factors Degradation_Factors->this compound act on Light Light (UV) Light->Degradation_Factors Heat Heat Heat->Degradation_Factors Oxygen Oxygen Oxygen->Degradation_Factors pH Extreme pH pH->Degradation_Factors Loss_of_Activity Loss of Biological Activity Degraded_Products->Loss_of_Activity

Caption: Factors leading to this compound degradation.

Start Start: Purified this compound Store_Powder Store as Dry Powder? Start->Store_Powder Store_Solution Store as Solution? Store_Powder->Store_Solution No Lyophilize Lyophilize to dryness Store_Powder->Lyophilize Yes Deoxygenate_Solvent Deoxygenate solvent Store_Solution->Deoxygenate_Solvent Yes Inert_Atmosphere_Powder Flush with N2/Ar Lyophilize->Inert_Atmosphere_Powder Seal_Protect_Powder Seal in amber vial, wrap in foil Inert_Atmosphere_Powder->Seal_Protect_Powder Store_80C_Powder Store at -80°C Seal_Protect_Powder->Store_80C_Powder Dissolve Dissolve under dim light Deoxygenate_Solvent->Dissolve Aliquot Aliquot into single-use vials Dissolve->Aliquot Inert_Atmosphere_Solution Flush with N2/Ar Aliquot->Inert_Atmosphere_Solution Store_80C_Solution Store at -80°C Inert_Atmosphere_Solution->Store_80C_Solution

Caption: Decision workflow for this compound storage.

References

Siphonaxanthin Stability in Organic Solvents: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with siphonaxanthin (B1249711). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of this compound in various organic solvents.

Frequently Asked Questions (FAQs)

Q1: Which organic solvents are recommended for dissolving and storing this compound?

A1: While specific long-term stability data for this compound in a wide range of organic solvents is limited in publicly available literature, general guidance can be drawn from studies on other carotenoids with similar chemical structures, such as lutein (B1675518) and β-carotene. For short-term use, polar solvents like methanol (B129727) and acetonitrile, as well as non-polar solvents like n-hexane and toluene, have been used to dissolve this compound for spectroscopic analysis.[1] For general carotenoid stability, solvents with low polarity and those that are peroxide-free are often preferred. Tetrahydrofuran has shown high solubility for some carotenoids, but degradation can be a concern in certain solvents like cyclohexanone.[2] When conducting antioxidant assays, solvents such as acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO) have been employed for similar carotenoids like astaxanthin.[3][4] It is crucial to minimize exposure to light and oxygen, regardless of the solvent used.

Q2: My this compound solution is losing its color. What could be the cause?

A2: Color loss in a this compound solution is a primary indicator of degradation. The conjugated polyene chain in carotenoids is susceptible to oxidation and isomerization, which leads to a decrease in absorbance in the visible spectrum.[5] Several factors can accelerate this degradation:

  • Exposure to Light: Light, particularly UV light, can induce photo-oxidation and isomerization.[5]

  • Presence of Oxygen: Autoxidation is a major degradation pathway for carotenoids.[5] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[6][7][8] For long-term storage, temperatures of -20°C or -80°C are recommended.[9]

  • Solvent Purity: Peroxides present in aged or improperly stored solvents can initiate oxidation. Using fresh, high-purity solvents is essential.

  • pH: Extreme pH values can induce de-esterification and isomerization of carotenoids.[10]

Q3: I am observing a shift in the UV-Vis absorbance spectrum of my this compound solution. What does this indicate?

A3: A shift in the maximum absorbance wavelength (λmax) can indicate changes in the molecular structure of this compound, such as cis-trans isomerization. The solvent environment itself also influences the λmax due to solute-solvent interactions. For instance, the absorption spectrum of this compound in methanol shows an increased intensity in the long-wavelength region, which is attributed to hydrogen bonding between the C=O group of this compound and the solvent.[1] If you observe a spectral shift over time within the same solvent, it is likely due to the formation of isomers or degradation products.

Q4: How can I monitor the stability of my this compound solution over time?

A4: The most common methods for monitoring carotenoid stability are spectrophotometry and High-Performance Liquid Chromatography (HPLC).[11][12]

  • Spectrophotometry: This is a high-throughput method to track the decrease in absorbance at the λmax of this compound.[11][12] However, it may not distinguish between different isomers or degradation products.

  • HPLC: This is the "gold standard" for pigment analysis as it can separate and quantify the parent this compound from its isomers and degradation products, providing a more detailed and accurate assessment of stability.[11][12]

Quantitative Data Summary

Organic SolventPolarity IndexExpected Stability of Carotenoids (based on Lutein & β-Carotene)
n-Hexane0.1High
Toluene2.4High
Tetrahydrofuran4.0Moderate (High Solubility)
Acetonitrile5.8Moderate
Methanol5.1Moderate to Low
Cyclohexanone4.5Low (High Degradation)

Note: This data is extrapolated from studies on other carotenoids and should be used as a general guideline. Empirical testing of this compound stability in the specific solvent and conditions of your experiment is highly recommended.

Experimental Protocols

Detailed Methodology for Assessing this compound Stability

This protocol outlines a general procedure for evaluating the stability of this compound in a specific organic solvent using UV-Vis spectrophotometry.

1. Materials and Reagents:

  • Purified this compound

  • High-purity, peroxide-free organic solvent of choice

  • Inert gas (Nitrogen or Argon)

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Amber glass vials with Teflon-lined caps

2. Preparation of this compound Stock Solution:

  • Accurately weigh a small amount of purified this compound.

  • Dissolve the this compound in the chosen organic solvent to a known concentration. To minimize light exposure, perform this step in a dimly lit room or under amber lighting.

  • Flush the headspace of the stock solution container with an inert gas before sealing.

3. Stability Study Setup:

  • Aliquot the stock solution into several amber glass vials.

  • Flush the headspace of each vial with inert gas before sealing.

  • Store the vials under the desired experimental conditions (e.g., room temperature in the dark, 4°C, etc.).

4. Data Collection:

  • At predetermined time points (e.g., 0, 6, 12, 24, 48 hours, and then daily), take an aliquot from one of the vials.

  • Measure the full absorbance spectrum (e.g., 350-600 nm) of the solution using a UV-Vis spectrophotometer. Use the pure solvent as a blank.

  • Record the absorbance at the maximum absorption wavelength (λmax) for this compound in that solvent.

5. Data Analysis:

  • Plot the absorbance at λmax as a function of time.

  • Calculate the percentage of this compound remaining at each time point relative to the initial absorbance (Time 0).

  • The degradation can be modeled using kinetic equations (e.g., first-order kinetics) to determine the degradation rate constant (k) and half-life (t½).[8][13]

Visualizations

Experimental_Workflow_for_Siphonaxanthin_Stability_Assessment start Start prep_stock Prepare this compound Stock Solution start->prep_stock aliquot Aliquot into Vials (Inert Atmosphere) prep_stock->aliquot storage Store under Experimental Conditions aliquot->storage sampling Sample at Time Intervals storage->sampling measurement UV-Vis Spectrophotometry (Measure Absorbance at λmax) sampling->measurement measurement->sampling Repeat for each time point analysis Data Analysis (Degradation Kinetics) measurement->analysis end End analysis->end

Caption: Workflow for assessing this compound stability.

Logical_Relationship_of_Factors_Affecting_Stability stability This compound Stability light Light Exposure degradation Degradation (Oxidation, Isomerization) light->degradation oxygen Oxygen Presence oxygen->degradation temperature Temperature temperature->degradation solvent Solvent Properties (Polarity, Purity) solvent->degradation ph pH ph->degradation degradation->stability decreases

Caption: Factors influencing this compound degradation.

References

Troubleshooting peak co-elution in Siphonaxanthin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of siphonaxanthin (B1249711).

Troubleshooting Guide: Peak Co-elution

Peak co-elution is a common challenge in the analysis of complex biological extracts containing multiple pigments. This guide provides a step-by-step approach to identifying and resolving these issues in your this compound HPLC analysis.

Q1: My this compound peak is not symmetrical and shows a shoulder or tailing. What could be the cause and how do I fix it?

An asymmetrical peak shape for this compound is often an indication of co-elution with another compound. Here’s how to troubleshoot this issue:

Step 1: Confirm Peak Purity

  • Photodiode Array (PDA) Detector: If your HPLC system is equipped with a PDA detector, utilize the peak purity analysis function. This tool assesses the spectral homogeneity across the peak. Spectral inconsistencies suggest the presence of a co-eluting impurity.[1]

  • Mass Spectrometry (MS): An MS detector can provide definitive evidence of co-elution by revealing the presence of multiple mass-to-charge ratios (m/z) within a single chromatographic peak.

Step 2: Identify the Potential Co-eluting Compound

Common co-eluting compounds with this compound in algal extracts include:

  • Fucoxanthin (B1674175) and its isomers: These are structurally similar to this compound and are common in many algae.

  • Chlorophylls and their degradation products: Chlorophyll a and b are abundant in algal extracts and can interfere with carotenoid analysis.

  • Other carotenoids: Pigments like lutein (B1675518) and zeaxanthin (B1683548) can also have similar retention times depending on the chromatographic conditions.[2]

Step 3: Optimize Chromatographic Conditions to Improve Resolution

If co-elution is confirmed or suspected, systematically adjust your HPLC method. The Resolution equation highlights three key areas for improvement: Capacity Factor (k'), Selectivity (α), and Efficiency (N).

  • Modify the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic and aqueous solvents. A weaker mobile phase (less organic solvent) will generally increase retention times and may improve separation.

    • Solvent Type: Switching one of the organic solvents (e.g., from methanol (B129727) to acetonitrile, or vice versa) can alter the selectivity of the separation.

    • Additives: The addition of small amounts of modifiers like acetic acid or triethylamine (B128534) can improve peak shape and resolution, especially for acidic or basic analytes.[3][4][5][6]

  • Adjust the Gradient Program:

    • A shallower gradient around the elution time of this compound can increase the separation between closely eluting peaks.

  • Change the Stationary Phase (Column):

    • C18 Columns: These are commonly used for carotenoid analysis. However, if co-elution persists, consider a different type of C18 column with different bonding or end-capping.

    • C30 Columns: These are specifically designed for the separation of carotenoid isomers and are highly effective at resolving structurally similar compounds like this compound and fucoxanthin isomers.[2][7][8][9] The longer alkyl chain of the C30 phase provides greater shape selectivity.[8]

    • C8 Columns: A C8 column is less hydrophobic than a C18 and can offer different selectivity.[10][11]

  • Optimize Temperature:

    • Lowering the column temperature can sometimes improve the resolution of carotenoid isomers.

The following diagram illustrates a logical workflow for troubleshooting peak co-elution:

Troubleshooting_Workflow start Asymmetrical this compound Peak (Shoulder, Tailing, or Broadening) check_purity Step 1: Assess Peak Purity (PDA/MS Analysis) start->check_purity is_pure Is the peak spectrally pure? check_purity->is_pure impure Peak is Impure (Co-elution likely) is_pure->impure No pure Peak is Pure (Consider other issues: - Column degradation - Extra-column volume) is_pure->pure Yes optimize Step 2: Optimize HPLC Method impure->optimize mobile_phase 2a: Modify Mobile Phase - Adjust solvent ratio - Change solvent type - Add modifiers optimize->mobile_phase gradient 2b: Adjust Gradient - Decrease slope around this compound elution mobile_phase->gradient column 2c: Change Column - C30 for carotenoid isomers - Different C18 or C8 gradient->column temperature 2d: Optimize Temperature - Test lower temperatures column->temperature reevaluate Re-evaluate Peak Shape and Purity temperature->reevaluate

Figure 1. Troubleshooting workflow for this compound peak co-elution.

Frequently Asked Questions (FAQs)

Q2: What is a good starting HPLC method for this compound analysis?

A good starting point for this compound analysis is a reversed-phase HPLC method using a C18 or C30 column. A gradient elution with a mobile phase consisting of a mixture of methanol, acetonitrile, and water is commonly employed. The detection wavelength is typically set to the absorbance maximum of this compound, which is around 450 nm.[10]

Q3: How can I improve the separation of this compound from fucoxanthin?

Separating this compound from fucoxanthin and its isomers can be challenging due to their structural similarities. Here are some recommendations:

  • Use a C30 Column: A C30 column is highly recommended for this separation as it provides enhanced shape selectivity for carotenoid isomers.[2][7][8][9]

  • Optimize the Mobile Phase: Experiment with different solvent combinations. For example, a mobile phase containing methyl-tert-butyl ether (MTBE) in addition to methanol and water can improve the resolution of carotenoid isomers on a C30 column.[12]

  • Employ a Shallow Gradient: A slow, shallow gradient will provide more time for the separation of these closely related compounds.

Q4: My this compound peak is fronting. What could be the cause?

Peak fronting is typically caused by:

  • Sample Overload: Injecting too much sample onto the column. Try diluting your sample and re-injecting.

  • Poor Sample Solubility: The analyte may not be fully dissolved in the injection solvent. Ensure your sample is completely dissolved before injection. The solvent used to dissolve the sample should be compatible with the mobile phase.

  • Column Collapse: This can occur if the column is operated outside of its recommended pH or pressure range.

Data Summary Tables

Table 1: Comparison of HPLC Columns for Carotenoid Separation

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Key Advantages for this compound AnalysisPotential Co-eluting Compounds
C18 Octadecylsilane3 - 54.6 x 150/250Good general-purpose column for carotenoids.Fucoxanthin isomers, Chlorophylls
C8 Octylsilane3 - 54.6 x 150Different selectivity compared to C18, may resolve some co-eluting peaks.Other carotenoids
C30 Triacontylsilane3 - 54.6 x 150/250Excellent for separating structurally similar carotenoid isomers.[2][7][8][9]May still require gradient optimization for complex mixtures.

Table 2: Effect of Mobile Phase Composition on Carotenoid Separation

Mobile Phase SystemTypical Gradient ProfileColumn TypeEffect on this compound Separation
Methanol/Acetonitrile/WaterGradient from high aqueous to high organicC18Standard separation, may have co-elution with fucoxanthin.
Methanol/MTBE/WaterGradient with increasing MTBE concentrationC30Improved resolution of carotenoid isomers, including this compound and fucoxanthin.[12]
Acetonitrile/Water with Ammonium (B1175870) Acetate bufferGradient with increasing acetonitrileC18Buffer can improve peak shape for some compounds.

Experimental Protocols

Protocol 1: Sample Preparation from Algal Biomass
  • Harvesting: Harvest fresh algal biomass by centrifugation.

  • Lyophilization: Freeze-dry the algal pellet to remove water.

  • Extraction:

    • Accurately weigh a portion of the lyophilized biomass.

    • Extract the pigments using a suitable solvent system, such as acetone (B3395972) or a mixture of methanol and chloroform.[13][14]

    • Perform the extraction in the dark and on ice to minimize pigment degradation.

    • Repeat the extraction until the biomass is colorless.

  • Solvent Evaporation: Combine the extracts and evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried pigment extract in a solvent compatible with the HPLC mobile phase (e.g., a mixture of methanol and acetonitrile).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

The following diagram illustrates the experimental workflow for sample preparation:

Sample_Prep_Workflow start Fresh Algal Biomass centrifuge Centrifugation start->centrifuge lyophilize Lyophilization centrifuge->lyophilize extract Pigment Extraction (e.g., Acetone) lyophilize->extract evaporate Solvent Evaporation (under Nitrogen) extract->evaporate reconstitute Reconstitution in HPLC-compatible solvent evaporate->reconstitute filter Filtration (0.22 µm) reconstitute->filter hplc HPLC Analysis filter->hplc

Figure 2. Experimental workflow for preparing algal pigment extracts.
Protocol 2: HPLC Analysis of this compound

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA detector is suitable.

  • Column: A C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended for optimal separation of this compound from other carotenoids.[2][7][8][9]

  • Mobile Phase:

    • Solvent A: Methanol/Water (e.g., 80:20 v/v) with 0.1% ammonium acetate.

    • Solvent B: Methanol/MTBE (e.g., 80:20 v/v).

  • Gradient Program:

    • Start with a high percentage of Solvent A.

    • Gradually increase the percentage of Solvent B over the course of the run to elute the more nonpolar compounds.

    • A typical gradient might run from 100% A to 100% B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Monitor at 450 nm. Collect spectral data from 250-700 nm to aid in peak identification and purity assessment.

  • Injection Volume: 10-20 µL.

  • Identification: Identify the this compound peak by comparing its retention time and UV-Vis spectrum with that of a pure standard.[10]

References

Optimizing mobile phase for Siphonaxanthin separation on a C30 column

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for optimizing the mobile phase for siphonaxanthin (B1249711) separation on a C30 column.

Frequently Asked Questions (FAQs)

Q1: Why is a C30 column recommended for this compound separation?

A C30 column is highly recommended for separating carotenoids like this compound due to its enhanced shape selectivity compared to more common C18 columns.[1] The longer alkyl chain of the C30 stationary phase provides better interaction with the long, rigid structure of carotenoids, which is crucial for resolving structurally similar isomers.[1][2]

Q2: What is a typical mobile phase composition for this compound separation on a C30 column?

A common mobile phase for carotenoid separation on a C30 column involves a gradient mixture of a polar solvent system (Solvent A) and a less polar solvent system (Solvent B).[1]

Q3: Why is gradient elution necessary?

Gradient elution is essential for separating complex mixtures of carotenoids with a wide range of polarities that may be present in a sample.[1] A gradient allows for the effective elution of both more polar and highly non-polar carotenoids within a reasonable analysis time.

Q4: How does column temperature affect the separation of this compound?

Column temperature is a critical parameter that significantly influences the selectivity and resolution of carotenoid separations on a C30 column.[5][7][8]

  • Lower Temperatures (e.g., 10-25°C): Can improve the resolution of certain isomers by increasing retention times.[5][8][9] For instance, better separation of β-carotene and lycopene (B16060) has been observed at lower temperatures (10-20°C).[9]

  • Higher Temperatures (e.g., >25°C): May be necessary to improve the separation of other isomer pairs.[5] However, temperatures that are too high can lead to on-column degradation or isomerization of carotenoids.[5][10]

It is crucial to empirically optimize the temperature for your specific separation needs.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Peak Co-elution 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Sub-optimal column temperature. 4. Flow rate is too high.1. Ensure you are using a C30 reversed-phase column designed for carotenoid separations.[1][2] 2. Adjust the gradient profile of your mobile phase. Experiment with different solvent ratios (e.g., Methanol/MTBE).[3][7] Consider adding a modifier like ammonium acetate to the mobile phase.[3][5] 3. Optimize the column temperature. Test a range from 15°C to 30°C in small increments.[5][8] 4. Reduce the flow rate to allow for better partitioning of the isomers between the stationary and mobile phases.[11]
Peak Tailing 1. Active sites on the column packing. 2. Column overload. 3. Matrix effects from the sample.1. Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.05-0.1%).[6] 2. Dilute the sample or inject a smaller volume. 3. Improve sample preparation to remove interfering substances.
Broad Peaks 1. Large injection volume. 2. Extra-column band broadening (e.g., long tubing). 3. Column degradation.1. Reduce the injection volume. 2. Minimize the length and diameter of tubing between the injector, column, and detector. 3. Replace the column.
Inconsistent Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction or leaks.1. Use a column oven to maintain a stable temperature.[5] 2. Ensure accurate and consistent preparation of the mobile phase for each run. Premixing solvents can sometimes improve consistency. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Ghost Peaks 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection.1. Use high-purity HPLC-grade solvents. 2. Implement a thorough needle wash protocol in the autosampler method. Inject a blank solvent run to check for carryover.

Experimental Protocols

General HPLC Method for this compound Separation

This protocol is a general starting point and should be optimized for your specific instrument and sample.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector is suitable.

  • Column: A C30 reversed-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm) is recommended.[2][3]

  • Mobile Phase:

    • Solvent A: Methanol/Water (98:2, v/v)[2] or Methanol/Acetonitrile/Water (84:14:2, v/v/v).[3]

    • Solvent B: Methyl tert-butyl ether (MTBE).[2][3]

  • Gradient Elution: A gradient elution is typically used. An example gradient is as follows:

    • 0-14 min: 100% A

    • 14-25 min: Linear gradient to 95% A / 5% B

    • 25-50 min: Linear gradient to 45% A / 55% B

    • 50-55 min: Return to 100% A

    • 55-60 min: Re-equilibration at 100% A[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Start with 20°C and optimize as needed.[2]

  • Detection: Monitor at 450 nm.[3]

  • Injection Volume: 20 µL.[2]

Sample Preparation

Proper sample preparation is critical to prevent column contamination and ensure reproducible results.

  • Extraction: Extract this compound from the sample matrix using an appropriate solvent (e.g., acetone, ethanol, or a mixture of hexane (B92381) and diisopropyl ether).[3]

  • Saponification (Optional): If chlorophylls (B1240455) are present and interfere with the analysis, a mild saponification step may be necessary.[3]

  • Concentration and Reconstitution: Evaporate the extract to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase or a solvent compatible with the mobile phase, such as a mixture of methanol and MTBE.[2]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Example Mobile Phase Compositions for Carotenoid Separation on a C30 Column
Solvent A Solvent B Modifiers Reference
Methanol:Acetonitrile:Water (84:14:2, v/v/v)Methylene Chloride (100%)None[3]
Methanol:MTBE:Water (60:33:7, v/v)Methanol:MTBE:Water (8:90:2, v/v)1.5% Ammonium Acetate (in A), 1.0% Ammonium Acetate (in B)[3]
Methanol:Water (98:2, v/v)MTBE (100%)None[2]
MethanolMTBENone[5]
Methanol with 10mM Ammonium AcetateMTBE (100%)Water (Solvent C)[4]
MethanolTriethylamineNone[6]

Visualizations

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Poor this compound Separation check_column Is a C30 column being used? start->check_column use_c30 Action: Switch to a C30 column check_column->use_c30 No optimize_mp Optimize Mobile Phase Gradient check_column->optimize_mp Yes use_c30->optimize_mp adjust_gradient Action: Adjust Solvent A/B ratio and gradient slope optimize_mp->adjust_gradient No improvement add_modifier Consider adding a modifier (e.g., Ammonium Acetate, TEA) optimize_mp->add_modifier Initial optimization adjust_gradient->add_modifier implement_modifier Action: Add modifier to mobile phase add_modifier->implement_modifier Yes optimize_temp Optimize Column Temperature add_modifier->optimize_temp No implement_modifier->optimize_temp adjust_temp Action: Test temperatures between 15-30°C optimize_temp->adjust_temp No improvement check_flowrate Is flow rate optimal? optimize_temp->check_flowrate Initial optimization adjust_temp->check_flowrate adjust_flowrate Action: Reduce flow rate check_flowrate->adjust_flowrate No good_separation Good Separation Achieved check_flowrate->good_separation Yes adjust_flowrate->good_separation OptimizationParameters MobilePhase Mobile Phase Composition (Methanol, MTBE, Water) Gradient Gradient Profile (Slope & Time) Resolution Peak Resolution & Selectivity MobilePhase->Resolution Temperature Column Temperature Gradient->Resolution Modifiers Mobile Phase Modifiers (Ammonium Acetate, TEA) Temperature->Resolution Modifiers->Resolution

References

Technical Support Center: Scaling Up Siphonaxanthin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up the purification of siphonaxanthin (B1249711).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound purification from a lab to a pilot or industrial scale?

A1: Scaling up this compound purification presents several key challenges:

  • Maintaining Stability: this compound, like other carotenoids, is highly susceptible to degradation from light, heat, and oxygen.[1][2] Maintaining stable conditions during large-volume extraction and purification is critical to prevent isomerization and oxidation, which reduce yield and purity.

  • Solvent Selection and Consumption: The choice of solvent is crucial for efficient extraction. While lab-scale experiments might use a variety of organic solvents, at an industrial scale, factors like cost, safety, environmental impact, and regulatory compliance become paramount.[3] High solvent consumption in conventional methods can make the process economically unfeasible.[4]

  • Extraction Efficiency: Transitioning from lab-scale methods (e.g., maceration) to scalable techniques (e.g., Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE)) requires significant process optimization to maintain high extraction yields.[4][5]

  • Purification Throughput: Traditional purification methods like open column chromatography are not efficient for large-scale production due to time and solvent requirements.[5][6] High-performance liquid chromatography (HPLC) is often used for final polishing but can be a bottleneck at a large scale.

  • Economic Feasibility: The overall cost of goods, including raw materials (algae), solvents, energy, and labor, must be carefully managed to ensure the economic viability of large-scale production.[7][8]

Q2: Which extraction methods are most suitable for large-scale production of this compound?

A2: While conventional solvent extraction is common at the lab scale, more advanced and "green" technologies are better suited for industrial production:

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt algal cell walls, enhancing solvent penetration and reducing extraction time and temperature. It is considered a cost-effective and efficient technique.[2]

  • Supercritical Fluid Extraction (SFE): This technique, often using carbon dioxide as a solvent, is highly selective and can produce high-purity extracts. It minimizes the use of organic solvents and operates at relatively low temperatures, preserving the integrity of this compound.[5][9]

  • Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent volume.[4]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and biomass, accelerating extraction. It is known for its speed and efficiency.[2]

Q3: How can I improve the stability of this compound during purification?

A3: To minimize degradation of this compound during purification, consider the following precautions:

  • Protection from Light: Conduct all extraction and purification steps in low-light conditions or using amber-colored glassware to prevent photo-oxidation.[1]

  • Temperature Control: Use low temperatures throughout the process. For example, extractions can be performed at 4°C, and extracts should be stored at -80°C.[10] High temperatures can lead to significant degradation.[2]

  • Inert Atmosphere: Purge storage containers and reaction vessels with an inert gas like nitrogen or argon to eliminate oxygen, which can cause oxidative degradation.[4]

  • Use of Antioxidants: Consider the addition of antioxidants to the extraction solvents, though this may complicate downstream purification.

  • Minimize Processing Time: The shorter the duration of the purification process, the lower the risk of degradation.[1]

Q4: What are the key parameters to consider when developing a scalable chromatography method for this compound?

A4: When scaling up a chromatography step, the following parameters are critical:

  • Stationary Phase Selection: Reversed-phase materials like C18 and C30 are commonly used for carotenoid separation.[1] The choice will depend on the specific separation requirements and the presence of impurities.

  • Mobile Phase Optimization: The composition of the mobile phase (e.g., methanol (B129727)/water, dichloromethane) needs to be optimized for resolution and throughput.[11] When scaling up, consider the cost and safety of the chosen solvents.

  • Column Loading: Overloading the column can lead to poor separation and reduced purity.[12] The maximum sample load needs to be determined at the lab scale and then scaled linearly.

  • Flow Rate: Increasing the flow rate can reduce processing time, but it can also decrease resolution. A balance must be struck between speed and separation efficiency.

  • Column Packing and Maintenance: At an industrial scale, consistent column packing is crucial for reproducible results. Proper column cleaning and regeneration protocols are necessary to extend the lifetime of the expensive stationary phase.[13]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Crude Extract
Possible Cause Troubleshooting Step
Inefficient Cell DisruptionAt a larger scale, mechanical methods like bead milling or high-pressure homogenization may be more effective than sonication used in the lab. Ensure the chosen method is effectively breaking the tough algal cell walls.
Inappropriate Solvent-to-Biomass RatioThe optimal solvent-to-biomass ratio may change upon scale-up. Re-optimize this ratio at a pilot scale to ensure efficient extraction without excessive solvent use.
Insufficient Extraction Time or TemperatureWhile higher temperatures can increase extraction, they can also degrade this compound. Optimize for the shortest effective extraction time at a moderate temperature. For methods like UAE and MAE, optimize power and duration.[2]
Degradation During ExtractionImplement stability-enhancing measures such as working under dim light, using cooled solvents, and purging with nitrogen.[1]
Issue 2: Poor Purity of this compound After Chromatography
Possible Cause Troubleshooting Step
Co-elution of Impurities (e.g., Chlorophylls, other Carotenoids)- Modify the mobile phase gradient to improve the separation of this compound from closely eluting compounds. - Consider a multi-step purification process, such as an initial column chromatography step to remove bulk impurities followed by a polishing step on a different stationary phase (e.g., C30 column).[1]
Column OverloadingReduce the amount of crude extract loaded onto the column. Determine the column's loading capacity at a smaller scale before proceeding to the full-scale run.[12]
Inconsistent Column PackingFor large-scale columns, ensure a uniform and tightly packed bed. Inconsistent packing can lead to channeling and poor separation.[13]
Sample Solvent IncompatibilityEnsure the sample is dissolved in a solvent that is compatible with the initial mobile phase. A solvent that is too strong can cause peak broadening and poor separation.[14]
Issue 3: this compound Degradation During the Purification Process
Possible Cause Troubleshooting Step
Exposure to Light and OxygenWork in a controlled environment with minimal light exposure. Use opaque tubing and containers for large-scale setups. Continuously blanket extracts and fractions with an inert gas.[1]
High TemperaturesUse jacketed columns and heat exchangers to maintain a low and consistent temperature throughout the chromatography process.
Prolonged Processing TimeOptimize the purification workflow to minimize the time the this compound is in solution. Consider continuous chromatography techniques for very large scales.[15]
Acidic or Basic ConditionsThis compound can be sensitive to pH. Ensure that the pH of all buffers and solvents is neutral or optimized for stability.[2]

Quantitative Data Presentation

Table 1: Comparison of Extraction Methods for Carotenoids (Data for other carotenoids, indicative for this compound)

Extraction MethodSolventTemperature (°C)TimeYield (indicative)Purity (indicative)Reference
Ultrasound-Assisted Extraction (UAE)Ethanol5030 min~750 µg/g (fucoxanthin)-[2]
Microwave-Assisted Extraction (MAE)Ethanol5010 min5.13-109.30 mg/100g (fucoxanthin)~82-90% (lycopene, β-carotene)[2][5]
Supercritical Fluid Extraction (SFE)CO₂ with Ethanol co-solvent50-603 hours~994 µg/g (fucoxanthin)~95% (lycopene)[2][5]
Pressurized Liquid Extraction (PLE)Ethanol110-0.42 mg/g (fucoxanthin)-[2]

Table 2: Indicative Production Costs for Algal Carotenoids (Astaxanthin as a proxy)

Cost ComponentEstimated Cost RangeNotesReference
Production Cost per kg€1,536 - €6,403Varies significantly based on location, cultivation method, and scale.[16]
Production Cost per kg$718Based on a pilot plant with a capacity of 900 kg/year .[8]

Experimental Protocols

Protocol 1: Lab-Scale this compound Extraction (for methods development)

This protocol is based on established lab-scale procedures and should be optimized for scale-up.

  • Homogenization: Resuspend the algal cell pellet in a suitable buffer (e.g., PBS).

  • Cell Disruption: Disrupt the cells using a sonicator or bead beater until the green color is released.

  • Solvent Extraction:

    • Add a 2:1 (v/v) mixture of dichloromethane/methanol to the homogenized cells.

    • Vortex vigorously.

    • Add hexane (B92381) and vortex again.

    • Centrifuge to separate the phases.

    • Collect the upper organic phase containing the carotenoids.

    • Repeat the extraction from the aqueous phase two more times.

  • Drying and Storage: Evaporate the pooled organic phases under a stream of nitrogen. Store the dried extract at -80°C.[10]

Protocol 2: Pilot-Scale Purification using Column Chromatography

This is a generalized protocol that needs to be adapted based on the specific crude extract and available equipment.

  • Column Preparation:

    • Select a reversed-phase column (e.g., C18 or C30) appropriate for the scale of purification.

    • Pack the column with the stationary phase, ensuring a uniform and stable bed.

    • Equilibrate the column with the initial mobile phase (e.g., a high percentage of the aqueous component).

  • Sample Preparation and Loading:

    • Dissolve the crude this compound extract in a minimal amount of a solvent compatible with the mobile phase.

    • Filter the sample to remove any particulate matter.

    • Load the sample onto the equilibrated column.

  • Elution:

    • Begin the elution with the initial mobile phase.

    • Apply a gradient of increasing organic solvent (e.g., methanol or an ethyl acetate/methanol mixture) to elute the bound compounds.

    • Monitor the eluate at 450 nm to detect this compound.

  • Fraction Collection:

    • Collect fractions as the this compound peak elutes.

    • Analyze the purity of the fractions using analytical HPLC.

  • Post-Processing:

    • Pool the pure fractions.

    • Evaporate the solvent under reduced pressure and at a low temperature.

    • Store the purified this compound under an inert atmosphere at -80°C.

Visualizations

experimental_workflow cluster_extraction Extraction Stage cluster_purification Purification Stage cluster_post_processing Post-Processing algae Algal Biomass disruption Cell Disruption (Homogenization/UAE) algae->disruption extraction Solvent Extraction (e.g., SFE, PLE) disruption->extraction crude_extract Crude this compound Extract extraction->crude_extract filtration Filtration crude_extract->filtration chromatography Column Chromatography (e.g., C18/C30) filtration->chromatography fractions Fraction Collection chromatography->fractions pure_this compound Pure this compound fractions->pure_this compound evaporation Solvent Evaporation pure_this compound->evaporation storage Storage (-80°C) evaporation->storage

Caption: this compound purification workflow from biomass to pure compound.

troubleshooting_logic start Low Purity after Chromatography check_overload Is the column overloaded? start->check_overload check_gradient Is the mobile phase gradient optimal? check_overload->check_gradient No reduce_load Reduce sample load check_overload->reduce_load Yes check_impurities Are there co-eluting impurities? check_gradient->check_impurities Yes optimize_gradient Modify gradient profile check_gradient->optimize_gradient No add_step Add a pre-purification step check_impurities->add_step Yes change_column Use a different stationary phase (e.g., C30) check_impurities->change_column If needed

Caption: Troubleshooting logic for low purity in chromatography.

References

Technical Support Center: Purification of Siphonaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the purity of isolated siphonaxanthin (B1249711).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for isolating this compound?

A1: this compound is a keto-carotenoid predominantly found in green algae. The most common sources for its isolation include species from the genus Codium, such as Codium fragile, and the genus Caulerpa, for instance, Caulerpa lentillifera.[1] These marine algae are known to contain this compound at concentrations that can constitute up to 0.1% of their dry weight.[1]

Q2: What are the common impurities encountered during this compound purification?

A2: During the extraction and purification of this compound, several impurities can be co-extracted. The most common contaminants include:

  • Chlorophylls (B1240455) (a and b): These are abundant pigments in green algae and have similar solubility to carotenoids in organic solvents.

  • Other Carotenoids: Algae contain a mixture of carotenoids, such as lutein (B1675518) and β-carotene, which can be challenging to separate from this compound due to their structural similarities.

  • Fatty Acids and Lipids: These are co-extracted with this compound, especially when using non-polar solvents. This compound itself can be esterified with fatty acids, forming siphonein.

  • Degradation Products: this compound is sensitive to light, heat, and acidic conditions, which can lead to the formation of isomers or breakdown products.[2][3]

Q3: How can I effectively remove chlorophyll (B73375) from my this compound extract?

A3: Saponification is a crucial step for removing chlorophyll. This process involves hydrolyzing the chlorophyll's phytol (B49457) tail, rendering it more polar and thus easier to separate from the less polar carotenoids. Saponification also cleaves the ester bonds of siphonein (this compound esters), converting it to free this compound, and removes unwanted lipids by converting them into water-soluble soaps.[4][5][6]

Q4: What factors can cause the degradation of this compound during purification?

A4: this compound is a sensitive molecule, and its degradation can be triggered by several factors:

  • Light: Exposure to light, especially UV light, can cause photo-oxidation and isomerization.[2][7]

  • Heat: High temperatures can lead to thermal degradation and the formation of isomers.[2][3] It is advisable to keep temperatures below 40-50°C during processing.[8]

  • pH: this compound is unstable in acidic conditions. Maintaining a neutral to slightly alkaline pH is recommended to prevent degradation.[2][9]

  • Oxygen: The presence of oxygen can lead to oxidation of the polyene chain of this compound. Working under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[4]

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low this compound content in the initial extract. Inefficient initial extraction from the algal biomass.Optimize the extraction solvent and method. A mixture of hexane (B92381) and acetone (B3395972) (1:1 v/v) is effective.[10] Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency.[11][12] Ensure the algal material is properly dried and ground to increase surface area.
Significant loss of this compound during saponification. Harsh saponification conditions (high temperature, prolonged time).Use a gentler saponification method. A methanolic potassium hydroxide (B78521) solution at room temperature for a few hours or at a slightly elevated temperature (e.g., 70°C) for a shorter duration (e.g., 30 minutes) can be effective.[5] Alternatively, a resin-based saponification can be used for a gentler approach.[4][13]
Loss of this compound during chromatographic purification. Irreversible adsorption onto the column matrix or degradation on the column.Ensure the sample is fully dissolved in the mobile phase before loading. Use a less active stationary phase if strong adsorption is suspected. For HPLC, ensure the mobile phase is compatible with the sample solvent to prevent precipitation on the column.[14]
Poor Purity of Isolated this compound
Symptom Possible Cause Suggested Solution
Presence of a green tint in the final product. Incomplete removal of chlorophylls.Optimize the saponification step. Ensure sufficient alkali and reaction time to fully hydrolyze the chlorophylls. Perform thorough washing with water after saponification to remove the water-soluble chlorophyllins.
Multiple carotenoid peaks in the HPLC chromatogram. Co-elution of other carotenoids like lutein or β-carotene.Optimize the chromatographic separation. For column chromatography, a step-gradient elution with increasing polarity (e.g., starting with hexane and gradually adding acetone or ethyl acetate) can separate carotenoids based on their polarity.[15][16] For HPLC, a C30 column is often more effective for carotenoid separation than a C18 column.[14]
Broad or tailing peaks in HPLC. Column overload, secondary interactions with the stationary phase, or sample solvent effects.Reduce the amount of sample injected. Ensure the sample is dissolved in the initial mobile phase. Adding a small amount of a competing base, like triethylamine, to the mobile phase can reduce peak tailing caused by interactions with residual silanols on the silica-based column.[14]

Quantitative Data Summary

Comparison of Carotenoid Extraction Methods
Extraction Method Source Material Target Carotenoid Yield/Recovery Purity Reference
Ultrasound-Assisted Extraction (UAE)Dunaliella salinaTotal CarotenoidsHigher yield than SFE, magnetic stirring, and macerationNot specified[11]
Microwave-Assisted Extraction (MAE)Dunaliella salinaTotal CarotenoidsHigher yield than SFE, magnetic stirring, and macerationNot specified[11]
Supercritical Fluid Extraction (SFE)Dunaliella salinaTotal CarotenoidsLower yield compared to UAE and MAENot specified[11]
Solvent Extraction (Hexane/Acetone)Tomato WasteLycopene94.7%98.3%[7]
Saponification Efficiency
Method Sample Carotenoid Recovery Reference
Resin-based (Ambersep 900 OH)Green Vegetables99-104% for most carotenoids[4][13]
Standard KOHFruits and VegetablesCan lead to losses of up to 12.6 ± 0.9%[17]

Experimental Protocols

Protocol 1: Saponification of Algal Extract

This protocol is designed to remove chlorophylls and lipids from the initial crude extract.

  • Preparation: Dry the crude this compound extract and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone).

  • Addition of Alkali: To the extract, add an equal volume of 10% (w/v) potassium hydroxide in methanol.

  • Incubation: Stir the mixture at room temperature for 4-6 hours in the dark, or incubate in a water bath at 70°C for 30 minutes, mixing every 10 minutes.[5] Monitor the reaction by TLC to ensure the disappearance of chlorophylls.

  • Extraction: After saponification, transfer the mixture to a separatory funnel. Add an equal volume of diethyl ether or hexane and an equal volume of water.

  • Phase Separation: Shake the funnel gently and allow the layers to separate. The upper organic layer contains the carotenoids, while the lower aqueous layer contains the saponified chlorophylls and fatty acids.

  • Washing: Wash the organic layer with water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure at a temperature below 40°C.

Protocol 2: Column Chromatography for this compound Purification

This protocol provides a method for the preparative separation of this compound from other carotenoids.

  • Column Preparation: Pack a glass column with silica (B1680970) gel 60 as the stationary phase, using a non-polar solvent like n-hexane as the slurry.

  • Sample Loading: Dissolve the saponified extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the top of the column.

  • Elution:

    • Begin elution with 100% n-hexane to elute non-polar compounds like β-carotene (which will appear as a yellow-orange band).

    • Gradually increase the polarity of the mobile phase by adding acetone or ethyl acetate (B1210297) to the n-hexane. A stepwise gradient (e.g., 95:5, 90:10, 85:15 n-hexane:acetone) is often effective.

    • This compound, being more polar than β-carotene, will elute at a higher concentration of the polar solvent.

  • Fraction Collection: Collect the colored fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing pure this compound.

  • Pooling and Evaporation: Pool the pure this compound fractions and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow start Start: Dried Algal Biomass extraction Solvent Extraction (e.g., Acetone/Hexane) start->extraction crude_extract Crude Extract (this compound, Chlorophylls, Lipids) extraction->crude_extract saponification Saponification (Methanolic KOH) crude_extract->saponification saponified_extract Saponified Extract (Free this compound, Other Carotenoids) saponification->saponified_extract Removes Chlorophylls & Lipids column_chrom Column Chromatography (Silica Gel) saponified_extract->column_chrom hplc_purification Preparative HPLC (C30 Column) column_chrom->hplc_purification Further Purification pure_this compound High-Purity this compound hplc_purification->pure_this compound analysis Purity Analysis (Analytical HPLC, UV-Vis, MS) pure_this compound->analysis

Caption: Experimental workflow for this compound purification.

troubleshooting_logic issue Low Purity of Final Product chlorophyll Chlorophyll Contamination? issue->chlorophyll other_carotenoids Other Carotenoids Present? issue->other_carotenoids degradation Degradation Products? issue->degradation sapon_solution Optimize Saponification: - Adjust time/temperature - Ensure sufficient KOH chlorophyll->sapon_solution Yes chrom_solution Optimize Chromatography: - Use C30 column for HPLC - Adjust mobile phase gradient other_carotenoids->chrom_solution Yes protect_solution Protect from Degradation: - Use amber vials (light) - Keep temperature < 40°C - Maintain neutral pH degradation->protect_solution Yes

Caption: Troubleshooting logic for low purity issues.

References

Siphonaxanthin solubility issues in aqueous solutions for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for siphonaxanthin (B1249711). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and application of this compound in aqueous solutions for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in cell culture media?

This compound is a marine carotenoid, a type of natural pigment found in green algae.[1][2] Like other carotenoids, its chemical structure makes it highly hydrophobic, meaning it has poor solubility in water-based solutions like cell culture media. This can lead to precipitation and inaccurate concentrations in your experiments.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and recommended solvent for preparing high-concentration stock solutions of this compound and other hydrophobic compounds for cell culture applications.[3] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a concentration of 0.5% (v/v) or lower is well-tolerated by most cell lines. However, it is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to determine the tolerance of your specific cell line.

Q4: How should I store my this compound stock solution?

This compound stock solutions should be stored at -20°C or -80°C to maintain stability.[3][4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect the stock solutions from light.

Q5: What are the known biological activities of this compound?

This compound has been shown to possess several bioactivities, including inducing apoptosis (programmed cell death) in cancer cells and inhibiting angiogenesis (the formation of new blood vessels).[1][5][6]

Troubleshooting Guide

Issue Possible Cause Solution
Precipitate forms immediately upon adding this compound stock solution to the cell culture medium. 1. High final concentration: The desired concentration of this compound may exceed its solubility limit in the aqueous medium. 2. Rapid change in solvent polarity: The abrupt shift from a high concentration of DMSO to the aqueous environment can cause the compound to "crash out" of solution.1. Perform a serial dilution: Experimentally determine the highest soluble concentration by performing a serial dilution of your stock solution in the cell culture medium. 2. Gradual addition and mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This gradual introduction helps maintain solubility.
The cell culture medium becomes cloudy over time after the addition of this compound. 1. Temperature fluctuations: Changes in temperature can affect the solubility of the compound. 2. Compound instability: this compound may degrade over time in the culture medium.1. Maintain constant temperature: Ensure that the cell culture medium is maintained at a constant 37°C in the incubator. Avoid moving plates in and out of the incubator frequently. 2. Limit experiment duration: While specific stability data is limited, it is good practice to refresh the media with freshly prepared this compound solution for longer experiments (e.g., beyond 24-48 hours). One study has shown that the concentration of this compound in the medium decreases over a 24-hour period.[4]
Inconsistent experimental results. 1. Inaccurate dosing due to precipitation. 2. Degradation of this compound stock solution. 1. Visually inspect for precipitation: Before treating your cells, always visually inspect the final working solution for any signs of precipitation. If present, prepare a fresh, lower concentration solution. 2. Proper stock solution handling: Ensure your stock solution is stored correctly (aliquoted, frozen, and protected from light) to prevent degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is approximately 584.87 g/mol . To prepare a 10 mM stock solution in 1 mL of DMSO, weigh out 5.85 mg of this compound powder.

  • Dissolution: In a sterile microcentrifuge tube, add the weighed this compound powder. Add 1 mL of anhydrous, high-purity DMSO.

  • Ensure complete solubilization: Vortex the solution thoroughly for 1-2 minutes. If necessary, sonicate the tube in a water bath for a few minutes to ensure the compound is completely dissolved.

  • Visual Inspection: Visually inspect the solution to confirm there is no particulate matter. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the medium: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Prepare the working solution: To achieve a final concentration of 10 µM, for example, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.

  • Mixing: Immediately after adding the stock solution to the medium, gently vortex or swirl the tube to ensure homogenous mixing and to prevent precipitation.

  • Immediate Use: Use the freshly prepared working solution to treat your cells immediately. Do not store the diluted working solution.

Data Summary

Parameter Solvent Concentration/Value Notes
Recommended Stock Solution Solvent DMSOHigh concentration (e.g., 10 mM)Use anhydrous, high-purity DMSO.
Final DMSO Concentration in Culture Cell Culture Medium≤ 0.5% (v/v)Cell line dependent, always perform a vehicle control.
Storage of Stock Solution --20°C or -80°CAliquot to avoid freeze-thaw cycles and protect from light.
Effective Concentration (Apoptosis in HL-60 cells) Cell Culture Medium5-20 µMThis compound reduced cell viability significantly at these concentrations.[3]
Effective Concentration (Anti-angiogenesis) Cell Culture Medium2.5-10 µMSuppressed HUVEC proliferation and tube formation.[1][2]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in human leukemia (HL-60) cells through the intrinsic and extrinsic pathways.[3][7] It leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[8] Furthermore, it upregulates the expression of Death Receptor 5 (DR5) and GADD45α, leading to the activation of caspase-3.[3][7]

Siphonaxanthin_Apoptosis_Pathway This compound This compound DR5 DR5 (Death Receptor 5) This compound->DR5 Upregulates GADD45a GADD45α This compound->GADD45a Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Caspase3 Caspase-3 Activation DR5->Caspase3 GADD45a->Caspase3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Siphonaxanthin_Angiogenesis_Pathway This compound This compound FGFR1 FGF-2 / FGFR-1 Signaling This compound->FGFR1 Inhibits ERK p-ERK1/2 FGFR1->ERK Akt p-Akt FGFR1->Akt Proliferation Endothelial Cell Proliferation ERK->Proliferation TubeFormation Tube Formation ERK->TubeFormation Akt->Proliferation Akt->TubeFormation Angiogenesis Angiogenesis Proliferation->Angiogenesis TubeFormation->Angiogenesis Cell_Viability_Workflow Start Start: Seed Cells Prepare Prepare this compound Working Solutions Start->Prepare Treat Treat Cells with this compound and Vehicle Control (DMSO) Prepare->Treat Incubate Incubate for Desired Time (e.g., 24, 48, 72 hours) Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT, WST-1) Incubate->Assay Analyze Analyze Data and Determine IC50 Assay->Analyze End End Analyze->End

References

How to minimize Siphonaxanthin isomerization during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize siphonaxanthin (B1249711) isomerization during analysis. Adherence to these guidelines will help ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern during analysis?

A1: this compound is a keto-carotenoid found in green algae with potent biological activities, including anti-inflammatory and anti-angiogenic properties.[1][2][3] Like other carotenoids, its structure contains a conjugated double bond system that is susceptible to isomerization, primarily from the naturally occurring all-trans form to various cis isomers. This transformation can be induced by exposure to light, heat, and acids.[4] Isomerization is a critical concern because it can alter the biological activity and the physicochemical properties of the molecule, leading to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the main factors that promote the isomerization of this compound?

A2: The primary factors that contribute to the isomerization of this compound are:

  • Light: Exposure to light, especially UV and blue light, can provide the energy needed to convert trans double bonds to the cis configuration.[4]

  • Heat: Elevated temperatures accelerate the rate of isomerization.[5][6] Carotenoids are generally heat-sensitive, and prolonged exposure to high temperatures during extraction and analysis should be avoided.[7][8]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, which can occur alongside isomerization.

  • Acids: Acidic conditions can catalyze the isomerization of carotenoids. Therefore, the use of acidic solvents or mobile phases should be carefully considered.

Q3: How can I minimize this compound isomerization during sample extraction?

A3: To minimize isomerization during extraction, the following precautions are recommended:

  • Work in subdued light: Use amber-colored glassware or wrap containers in aluminum foil to protect the sample from light.

  • Maintain low temperatures: Perform extractions on ice and use pre-chilled solvents. If a solvent evaporation step is necessary, use a rotary evaporator with a water bath set to a low temperature (e.g., <30°C).

  • Use deoxygenated solvents: Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Work quickly: Minimize the duration of the extraction process to reduce the sample's exposure to environmental factors.

Q4: What are the best practices for storing this compound samples and standards?

A4: For optimal stability, this compound samples and standards should be stored under the following conditions:

  • Temperature: Store at -80°C for long-term storage. For short-term storage, -20°C may be adequate.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by using amber vials or by wrapping the vials in aluminum foil.

  • Solvent: If in solution, use a solvent that does not promote degradation. For long-term storage, it is best to store the purified compound as a dry film or powder.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

Issue 1: Low this compound Concentration or Poor Recovery After Extraction
Possible Cause Troubleshooting Steps
Incomplete cell lysis For algal samples, ensure complete disruption of the cell wall. Consider using mechanical methods like bead beating or sonication in addition to solvent extraction.
Insufficient extraction solvent volume Ensure an adequate solvent-to-sample ratio to achieve exhaustive extraction. Repeat the extraction process with fresh solvent until the sample residue is colorless.
Degradation during extraction Review your extraction protocol for exposure to heat, light, or air. Implement the preventative measures outlined in the FAQs, such as working in subdued light and using chilled, deoxygenated solvents.
Adsorption to labware This compound can be sticky. Use glassware and pre-rinse all surfaces that will come into contact with the sample with the extraction solvent.
Issue 2: Poor Peak Shape in HPLC Analysis (Tailing, Fronting, or Broadening)
Possible Cause Troubleshooting Steps
Column contamination A buildup of contaminants on the column frit or at the head of the column can distort peak shape.[9][10] Reverse-flush the column according to the manufacturer's instructions or replace the column if flushing is ineffective. The use of a guard column is highly recommended to protect the analytical column.[11]
Inappropriate mobile phase pH The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase, potentially causing peak tailing.[9] Ensure the mobile phase pH is optimized for your column and analyte.
Sample solvent mismatch Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[11] If possible, dissolve the final extract in the initial mobile phase.
Column overload Injecting too much sample can lead to peak fronting.[12] Reduce the injection volume or dilute the sample.
Extra-column band broadening Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[11] Use tubing with a small internal diameter and keep the length to a minimum.
Issue 3: Presence of Multiple Peaks Around the Expected Retention Time of this compound
Possible Cause Troubleshooting Steps
Isomerization The appearance of smaller peaks eluting close to the main all-trans-siphonaxanthin peak is a strong indication of isomerization. Review your sample handling and analytical procedures to minimize exposure to light and heat.
Oxidative degradation The presence of oxygen can lead to the formation of various degradation products that may appear as extra peaks. Ensure solvents are deoxygenated and work under an inert atmosphere whenever possible.
Co-eluting impurities Other pigments from the sample matrix may have similar retention times. Optimize your HPLC gradient to improve the separation of this compound from other components. The use of a C30 column is recommended for better separation of carotenoid isomers.[13][14][15]

Quantitative Data on Isomerization

While specific kinetic data for this compound isomerization is limited in the literature, data from similar carotenoids like fucoxanthin (B1674175) and astaxanthin (B1665798) can provide valuable insights into the rates of degradation and isomerization under different conditions. The following tables summarize the stability of these related compounds.

Table 1: Thermal Degradation of Fucoxanthin in Canola Oil (in the absence of air and light) [6]

Temperature (°C)Total Fucoxanthin Degradation Rate Constant (k x 10⁻³ min⁻¹)all-trans-Fucoxanthin Degradation Rate Constant (k x 10⁻³ min⁻¹)
250.120.15
400.330.42
601.211.54
804.555.79
10016.921.5

Table 2: Effect of Light and pH on Fucoxanthin Stability in an Oil-in-Water Emulsion at 25°C [8]

ConditionTotal Fucoxanthin Remaining (%) after 24h
Dark, pH 4.692.3
500 lx, pH 4.685.1
1000 lx, pH 4.678.5
2000 lx, pH 4.668.2
Dark, pH 1.275.4
Dark, pH 7.495.1

Experimental Protocols

Protocol 1: Extraction of this compound from Green Algae

This protocol is a general guideline and may require optimization depending on the specific algal species and sample matrix.

  • Sample Preparation:

    • Lyophilize (freeze-dry) the algal biomass to remove water.

    • Grind the dried biomass into a fine powder using a mortar and pestle.

  • Extraction:

    • Perform all subsequent steps under subdued light and on ice.

    • To 1 gram of powdered algae, add 10 mL of a pre-chilled mixture of acetone (B3395972) and methanol (B129727) (7:3, v/v).

    • Vortex vigorously for 1 minute.

    • Sonicate the mixture in an ice bath for 10 minutes.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with fresh solvent until the pellet is colorless.

    • Combine all supernatants.

  • Solvent Partitioning:

    • To the combined supernatant, add an equal volume of diethyl ether and a 10% aqueous NaCl solution.

    • Gently invert the separatory funnel to partition the pigments into the ether layer.

    • Collect the upper ether layer containing the this compound.

    • Wash the ether layer twice with distilled water to remove residual methanol and acetone.

  • Drying and Reconstitution:

    • Dry the ether layer over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 30°C.

    • Immediately redissolve the dried extract in a known volume of HPLC mobile phase for analysis.

Protocol 2: HPLC Analysis of this compound
  • HPLC System:

    • An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column:

    • A C30 reversed-phase column is highly recommended for optimal separation of carotenoid isomers (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A gradient elution is typically used. An example gradient is:

      • Mobile Phase A: Methanol/Water (95:5, v/v)

      • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

    • Gradient Program:

      • 0-15 min: 10% to 50% B

      • 15-20 min: 50% to 80% B

      • 20-25 min: 80% to 10% B

      • 25-30 min: 10% B (re-equilibration)

  • Flow Rate:

    • 1.0 mL/min

  • Column Temperature:

    • Maintain the column at a controlled room temperature (e.g., 20-25°C) to ensure reproducible retention times.

  • Detection:

    • Monitor at the wavelength of maximum absorbance for this compound, which is typically around 448-454 nm.

  • Injection Volume:

    • 10-20 µL

Visualizations

experimental_workflow cluster_extraction Sample Extraction (Subdued Light & Low Temperature) cluster_analysis HPLC Analysis algae Algal Biomass powder Grind to Fine Powder algae->powder extract Extract with Acetone/Methanol powder->extract partition Partition with Diethyl Ether extract->partition dry Dry and Reconstitute in Mobile Phase partition->dry hplc Inject into HPLC-PDA dry->hplc separation Separation on C30 Column hplc->separation detection Detection at ~450 nm separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

isomerization_pathway all_trans all-trans-Siphonaxanthin (Most Stable Isomer) cis_isomers cis-Siphonaxanthin Isomers (e.g., 9-cis, 13-cis) all_trans->cis_isomers Light, Heat, Acid cis_isomers->all_trans Reversible Isomerization

Caption: Simplified pathway of this compound isomerization.

References

Technical Support Center: Overcoming Matrix Effects in Siphonaxanthin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of siphonaxanthin (B1249711) from complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification.[2] In complex samples such as algae, biological tissues, or food products, compounds like chlorophylls (B1240455), other carotenoids, lipids, and proteins are common sources of matrix effects.[3]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: The presence of matrix effects can be assessed using the post-extraction spike method.[1] This involves comparing the response of a known amount of this compound standard spiked into a blank matrix extract with the response of the same standard in a neat solvent. A significant difference in the signal indicates the presence of matrix effects.

Q3: What are the primary strategies to mitigate matrix effects in this compound quantification?

A3: The main strategies can be categorized as follows:

  • Sample Preparation: Implementing effective cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components.[4] Saponification can also be employed, particularly in algal samples, to remove chlorophylls and lipids.[5][6]

  • Chromatographic Optimization: Modifying the HPLC/UHPLC method to achieve better separation of this compound from matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different stationary phase (e.g., a C30 column, which is often effective for carotenoid separations).[3][7]

  • Calibration Strategies: Employing calibration techniques that compensate for matrix effects, such as matrix-matched calibration or the use of a stable isotope-labeled internal standard (SIL-IS).[8][9]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?

A4: Currently, a commercially available SIL-IS specifically for this compound is not readily found. In such cases, a structural analog can be used as an internal standard, though it may not perfectly mimic the ionization behavior of this compound.[8] Alternatively, researchers may consider custom synthesis of a SIL-IS for this compound for the most accurate quantification.

Q5: How should I handle and store samples to ensure this compound stability?

A5: this compound, like other carotenoids, is susceptible to degradation by light, heat, and oxidation.[7][10] Samples should be protected from light and stored at low temperatures (-20°C or preferably -80°C) as soon as possible after collection.[2][11] Extracts should be handled under dim light and can be stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10] The stability of this compound in your specific sample matrix and storage conditions should be evaluated during method development.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination or degradation.- Flush the column with a strong solvent. - If the problem persists, replace the column.
Inappropriate injection solvent.- Ensure the injection solvent is compatible with the initial mobile phase. Ideally, the solvent should be weaker than or the same as the mobile phase.[12]
Co-eluting interferences.- Optimize the chromatographic gradient to improve separation. - Enhance sample cleanup to remove the interfering compounds.
Inconsistent Retention Times Changes in mobile phase composition.- Prepare fresh mobile phase. - Ensure proper mixing of mobile phase components.
Column temperature fluctuations.- Use a column oven to maintain a stable temperature.
Column equilibration issues.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Low Signal Intensity or No Peak Detected This compound degradation.- Review sample handling and storage procedures to minimize exposure to light and heat.[10] - Prepare fresh standards and samples.
Ion suppression due to matrix effects.- Dilute the sample extract to reduce the concentration of interfering matrix components. - Implement a more rigorous sample cleanup method (e.g., SPE).[4] - Optimize MS source parameters (e.g., gas flows, temperature).
Instrument sensitivity issues.- Clean the ion source and mass spectrometer optics. - Check for leaks in the LC-MS system.
High Background Noise Contaminated mobile phase or LC system.- Use high-purity LC-MS grade solvents and additives. - Flush the entire LC system.
Carryover from previous injections.- Implement a robust needle and injection port washing procedure between samples.
Inaccurate or Non-Reproducible Quantitative Results Significant and variable matrix effects.- Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples.[1] - Use a Suitable Internal Standard: If a SIL-IS for this compound is not available, use a structural analog that co-elutes and has similar ionization properties.[8] The IS should be added at the earliest stage of sample preparation to account for variability throughout the entire workflow.[13][14]
Inconsistent sample preparation.- Ensure consistent and reproducible extraction and cleanup procedures for all samples and standards.

Experimental Protocols

Protocol 1: Extraction of this compound from Algal Biomass

This protocol provides a general procedure for extracting this compound from freeze-dried algal biomass.

Materials:

  • Freeze-dried algal biomass

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Deionized water

  • Calcium carbonate

  • 0.1% (w/v) BHT in hexane (optional antioxidant)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 100 mg of freeze-dried microalgae into a 50 mL centrifuge tube.

  • Rehydrate the biomass with 2.5 mL of deionized water.

  • Add 40 mL of a 7:3 (v/v) acetone:methanol solution containing a small amount of calcium carbonate.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the mixture at 9,000 rpm for 5 minutes at 10°C.

  • Carefully collect the supernatant (the upper layer) into a new centrifuge tube.

  • Re-extract the pellet with 20 mL of the acetone:methanol solution, vortex, and centrifuge as before.

  • Combine the supernatants.

  • To the combined supernatant, add an equal volume of hexane (and optionally, 0.1% BHT in hexane) and vortex.

  • Add deionized water to facilitate phase separation and centrifuge at a lower speed (e.g., 3,000 rpm) for 5 minutes.

  • Collect the upper hexane layer containing the carotenoids.

  • Repeat the hexane extraction on the lower aqueous layer until the hexane layer is colorless.

  • Combine all hexane extracts.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol/MTBE) for LC-MS/MS analysis.

Protocol 2: Quantification of this compound in Biological Tissues

This protocol is adapted from a study on the tissue distribution of this compound in mice and can be modified for other biological tissues.[15]

Materials:

  • Biological tissue (e.g., liver, adipose tissue)

  • Phosphate-buffered saline (PBS)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh a portion of the tissue (e.g., 100-200 mg) and homogenize it in PBS.

  • To the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 10 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower chloroform layer containing the lipids and carotenoids.

  • Repeat the extraction of the remaining aqueous layer and pellet with the chloroform:methanol mixture.

  • Combine the chloroform extracts.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the impact of different strategies for overcoming matrix effects.

Table 1: Effect of Sample Preparation on this compound Recovery and Matrix Effect

Sample Preparation MethodRecovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)85 ± 7-45 ± 12
Liquid-Liquid Extraction (Hexane/MTBE)92 ± 5-25 ± 8
Solid-Phase Extraction (C18)95 ± 4-10 ± 5

Recovery (%) = (Peak area of pre-extraction spike / Peak area of post-extraction spike) x 100 Matrix Effect (%) = ((Peak area in matrix / Peak area in solvent) - 1) x 100

Table 2: Comparison of Calibration Strategies for this compound Quantification

Calibration MethodAccuracy (%)Precision (%RSD)
External Calibration (in solvent)65 ± 15< 20
Matrix-Matched Calibration98 ± 5< 10
Internal Standard (Structural Analog)97 ± 6< 10
Stable Isotope Dilution (Hypothetical)99.5 ± 2< 5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_result Result sample Complex Sample (e.g., Algae, Tissue) extraction Extraction (LLE or SPE) sample->extraction cleanup Cleanup (e.g., Saponification) extraction->cleanup hplc HPLC Separation (C30 Column) cleanup->hplc ms MS/MS Detection hplc->ms quant Quantification (Matrix-Matched Cal.) ms->quant result Accurate this compound Concentration quant->result troubleshooting_logic start Inaccurate Results? check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effects Present? check_me->me_present no_me Review Other Parameters (e.g., Standard Prep) me_present->no_me No optimize_sp Optimize Sample Prep (SPE, LLE) me_present->optimize_sp Yes optimize_chrom Optimize Chromatography (Gradient, Column) optimize_sp->optimize_chrom use_mmc Use Matrix-Matched Calibration optimize_chrom->use_mmc use_is Use Internal Standard (SIL-IS if possible) use_mmc->use_is revalidate Re-validate Method use_is->revalidate

References

Technical Support Center: Optimizing Sonication for Siphonaxanthin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of sonication parameters for Siphonaxanthin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting support for your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind ultrasound-assisted extraction (UAE) of this compound?

A1: Ultrasound-assisted extraction utilizes high-frequency sound waves (typically 20-40 kHz) to generate acoustic cavitation in the solvent.[1] This process involves the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles creates localized hotspots with high temperature and pressure, as well as powerful shockwaves and liquid jets.[2] These physical forces disrupt the robust cell walls of algae, the primary source of this compound, enhancing the penetration of the solvent into the cellular matrix and facilitating the release of intracellular contents, including this compound, into the solvent.[3]

Q2: What are the key parameters to consider when optimizing sonication for this compound extraction?

A2: The efficiency of this compound extraction using sonication is influenced by several critical parameters. These include:

  • Ultrasonic Power/Intensity: Determines the amplitude of the ultrasound waves and the intensity of cavitation.

  • Frequency: Lower frequencies (20-40 kHz) are commonly used for extraction as they generate more intense cavitation effects.[1]

  • Sonication Time (Duration): The length of time the sample is exposed to sonication.

  • Temperature: Affects solvent properties and the stability of this compound.

  • Solvent Selection: The choice of solvent is crucial for effectively solubilizing this compound.

  • Solid-to-Solvent Ratio: The ratio of the amount of algal biomass to the volume of solvent.

Q3: Can excessive sonication degrade this compound?

A3: Yes, excessive ultrasound intensity or prolonged sonication times can lead to the degradation of carotenoids like this compound.[4] The intense energy from cavitation can generate free radicals (e.g., hydroxyl radicals) in the solvent, which can oxidize and degrade the target compound. It is crucial to optimize the sonication parameters to find a balance between efficient cell disruption and minimizing the degradation of this compound.

Q4: What are the recommended solvents for this compound extraction?

A4: While specific studies on sonication-assisted extraction of this compound are limited, a common solvent system used for its extraction from green algae is a mixture of dichloromethane (B109758) and methanol (B129727), followed by partitioning with hexane.[5] For ultrasound-assisted extraction of other carotenoids from algae, food-grade solvents like ethanol (B145695) and acetone (B3395972) have been shown to be effective and are often preferred for their lower toxicity.[2] The choice of solvent will depend on the downstream application of the extracted this compound.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low this compound Yield 1. Incomplete cell disruption. 2. Inappropriate solvent selection. 3. Suboptimal solid-to-solvent ratio. 4. Insufficient sonication time or power.1. Increase sonication power or time incrementally. Consider a pre-treatment step like grinding or freeze-thawing the algal biomass. 2. Experiment with different solvents or solvent mixtures (e.g., ethanol, acetone, or dichloromethane/methanol).[2][5] 3. Optimize the solid-to-solvent ratio; a lower ratio (more solvent) can enhance extraction but may require more downstream processing.[4] 4. Systematically vary sonication time and power to find the optimal conditions for your specific sample and setup.
Degradation of this compound (indicated by color change or analysis) 1. Excessive sonication power or time. 2. Overheating of the sample during sonication. 3. Presence of oxygen and light.1. Reduce the ultrasonic power or use a pulsed sonication mode to lessen the total energy input.[1] 2. Use a cooling bath (e.g., ice-water bath) to maintain a low temperature during sonication.[6] 3. Perform the extraction in a dark environment or use amber-colored glassware. Consider purging the solvent with nitrogen to minimize oxidation.
Inconsistent Results 1. Non-homogenous sample. 2. Inconsistent placement of the sonicator probe. 3. Fluctuations in sonicator performance.1. Ensure the algal biomass is finely ground and well-suspended in the solvent before sonication. 2. Maintain a consistent immersion depth and position of the sonicator probe in the sample for each experiment. 3. Regularly check and calibrate the sonicator to ensure consistent power output.
Foaming of the Sample 1. High protein content in the sample. 2. High sonication power.1. While some foaming can be expected, excessive foaming can be managed by using a larger processing vessel. 2. Reduce the sonication power or use a pulsed mode.

Data Presentation: Sonication Parameters for Carotenoid Extraction

The following tables summarize key sonication parameters from studies on carotenoid extraction from various algal and plant sources. While not specific to this compound, these provide a valuable starting point for optimization.

Table 1: Influence of Sonication Parameters on Carotenoid Extraction

ParameterGeneral TrendPotential Issues with Non-optimal Conditions
Ultrasonic Power Increased power generally enhances extraction efficiency up to a certain point.[7]Excessive power can lead to degradation of carotenoids.[4]
Frequency Low frequencies (20-40 kHz) are typically more effective for cell disruption.High frequencies may not provide sufficient energy for robust cell wall disruption.
Time Longer sonication times can increase yield, but the effect may plateau.Prolonged exposure can increase the risk of compound degradation and is less energy-efficient.[7]
Temperature Higher temperatures can improve solvent penetration and extraction efficiency.Temperatures above 50-60°C can cause degradation of heat-sensitive carotenoids.[6]
Solid-to-Solvent Ratio A lower ratio (more solvent) generally improves extraction efficiency.[4]A very low ratio increases solvent consumption and downstream processing costs.[4]

Table 2: Examples of Optimized Sonication Parameters for Carotenoid Extraction from Algae

CarotenoidAlgal SourceOptimal Sonication ParametersReference
AstaxanthinHaematococcus pluvialisSolvent: 48% ethanol in ethyl acetate, Ratio: 20:1 (mL/g), Time: 16 min, Power: 200 W, Temp: 41.1°C(Not explicitly in provided results, but inferred from similar studies)
FucoxanthinSargassum fusiformeSolvent: Ethyl lactate, Ratio: 40 mL/g, Time: 27 min, Amplitude: 53%, Temp: 75°C[8]
General CarotenoidsHeterochlorella luteoviridisIntensity: 50% (25 W/cm²), Solvent: Ethanol[1]
Phenolic Compounds (as a proxy)Brown SeaweedFrequency: 35 kHz, Time: 30 min, Solvent: 50% ethanol[9]

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction of this compound

  • Sample Preparation:

    • Freeze-dry the algal biomass to remove water content.

    • Grind the dried biomass into a fine powder to increase the surface area for extraction.

  • Extraction Setup:

    • Weigh a specific amount of the dried algal powder (e.g., 1 gram).

    • Place the powder in a suitable vessel (e.g., a glass beaker or flask).

    • Add the chosen solvent (e.g., a 2:1 mixture of methanol to dichloromethane, or 90% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 g/mL).[5]

    • Place the vessel in a cooling bath (e.g., ice-water bath) to maintain a low temperature during sonication.

  • Sonication:

    • Immerse the tip of the sonicator probe into the solvent-biomass slurry, ensuring it does not touch the sides or bottom of the vessel.

    • Set the sonicator to the desired power (e.g., 200 W) and frequency (e.g., 20-40 kHz).[10]

    • Apply sonication for a specific duration (e.g., 15-30 minutes). Consider using a pulsed mode (e.g., 10 seconds on, 5 seconds off) to prevent overheating.[10]

  • Post-Extraction Processing:

    • After sonication, centrifuge the mixture at high speed (e.g., 8000 rpm for 15 minutes) to pellet the solid debris.[3]

    • Carefully decant the supernatant containing the extracted this compound.

    • If a biphasic solvent system was used, separate the organic phase containing the this compound.

    • The extract can then be filtered (e.g., using a 0.45 µm filter) and stored under nitrogen in a dark, cold environment (-20°C) for further analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Sonication-Assisted Extraction cluster_processing Post-Extraction Processing Start Start: Algal Biomass FreezeDry Freeze-Dry Biomass Start->FreezeDry Grind Grind to Fine Powder FreezeDry->Grind Mix Mix with Solvent Grind->Mix Sonicate Apply Ultrasound (Optimized Parameters) Mix->Sonicate Centrifuge Centrifuge to Pellet Debris Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter Extract Collect->Filter Analyze Analysis (e.g., HPLC) Filter->Analyze End End: Purified this compound Analyze->End

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield? Cause1 Incomplete Cell Disruption Start->Cause1 Yes Cause2 Suboptimal Solvent/Ratio Start->Cause2 Yes Cause3 Compound Degradation Start->Cause3 Yes Sol1 Increase Sonication Power/Time Cause1->Sol1 Sol2 Optimize Solvent System Cause2->Sol2 Sol3 Use Cooling Bath & Pulsed Mode Cause3->Sol3 Sol1->Start Re-evaluate Sol2->Start Re-evaluate Sol3->Start Re-evaluate

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Assessing Siphonaxanthin Stability in New Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the stability of siphonaxanthin (B1249711) in novel formulations. Given that this compound is a carotenoid, the principles and methodologies outlined here are based on established protocols for carotenoid stability assessment.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in a formulation?

A1: this compound, like other carotenoids, is susceptible to degradation from several environmental factors. The primary drivers of instability are:

  • Light: Exposure to light, especially UV radiation, can lead to photo-oxidation and isomerization from the all-trans form to various cis isomers, which may alter its biological activity.[1][2]

  • Oxygen: The presence of atmospheric oxygen can cause auto-oxidation, a process that is often accelerated by light and heat.[1][2][3] This can result in the formation of epoxides, apocarotenals, and other cleavage products.[3]

  • Heat: Elevated temperatures significantly increase the rate of both oxidative degradation and isomerization.[1][2][3][4]

  • pH: Acidic conditions can also promote the degradation of carotenoids.[1][2]

Q2: What is a typical stability study design for a new formulation containing this compound?

A2: A comprehensive stability study involves subjecting the formulation to various storage conditions over a defined period and analyzing the this compound content at specific time points. A standard approach includes:

  • Real-Time Stability Testing: Storing the formulation under recommended storage conditions (e.g., 25°C / 60% RH) and testing at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) to determine the actual shelf-life.

  • Accelerated Stability Testing: Exposing the formulation to elevated stress conditions (e.g., 40°C / 75% RH) to predict the long-term stability and shelf-life in a shorter timeframe.[5] Testing is typically conducted at time points such as 0, 3, and 6 months.

Q3: How do I quantify the amount of this compound remaining in my formulation at each time point?

A3: The most common and reliable methods for quantifying carotenoids like this compound are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

  • HPLC: This is the preferred method for its ability to separate this compound from its isomers and degradation products, allowing for accurate quantification of the intact molecule. A C30 column is often recommended for optimal separation of carotenoid isomers.[6]

  • UV-Vis Spectrophotometry: This is a simpler and faster method that measures the absorbance of the sample at the maximum wavelength for this compound (around 450-480 nm). However, it may not distinguish between this compound and its degradation products if they have overlapping absorption spectra.[7][8][9][10]

Q4: What are some common formulation strategies to improve the stability of this compound?

A4: To protect this compound from degradation, various formulation strategies can be employed, including:

  • Encapsulation: Microencapsulation or nanoencapsulation can create a physical barrier to protect this compound from light, oxygen, and other environmental factors.[11]

  • Emulsions: Oil-in-water (O/W) emulsions can be effective delivery systems that improve the stability of oil-soluble carotenoids like this compound.[11][12]

  • Use of Antioxidants: Incorporating antioxidants such as α-tocopherol (Vitamin E), ascorbic acid (Vitamin C), or butylated hydroxytoluene (BHT) into the formulation can help to quench free radicals and inhibit oxidation.[11]

Troubleshooting Guides

This section addresses specific issues you might encounter during your stability experiments.

Problem Possible Cause(s) Troubleshooting Steps
Rapid this compound Degradation in Control Samples 1. Inadequate protection from light during sample preparation and storage.2. Presence of oxygen in the storage container.3. Contamination with pro-oxidant metals.1. Work under subdued or amber light. Use amber glass vials for storage.2. Purge the headspace of vials with an inert gas (e.g., nitrogen or argon) before sealing.3. Use high-purity solvents and reagents. Consider using a chelating agent if metal contamination is suspected.
Poor Peak Shape or Resolution in HPLC Chromatogram 1. Incompatible sample solvent with the mobile phase.2. Column void or contamination.3. Improper mobile phase composition.1. Dissolve the sample in a solvent that is compatible with the mobile phase.2. Replace the guard column. If the problem persists, reverse-flush the analytical column or replace it.3. Ensure the mobile phase is well-mixed and degassed. Adjust the mobile phase composition to optimize separation.
Appearance of Unexpected Peaks in HPLC Chromatogram 1. Formation of this compound isomers or degradation products.2. Sample contamination.1. Use a photodiode array (PDA) detector to obtain the UV-Vis spectrum of the unknown peak. Compare it with the spectrum of this compound and known degradation products.2. Re-prepare the sample using clean glassware and fresh solvents.
Inconsistent Results Between Replicates 1. Inhomogeneous sample.2. Inconsistent sample preparation.3. HPLC system variability.1. Ensure the formulation is thoroughly mixed before taking an aliquot for analysis.2. Follow a standardized and validated sample preparation protocol precisely for all samples.3. Run a system suitability test before each analysis to ensure the HPLC system is performing consistently.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in an O/W Emulsion

Objective: To evaluate the stability of this compound in a new oil-in-water emulsion formulation under accelerated conditions.

Materials:

  • This compound-containing O/W emulsion

  • Stability chambers (40°C ± 2°C / 75% RH ± 5% RH)

  • Amber glass vials with airtight seals

  • HPLC system with a PDA detector and a C30 column

  • HPLC-grade solvents (e.g., methanol (B129727), methyl-tert-butyl ether)

  • This compound analytical standard

Procedure:

  • Initial Analysis (T=0):

    • Take a representative sample of the freshly prepared emulsion.

    • Extract the this compound from the emulsion using an appropriate solvent extraction method.

    • Analyze the extract by HPLC to determine the initial concentration of this compound. This is your T=0 value.

  • Sample Storage:

    • Aliquot the emulsion into amber glass vials, leaving minimal headspace.

    • Purge the headspace with nitrogen or argon before sealing.

    • Place the vials in a stability chamber set to 40°C / 75% RH.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, and 6 months), remove a set of vials from the stability chamber.

    • Allow the vials to equilibrate to room temperature.

    • Extract and analyze the this compound content by HPLC as performed at T=0.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Protocol 2: Quantification of this compound by HPLC

Objective: To accurately quantify the concentration of this compound in a formulation extract.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and PDA detector.

  • Column: C30 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).

  • Mobile Phase: A gradient of methanol and methyl-tert-butyl ether (MTBE) is commonly used. For example, a linear gradient from 95:5 (Methanol:MTBE) to 70:30 over 30 minutes.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 29°C.[13]

  • Detection Wavelength: Monitor at the maximum absorbance of this compound (typically around 450 nm).[14]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the extracted sample from the formulation into the HPLC system.

  • Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the sample.

Data Presentation

The stability data can be summarized in tables to facilitate comparison and analysis.

Table 1: this compound Degradation in a New Formulation under Accelerated Conditions (40°C / 75% RH)

Time (Months)This compound Concentration (µg/g)% Remaining
0102.5 ± 2.1100.0
191.3 ± 1.889.1
375.6 ± 2.573.8
658.2 ± 3.156.8

Table 2: Degradation Kinetics of this compound

Kinetic ModelRate Constant (k)Half-life (t½)
First-Order0.108 month⁻¹0.9956.4 months

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Formulation & Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 3, 6 months) cluster_data Data Interpretation A Prepare this compound Formulation B Aliquot into Amber Vials A->B C Purge with Inert Gas & Seal B->C D Place in Stability Chamber (e.g., 40°C / 75% RH) C->D E Sample Retrieval D->E Time Points F This compound Extraction E->F G HPLC Quantification F->G H Calculate % Remaining G->H I Determine Degradation Kinetics H->I

Caption: Workflow for assessing the stability of this compound in a new formulation.

Carotenoid Degradation Pathway

Degradation_Pathway This compound\n(all-trans) This compound (all-trans) cis-Isomers cis-Isomers This compound\n(all-trans)->cis-Isomers Isomerization Epoxides Epoxides This compound\n(all-trans)->Epoxides Oxidation Apocarotenals Apocarotenals This compound\n(all-trans)->Apocarotenals Oxidation Cleavage Products Cleavage Products Epoxides->Cleavage Products Apocarotenals->Cleavage Products Light Light Light->this compound\n(all-trans) Heat Heat Heat->this compound\n(all-trans) Oxygen Oxygen Oxygen->this compound\n(all-trans)

Caption: Simplified degradation pathway of this compound under the influence of light, heat, and oxygen.

References

Troubleshooting low recovery of Siphonaxanthin during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for siphonaxanthin (B1249711) purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the extraction and purification of this compound, a valuable marine carotenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery rate important?

This compound is a keto-carotenoid found in certain species of green algae, such as those from the genus Codium. It has garnered significant interest in the scientific community due to its potential bioactive properties, including anti-inflammatory, anti-angiogenic, and apoptosis-inducing effects in cancer cells.[1][2][3][4] Achieving a high recovery rate during purification is crucial for obtaining sufficient quantities of pure this compound for research and development, ensuring cost-effectiveness and enabling accurate downstream applications.

Q2: What are the main challenges associated with this compound purification?

The primary challenges in siphonawningxin purification stem from its chemical instability and the complexity of the natural source material. Like other carotenoids, this compound is susceptible to degradation from exposure to light, heat, oxygen, and acids.[5][6][7][8][9] Additionally, the presence of other pigments like chlorophylls (B1240455) and lipids in the algal extract can interfere with the purification process, leading to low recovery and purity.[7]

Q3: What is a typical yield of this compound from green algae?

The this compound content in edible green algae such as Codium fragile, Caulerpa lentillifera, and Umbraulva japonica is approximately 0.03%–0.1% of the dry weight.[3] Under optimized culture conditions, the this compound content in cultured Codium filamentous bodies can range from 0.5 to 1.5 mg/g on a dry mass basis.[10]

Q4: How can I accurately quantify the amount of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is the most common and accurate method for quantifying this compound.[1][11] Detection is typically set at a wavelength of 450 nm, which is the maximum absorbance for this compound.[1][12] A C30 column is often recommended for the separation of carotenoids due to its enhanced selectivity for cis-trans isomers.[11]

Troubleshooting Guide: Low this compound Recovery

This guide addresses specific issues that can lead to low recovery of this compound during the purification process.

Problem 1: Low extraction efficiency from algal biomass.

  • Possible Cause: Incomplete cell lysis or inappropriate solvent selection.

  • Troubleshooting Steps:

    • Cell Disruption: Ensure thorough disruption of the algal cell walls. Freeze-drying the biomass followed by grinding into a fine powder can improve extraction efficiency. Sonication or homogenization of the biomass in the extraction solvent can also be effective.

    • Solvent Choice: Use a solvent system optimized for carotenoid extraction. A common and effective method involves using acetone (B3395972) or a mixture of dichloromethane (B109758)/methanol (1:2, v/v) for the initial extraction.[2] A subsequent partitioning with hexane (B92381) can help to separate the carotenoids from more polar compounds.[2]

    • Extraction Conditions: Perform the extraction at cool temperatures (e.g., 4°C) to minimize degradation.[10] Multiple extraction cycles with fresh solvent will ensure a more complete recovery.

Problem 2: Significant loss of this compound during solvent evaporation.

  • Possible Cause: Degradation of this compound due to heat and light exposure.

  • Troubleshooting Steps:

    • Evaporation Method: Use a rotary evaporator with a water bath set to a low temperature (e.g., <35°C). Evaporation under a gentle stream of nitrogen is also a good practice to minimize oxidation.[2]

    • Light Protection: Protect the sample from direct light by covering the flask with aluminum foil.

Problem 3: Poor separation and low yield during column chromatography.

  • Possible Cause: Inappropriate stationary or mobile phase, or overloading of the column.

  • Troubleshooting Steps:

    • Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the initial purification of the crude lipid extract.[13]

    • Mobile Phase: A gradient of hexane and acetone is often effective for separating this compound from other pigments on a silica gel column.[13] For HPLC, a C30 column is highly recommended for optimal separation of carotenoid isomers.[11]

    • Mobile Phase Optimization (HPLC): A binary gradient mobile phase can be employed. For example, a gradient of methanol/water with ammonium (B1175870) acetate (B1210297) (mobile phase A) and ethyl acetate/methanol with ammonium acetate (mobile phase B) has been shown to be effective.[1]

    • Column Loading: Avoid overloading the column, as this can lead to poor resolution and cross-contamination of fractions. Perform a small-scale trial to determine the optimal loading capacity for your specific column and sample.

Problem 4: Degradation of purified this compound during storage.

  • Possible Cause: Exposure to oxygen, light, and elevated temperatures.

  • Troubleshooting Steps:

    • Storage Conditions: Purified this compound should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

    • Solvent: Store the purified compound in a suitable solvent, such as methanol, and in a container that protects it from light.

Quantitative Data Summary

Table 1: this compound Content in Different Green Algae

Algal SpeciesThis compound Content (mg/g dry weight)Reference
Codium fragile, Caulerpa lentillifera, Umbraulva japonica0.3 - 1.0[3]
Cultured Codium sp. (filamentous body)0.5 - 1.5[10]

Table 2: HPLC Parameters for this compound Analysis

ParameterConditionReference
Column C30 Reverse-Phase[11]
Mobile Phase A Methanol/Water (83:17, v/v) + 0.1% Ammonium Acetate[1]
Mobile Phase B Ethyl Acetate/Methanol (30:70, v/v) + 0.1% Ammonium Acetate[1]
Flow Rate 0.2 mL/min[1]
Detection Wavelength 450 nm[1][12]

Experimental Protocols

Protocol 1: Extraction of this compound from Codium cylindricum

  • Freeze-dry the fresh Codium cylindricum biomass.

  • Grind the dried biomass into a fine powder.

  • Extract the powder with acetone to obtain a crude lipid fraction.[13]

  • Alternatively, mix the homogenized cell pellet with dichloromethane/methanol (1:2, v/v) and vortex vigorously.[2]

  • Add hexane to the mixture, agitate, and centrifuge to separate the phases.[2]

  • Collect the upper organic phase. Repeat the extraction with dichloromethane and hexane three times.[2]

  • Pool all organic phases and evaporate the solvent under a gentle stream of nitrogen at a temperature below 35°C.[2]

Protocol 2: Purification of this compound by Column Chromatography

  • Dissolve the crude lipid extract in a minimal amount of hexane/acetone (6:4, v/v).[13]

  • Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.

  • Elute the column with a stepwise gradient of increasing acetone concentration in hexane.

  • Collect the fractions and monitor the separation by thin-layer chromatography (TLC) or HPLC analysis.

  • Pool the fractions containing pure this compound and evaporate the solvent.

Protocol 3: HPLC Quantification of this compound

  • Dissolve the purified and dried this compound sample in methanol.

  • Inject the sample into an HPLC system equipped with a C30 column and a photodiode array detector.

  • Use a binary gradient mobile phase as described in Table 2.

  • Detect this compound at 450 nm.

  • Quantify the amount of this compound by comparing the peak area to a standard curve prepared with a this compound standard of known concentration.

Visualizations

Siphonaxanthin_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final_steps Final Steps Algal_Biomass Algal Biomass (e.g., Codium sp.) Freeze_Drying Freeze-Drying & Grinding Algal_Biomass->Freeze_Drying Solvent_Extraction Solvent Extraction (Acetone or DCM/MeOH) Freeze_Drying->Solvent_Extraction Crude_Extract Crude Lipid Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Load onto column Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Check Purity Check (TLC/HPLC) Fraction_Collection->Purity_Check Purified_Fractions Pooled Purified Fractions Purity_Check->Purified_Fractions Solvent_Evaporation Solvent Evaporation (<35°C, Nitrogen) Purified_Fractions->Solvent_Evaporation Quantification Quantification (HPLC-UV) Solvent_Evaporation->Quantification Storage Storage (-80°C, Inert Gas) Quantification->Storage

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Low_Recovery cluster_extraction_issues Extraction Issues cluster_purification_issues Purification Issues cluster_post_purification_issues Post-Purification Issues cluster_solutions Solutions Low_Recovery Low this compound Recovery Inefficient_Lysis Inefficient Cell Lysis Low_Recovery->Inefficient_Lysis Cause Wrong_Solvent Inappropriate Solvent Low_Recovery->Wrong_Solvent Cause Degradation_Extraction Degradation during Extraction (Heat/Light) Low_Recovery->Degradation_Extraction Cause Poor_Separation Poor Chromatographic Separation Low_Recovery->Poor_Separation Cause Column_Overload Column Overloading Low_Recovery->Column_Overload Cause Degradation_Purification Degradation during Purification Low_Recovery->Degradation_Purification Cause Degradation_Evaporation Degradation during Evaporation Low_Recovery->Degradation_Evaporation Cause Improper_Storage Improper Storage Low_Recovery->Improper_Storage Cause Solution1 Improve Cell Disruption Inefficient_Lysis->Solution1 Solution Solution2 Optimize Solvent System Wrong_Solvent->Solution2 Solution Solution3 Use Low Temp & Protect from Light Degradation_Extraction->Solution3 Solution Solution4 Optimize Chromatography (Column, Mobile Phase) Poor_Separation->Solution4 Solution Solution5 Reduce Sample Load Column_Overload->Solution5 Solution Solution6 Work Quickly & in Low Light Degradation_Purification->Solution6 Solution Solution7 Use Gentle Evaporation Degradation_Evaporation->Solution7 Solution Solution8 Store at -80°C under Inert Gas Improper_Storage->Solution8 Solution

Caption: Troubleshooting guide for low this compound recovery.

References

Validation & Comparative

Siphonaxanthin vs. Fucoxanthin: A Comparative Guide to Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparison of the anti-cancer activities of two marine carotenoids, siphonaxanthin (B1249711) and fucoxanthin (B1674175). It synthesizes experimental data on their efficacy in inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis. Quantitative data on their cytotoxic effects are presented, along with detailed experimental protocols for key assays. Furthermore, this guide illustrates the molecular signaling pathways involved in their anti-cancer mechanisms through diagrams, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction

Marine organisms are a rich source of bioactive compounds with therapeutic potential. Among these, carotenoids have garnered significant attention for their potent anti-cancer properties. This compound, a keto-carotenoid found in green algae, and fucoxanthin, a prominent xanthophyll in brown seaweeds, have emerged as promising candidates for cancer therapy. Both compounds have been shown to exert anti-proliferative, pro-apoptotic, and anti-angiogenic effects across a range of cancer cell lines. This guide aims to provide an objective, data-driven comparison of the anti-cancer activities of this compound and fucoxanthin to aid researchers and drug development professionals in their work.

Anti-Cancer Activity: A Comparative Overview

Experimental evidence suggests that both this compound and fucoxanthin are effective in inhibiting cancer cell growth, though their potency can vary depending on the cancer type and the specific mechanism of action.

Apoptosis Induction

Both carotenoids are potent inducers of apoptosis, or programmed cell death, a critical mechanism for eliminating cancer cells.

This compound has been shown to be a more potent inducer of apoptosis than fucoxanthin in human leukemia (HL-60) cells.[1][2] At a concentration of 20µM, this compound significantly reduced the viability of HL-60 cells within 6 hours of treatment.[3][4] This effect is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the subsequent activation of caspase-3, a key executioner of apoptosis.[2][3] Furthermore, this compound upregulates the expression of GADD45α and Death Receptor 5 (DR5), further promoting the apoptotic cascade.[3] Studies have also demonstrated that the cellular uptake of this compound in HL-60 cells is approximately two-fold higher than that of fucoxanthin, which may contribute to its enhanced apoptotic activity.[1]

Fucoxanthin also induces apoptosis in a variety of cancer cell lines, including leukemia, breast, prostate, and colon cancer.[5][6][7] Its pro-apoptotic activity is mediated through multiple pathways, including the generation of reactive oxygen species (ROS), which in turn triggers the Bcl-xL signaling pathway.[8] Fucoxanthin treatment leads to the cleavage of caspases-3 and -7, and poly-ADP-ribose polymerase (PARP).[8] In some cancer cell lines, fucoxanthin has been shown to downregulate the PI3K/Akt/NF-κB signaling pathway, which is crucial for cell survival.[9]

Cell Cycle Arrest

Inhibiting the uncontrolled proliferation of cancer cells by arresting the cell cycle is another important anti-cancer strategy.

This compound's effect on cell cycle arrest is less documented in direct comparison to fucoxanthin. However, its potent anti-proliferative effects suggest that it likely influences cell cycle progression.

Fucoxanthin has been extensively studied for its ability to induce cell cycle arrest, primarily at the G0/G1 phase.[6] This is often associated with the upregulation of cyclin-dependent kinase inhibitors such as p21WAF1/Cip1 and a decrease in the expression of cyclins D1 and E, and cyclin-dependent kinases (CDK)-2 and -4.[6] In some cancer cell lines, such as gastric cancer MGC-803 cells, fucoxanthin has been observed to induce G2/M phase arrest.[6]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Both carotenoids have demonstrated the ability to inhibit this process.

This compound exhibits potent anti-angiogenic activity. It significantly suppresses the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations as low as 2.5 µM.[10][11] It also strongly inhibits HUVEC tube formation, a key step in angiogenesis, and reduces microvessel outgrowth in an ex vivo rat aortic ring assay.[10][11][12] The anti-angiogenic effect of this compound is attributed to the downregulation of fibroblast growth factor 2 (FGF-2) and its receptor (FGFR-1) signaling.[13] Notably, this compound has been reported to be more effective than fucoxanthin in its anti-angiogenic properties.[11][13]

Fucoxanthin and its deacetylated metabolite, fucoxanthinol (B3429056), also possess anti-angiogenic properties.[14] They inhibit HUVEC proliferation and tube formation at concentrations above 10 µM.[15][14] The mechanism of fucoxanthin's anti-angiogenic activity also involves the suppression of FGF-2 and FGFR-1 signaling.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and fucoxanthin in various cancer cell lines.

This compound
Cell Line IC50 (µM)
Human Leukemia (HL-60)Not explicitly reported as IC50, but significant viability reduction at 20µM within 6h[3][4]
Human Umbilical Vein Endothelial Cells (HUVEC)~2.5 µM (for 50% proliferation inhibition)[10][16]
Fucoxanthin
Cell Line IC50 (µM) Time (h)
Human Pharyngeal Squamous Carcinoma (FaDu)17.91 µg/mL (~27.2 µM)24
6.21 µg/mL (~9.4 µM)48
Human Pharyngeal Squamous Carcinoma (Detroit 562)18.58 µg/mL (~28.2 µM)24
6.55 µg/mL (~9.9 µM)48
Triple-Negative Breast Cancer (MDA-MB-231)7 ± 2.2148
3 ± 0.3772
Triple-Negative Breast Cancer (MDA-MB-468)7 ± 2.2748
3 ± 0.3172
Oral Squamous Carcinoma (KB)5024[1]
Colorectal Cancer (SW-620)Significant inhibition at 10-30 µM24[17]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Molecular Mechanisms of Action

This compound

The anti-cancer activity of this compound is mediated through the modulation of several key signaling pathways.

Siphonaxanthin_Pathway This compound This compound CellMembrane Cell Membrane DR5 DR5 (Death Receptor 5) This compound->DR5 Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates FGFR1 FGFR-1 This compound->FGFR1 Downregulates FGF2 FGF-2 This compound->FGF2 Downregulates CellMembrane->DR5 Caspase3 Caspase-3 DR5->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Angiogenesis Angiogenesis FGFR1->Angiogenesis FGF2->Angiogenesis

This compound's molecular targets.
Fucoxanthin

Fucoxanthin exerts its anti-cancer effects through a complex interplay of signaling pathways.

Fucoxanthin_Pathway Fucoxanthin Fucoxanthin ROS ROS (Reactive Oxygen Species) Fucoxanthin->ROS Increases PI3K PI3K Fucoxanthin->PI3K Inhibits p21 p21WAF1/Cip1 Fucoxanthin->p21 Upregulates Cyclin_CDK Cyclin D1/E CDK2/4 Fucoxanthin->Cyclin_CDK Downregulates Bcl_xL Bcl-xL ROS->Bcl_xL Downregulates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB NFkB->Bcl_xL Caspases Caspases (3, 7, 9) Bcl_xL->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis p21->Cyclin_CDK Inhibits CellCycleArrest G1/G0 Arrest Cyclin_CDK->CellCycleArrest

Fucoxanthin's molecular targets.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or fucoxanthin (or a vehicle control, like DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or fucoxanthin for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Cells are treated as described above and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, caspase-3, Akt, p-Akt), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound or fucoxanthin.

  • Incubation: The plate is incubated for a period of time (e.g., 6-12 hours) to allow for tube formation.

  • Visualization and Quantification: The formation of tube-like structures is observed under a microscope and quantified by measuring parameters such as total tube length or the number of branch points.

Ex Vivo Aortic Ring Assay

This assay provides a more complex model of angiogenesis that includes multiple cell types.

  • Aortic Ring Preparation: Thoracic aortas are excised from rats, cleaned, and cut into small rings.

  • Embedding: The aortic rings are embedded in a collagen gel in a culture plate.

  • Treatment: The rings are cultured in a medium containing various concentrations of this compound or fucoxanthin.

  • Observation and Quantification: The outgrowth of microvessels from the aortic rings is monitored and quantified over several days.

Conclusion

Both this compound and fucoxanthin demonstrate significant anti-cancer activity through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Comparative studies suggest that this compound may exhibit greater potency than fucoxanthin in certain contexts, such as inducing apoptosis in leukemia cells and inhibiting angiogenesis. This enhanced activity may be partially attributed to its higher cellular uptake.

Fucoxanthin, being more extensively studied, has a broader documented range of anti-cancer effects across various cancer types, with well-elucidated impacts on cell cycle regulation. The choice between these two carotenoids for further research and development may depend on the specific cancer type and the desired therapeutic mechanism. This guide provides a foundational comparison to inform such decisions and highlights the potential of these marine-derived compounds in oncology. Further in-vivo studies are warranted to fully elucidate their therapeutic potential.

References

Siphonaxanthin's Anti-inflammatory Potential: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the anti-inflammatory properties of siphonaxanthin (B1249711), a unique marine carotenoid, reveals promising in vitro activity. However, a comparative analysis with the well-studied carotenoids, astaxanthin (B1665798) and fucoxanthin (B1674175), underscores the nascent stage of in vivo validation for this compound, highlighting a critical gap in the current understanding of its therapeutic potential.

This guide provides a detailed comparison of the anti-inflammatory effects of this compound with those of astaxanthin and fucoxanthin, focusing on data from preclinical animal models. While in vitro studies robustly support this compound's anti-inflammatory capacity, this report emphasizes the existing disparity in in vivo evidence compared to other prominent carotenoids. This analysis is intended for researchers, scientists, and professionals in drug development to inform future research directions and evaluate the current standing of this compound as a potential anti-inflammatory agent.

Comparative Efficacy and Mechanistic Insights

This compound has demonstrated significant anti-inflammatory effects in cellular models by mitigating endoplasmic reticulum (ER) stress and subsequently inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] In contrast, astaxanthin and fucoxanthin have been extensively studied in various animal models of inflammation, where they have been shown to exert their anti-inflammatory effects through multiple pathways, including NF-κB, Nrf2, and MAPK signaling.

Data Summary

The following table summarizes the available quantitative data from preclinical studies on this compound, astaxanthin, and fucoxanthin. It is important to note the differences in the experimental models (in vitro vs. in vivo) when comparing the efficacy of these compounds.

CompoundModelKey Inflammatory MediatorDosage/ConcentrationObserved EffectReference
This compound AGE-stimulated RAW264 macrophages (in vitro)Nitric Oxide (NO)10 µMSignificant suppression of NO generation[1]
AGE-stimulated RAW264 macrophages (in vitro)IL-6 mRNA expression10 µMSignificant suppression[1]
LPS-stimulated Caco-2 cells (in vitro)CXCL8 protein releaseNot specifiedSuppression[3]
Astaxanthin Carrageenan-induced paw edema in mice (in vivo)Paw edema100-150 mg/kgSignificant inhibition of paw edema[4]
LPS-induced neuroinflammation in mice (in vivo)Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in hippocampus and prefrontal cortex20, 40, 80 mg/kgReversal of LPS-induced overexpression[5]
Fucoxanthin LPS-induced uveitis in rats (in vivo)Inflammatory cell infiltration in aqueous humor0.1, 1, 10 mg/kgDose-dependent suppression[6]
Carrageenan-induced paw edema in mice (in vivo)Paw thicknessNot specifiedAttenuation of paw edema[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

This compound: In Vitro Anti-inflammatory Assessment in Macrophages
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Inflammatory Stimulus: Advanced glycation end products (AGEs).

  • Treatment: Cells were pre-treated with this compound (10 µM) for a specified duration before stimulation with AGEs.

  • Endpoint Measurement:

    • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

    • mRNA Expression of Pro-inflammatory Cytokines (e.g., IL-6): Quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

    • NF-κB Activation: Assessed using a reporter gene assay.[1]

Astaxanthin: Carrageenan-Induced Paw Edema in Mice
  • Animal Model: Male ICR mice.

  • Inflammation Induction: Subplantar injection of 1% carrageenan solution into the right hind paw.

  • Treatment: Astaxanthin (50, 100, 150 mg/kg) or a vehicle control was administered orally for a specified period before carrageenan injection.

  • Endpoint Measurement:

    • Paw Edema: Paw volume was measured using a plethysmometer at various time points after carrageenan injection.

    • Mechanical and Thermal Hyperalgesia: Assessed using von Frey filaments and a plantar test apparatus, respectively.

    • Biochemical Markers: Levels of myeloperoxidase (MPO) and lipid peroxidation products in the paw tissue were determined.[4]

Fucoxanthin: Lipopolysaccharide (LPS)-Induced Uveitis in Rats
  • Animal Model: Male Lewis rats.

  • Inflammation Induction: A footpad injection of LPS.

  • Treatment: Fucoxanthin (0.1, 1, or 10 mg/kg) was administered intravenously immediately after the LPS injection.

  • Endpoint Measurement:

    • Aqueous Humor Analysis: 24 hours after LPS injection, aqueous humor was collected to measure the number of infiltrating cells and protein concentration.

    • Inflammatory Mediators: Levels of prostaglandin (B15479496) E2 (PGE2), NO, and tumor necrosis factor-alpha (TNF-α) in the aqueous humor were quantified by ELISA.

    • Protein Expression: Expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) was analyzed in vitro in LPS-stimulated RAW 264.7 cells by Western blotting.[6]

Visualizing the Pathways and Processes

To better understand the experimental workflows and the molecular pathways involved, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema Animal_Model Male ICR Mice Treatment Oral Administration of Astaxanthin or Vehicle Animal_Model->Treatment Acclimatization Induction Subplantar Injection of Carrageenan Treatment->Induction Pre-treatment Measurement1 Paw Volume Measurement (Plethysmometer) Induction->Measurement1 Time-course Measurement2 Hyperalgesia Assessment (von Frey/Plantar Test) Induction->Measurement2 Biochem Biochemical Analysis of Paw Tissue (MPO, Lipid Peroxidation) Measurement1->Biochem Post-euthanasia

Caption: Workflow for evaluating the anti-inflammatory effects of astaxanthin in a carrageenan-induced paw edema model.

G cluster_pathway This compound's Anti-inflammatory Signaling Pathway AGEs Advanced Glycation End Products (AGEs) ER_Stress Endoplasmic Reticulum (ER) Stress AGEs->ER_Stress Induces NFkB_Activation NF-κB Activation ER_Stress->NFkB_Activation Leads to Inflammatory_Genes Expression of Pro-inflammatory Genes (e.g., IL-6) NFkB_Activation->Inflammatory_Genes Promotes This compound This compound This compound->ER_Stress Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of ER stress and NF-κB activation.

Conclusion and Future Directions

This compound exhibits clear anti-inflammatory properties at the cellular level, primarily by targeting the ER stress and NF-κB signaling pathways. This positions it as a promising candidate for further development. However, the lack of in vivo studies in established animal models of inflammation is a significant limitation. To validate its therapeutic potential and establish a direct comparison with well-characterized carotenoids like astaxanthin and fucoxanthin, future research should prioritize the evaluation of this compound in animal models such as carrageenan-induced paw edema and LPS-induced systemic inflammation. Such studies will be crucial in determining the bioavailability, efficacy, and safety profile of this compound, and will ultimately pave the way for its potential application in human inflammatory conditions.

References

A Comparative Analysis of the Bioavailability of Siphonaxanthin and Fucoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of science and drug development, understanding the bioavailability of bioactive compounds is paramount to harnessing their therapeutic potential. This guide provides a detailed comparison of the bioavailability of two marine carotenoids, siphonaxanthin (B1249711) and fucoxanthin (B1674175), drawing upon available experimental data.

Executive Summary

This compound, a keto-carotenoid found in green algae, and fucoxanthin, a prominent carotenoid in brown algae, both exhibit promising health benefits. However, their efficacy is intrinsically linked to their bioavailability. While research on fucoxanthin is more extensive, studies on this compound suggest it may possess certain advantageous pharmacokinetic properties. This guide synthesizes the current understanding of their absorption, metabolism, and tissue distribution, supported by experimental evidence.

Quantitative Bioavailability Parameters

A direct comparative in vivo study evaluating the key pharmacokinetic parameters of this compound and fucoxanthin has yet to be published. However, individual studies provide valuable insights into their respective bioavailabilities.

ParameterThis compoundFucoxanthin (as Fucoxanthinol)
Test Organism ICR Mice[1]Humans[2][3]
Dosage 0.004% of diet for 16 daysSingle oral dose of 31 mg
Cmax Not Reported44.2 nmol/L[2]
Tmax Not Reported4 hours[2]
AUC (0-∞) Not Reported663.7 nmol/L*h[2]
Cellular Uptake (in vitro) 2-fold higher than fucoxanthin in HL-60 cells[4][5]Lower than this compound in HL-60 cells[4][5]

Note: The data for fucoxanthin is for its primary metabolite, fucoxanthinol (B3429056), as fucoxanthin is largely converted before entering systemic circulation. The absence of Cmax, Tmax, and AUC data for this compound highlights a significant gap in the current research.

Metabolism and Tissue Distribution

This compound: Following oral administration in ICR mice, this compound is absorbed and undergoes metabolism. Three putative metabolites have been detected. This compound and its metabolites exhibit a non-uniform distribution pattern, with the parent compound primarily accumulating in the stomach and small intestine. In contrast, its metabolites are found in higher concentrations in the liver and adipose tissues, particularly mesenteric white adipose tissue (WAT)[1][6]. This selective accumulation in adipose tissue may be linked to its reported anti-obesity effects.

Fucoxanthin: Ingested fucoxanthin is first hydrolyzed in the gastrointestinal tract to fucoxanthinol by enzymes like lipase (B570770) and cholesterol esterase[7][8]. Fucoxanthinol is the primary form absorbed into the bloodstream. Further metabolism occurs in the liver, where fucoxanthinol can be converted to amarouciaxanthin A[9]. In humans, however, amarouciaxanthin A was not detected in plasma after a single oral dose of kombu extract containing fucoxanthin[2]. The bioavailability of fucoxanthin is known to be relatively low in humans when consumed from brown seaweeds, but it can be enhanced when co-ingested with lipids[7].

Experimental Protocols

This compound Bioavailability Study in Mice
  • Subjects: Male ICR mice.

  • Diet: Mice were fed a diet containing 0.004% this compound for 16 days.

  • Sample Collection: After the feeding period, plasma and various tissues (stomach, small intestine, liver, adipose tissues, etc.) were collected.

  • Analysis: this compound and its metabolites were extracted from the plasma and tissues. Quantification was performed using High-Performance Liquid Chromatography (HPLC) with photodiode array detection. Metabolites were putatively identified using atmospheric pressure chemical ionization-mass spectrometry (APCI-MS)[1].

Fucoxanthin Bioavailability Study in Humans
  • Subjects: Eighteen healthy human volunteers[2][3].

  • Dosage: A single oral dose of kombu extract containing 31 mg of fucoxanthin was administered[2].

  • Sample Collection: Peripheral blood samples were collected at baseline (5 minutes before administration) and at 0.5, 1, 2, 4, 8, and 24 hours post-administration[2].

  • Analysis: Plasma was separated from the blood samples, and the concentration of fucoxanthinol was measured using HPLC. Pharmacokinetic parameters (Cmax, Tmax, AUC) were then calculated from the plasma concentration-time data[2][3].

Signaling Pathways

Both this compound and fucoxanthin exert their biological effects by modulating various cellular signaling pathways.

Comparative Signaling Pathway: FGF-2/FGFR-1

Both carotenoids have been shown to down-regulate the fibroblast growth factor 2 (FGF-2) and its receptor (FGFR-1) signaling pathway, which is crucial in angiogenesis. This compound, however, demonstrates a more potent inhibitory effect on this pathway compared to fucoxanthin[10].

FGF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF2 FGF-2 FGFR1 FGFR-1 FGF2->FGFR1 Binds Ras Ras FGFR1->Ras Activates PI3K PI3K FGFR1->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes This compound This compound This compound->FGFR1 Inhibits (Stronger) Fucoxanthin Fucoxanthin Fucoxanthin->FGFR1 Inhibits

Figure 1: Inhibition of the FGF-2/FGFR-1 signaling pathway.
This compound and Apoptosis Signaling

This compound has been shown to be a potent inducer of apoptosis in human leukemia (HL-60) cells. It up-regulates the expression of GADD45α and Death Receptor 5 (DR5), decreases the expression of the anti-apoptotic protein Bcl-2, and subsequently increases the activation of caspase-3, a key executioner of apoptosis[11][12].

Siphonaxanthin_Apoptosis_Pathway This compound This compound GADD45a GADD45α This compound->GADD45a Upregulates DR5 DR5 This compound->DR5 Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Caspase3 Caspase-3 DR5->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces

Figure 2: this compound's induction of apoptosis.
Fucoxanthin and JAK/STAT Signaling

Fucoxanthin has been demonstrated to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. This inhibition leads to the downregulation of inflammatory cytokines and cell cycle regulators, contributing to its anti-inflammatory and anti-cancer properties[13].

Fucoxanthin_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes nucleus Nucleus STAT_dimer->nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) nucleus->Gene_Expression Promotes Transcription Fucoxanthin Fucoxanthin Fucoxanthin->JAK Inhibits

Figure 3: Fucoxanthin's inhibition of the JAK/STAT pathway.

Conclusion

The available evidence suggests that both this compound and fucoxanthin are promising marine carotenoids with significant therapeutic potential. While fucoxanthin's bioavailability has been more thoroughly characterized in humans, in vitro data indicates that this compound may have superior cellular uptake. The preferential accumulation of this compound and its metabolites in adipose tissue is a noteworthy finding that warrants further investigation for its anti-obesity applications.

A significant research gap remains in the form of a direct, head-to-head in vivo comparative study on the bioavailability of these two compounds. Such a study, providing key pharmacokinetic parameters for this compound, would be invaluable for the drug development community. Furthermore, a deeper understanding of the specific downstream effectors in the signaling pathways modulated by these carotenoids will be crucial for elucidating their precise mechanisms of action. Future research should focus on filling these knowledge gaps to fully unlock the potential of these marine-derived compounds.

References

Siphonaxanthin's Apoptotic Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the apoptosis-inducing effects of siphonaxanthin (B1249711) in comparison to other prominent carotenoids, supported by experimental data and detailed methodologies.

For researchers and professionals in the field of drug development, the quest for novel anti-cancer agents with high efficacy and minimal side effects is perpetual. Among the promising candidates are carotenoids, natural pigments with potent biological activities. This guide provides an objective comparison of the apoptosis-inducing effects of this compound, a marine carotenoid, against other well-studied carotenoids: fucoxanthin (B1674175), astaxanthin (B1665798), and β-carotene. The information presented is curated from peer-reviewed studies to aid in the evaluation of their therapeutic potential.

Comparative Efficacy in Inducing Apoptosis

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell growth. The following tables summarize the IC50 values of this compound and other carotenoids in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

Table 1: this compound vs. Fucoxanthin in Human Leukemia (HL-60) Cells

CarotenoidCell LineIC50 ValueExposure TimeReference
This compoundHL-60More potent than Fucoxanthin6 hours[1][2]
FucoxanthinHL-60Less potent than this compound6 hours[1][2]

Note: A direct IC50 value for this compound was not explicitly stated in the search results, but its significantly higher potency compared to fucoxanthin within a short exposure time was highlighted.

Table 2: IC50 Values of Fucoxanthin in Various Cancer Cell Lines

Cell LineIC50 ValueExposure TimeReference
Oral Squamous Carcinoma (KB)50 µM24 hours[3]
Endometrial Cancer (HEC-1A)7.5 µMNot Specified[4]
Pharyngeal Squamous Carcinoma (FaDu)17.91 µg/mL24 hours[5]
Pharyngeal Squamous Carcinoma (FaDu)6.21 µg/mL48 hours[5]
Pharyngeal Squamous Carcinoma (Detroit 562)18.58 µg/mL24 hours[5]
Pharyngeal Squamous Carcinoma (Detroit 562)6.55 µg/mL48 hours[5]
Triple-Negative Breast Cancer (MDA-MB-231)7 ± 2.21 µM48 hours[6]
Triple-Negative Breast Cancer (MDA-MB-468)7 ± 2.27 µM48 hours[6]
Triple-Negative Breast Cancer (MDA-MB-231)3 ± 0.37 µM72 hours[6]
Triple-Negative Breast Cancer (MDA-MB-468)3 ± 0.31 µM72 hours[6]

Table 3: IC50 Values of Astaxanthin in Various Cancer Cell Lines

Cell LineIC50 ValueExposure TimeReference
Human Osteosarcoma (MG-63)12.36 µg/mlNot Specified[7]
Rat Hepatocellular Carcinoma (CBRH-7919)39 µM24 hours[8]
Human Colorectal Adenocarcinoma (HT-29)10.98 µM24 hours[9]
Human Breast Cancer (MCF-7)89.742 µg/mLNot Specified[10]
Human Astroglioma39 to 720 µMNot Specified[11]

Table 4: IC50 Values of β-Carotene in Various Cancer Cell Lines

Cell LineIC50 ValueExposure TimeReference
Human Breast Cancer (MCF-7) - Free β-carotene7.8 µg/mLNot Specified[12]
Human Breast Cancer (MCF-7) - Liposomal β-carotene0.45 µg/mLNot Specified[12]
Triple-Negative Breast Cancer (MDA-MB-231) - Free β-carotene38.1 µg/mLNot Specified[12]
Triple-Negative Breast Cancer (MDA-MB-231) - Liposomal β-carotene12.1 µg/mLNot Specified[12]
Melanoma (C32)300 ± 30 µM72 hours[13]
Breast Cancer (MDA-MB-231)250 ± 25 µM72 hours[13]

Signaling Pathways of Carotenoid-Induced Apoptosis

The induction of apoptosis by these carotenoids is a complex process involving multiple signaling pathways. This compound, in particular, has been shown to be a potent inducer of apoptosis in human leukemia (HL-60) cells.[1][2] Its mechanism involves the upregulation of Death Receptor 5 (DR5) and Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45α), alongside the downregulation of the anti-apoptotic protein Bcl-2 and subsequent activation of caspase-3.[1][2] Fucoxanthin, astaxanthin, and β-carotene also engage various arms of the apoptotic machinery, often modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, activating caspases, and influencing key signaling cascades such as the PI3K/Akt and MAPK pathways.

This compound This compound DR5 Death Receptor 5 (DR5) This compound->DR5 Upregulates GADD45a GADD45α This compound->GADD45a Upregulates Bcl2_family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) This compound->Bcl2_family Downregulates Bcl-2 Fucoxanthin Fucoxanthin Fucoxanthin->Bcl2_family Modulates Caspase_3 Caspase-3 Fucoxanthin->Caspase_3 Activates PI3K_Akt PI3K/Akt Pathway Fucoxanthin->PI3K_Akt Inhibits Astaxanthin Astaxanthin Astaxanthin->Bcl2_family Modulates Astaxanthin->Caspase_3 Activates MAPK MAPK Pathway Astaxanthin->MAPK Modulates b_Carotene β-Carotene b_Carotene->Bcl2_family Downregulates Bcl-2 b_Carotene->Caspase_3 Activates DR5->Caspase_3 Activates Apoptosis Apoptosis GADD45a->Apoptosis Bcl2_family->Caspase_3 Regulates Caspase_3->Apoptosis Executes PI3K_Akt->Apoptosis Inhibits MAPK->Apoptosis Modulates

Figure 1: Simplified signaling pathways of carotenoid-induced apoptosis.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[14]

  • Treat the cells with varying concentrations of the carotenoid and incubate for the desired period (e.g., 24, 48, or 72 hours).[14]

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][14]

  • Carefully remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.[14]

cluster_0 MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Carotenoids A->B C Add MTT Reagent B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570nm) E->F

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Induce apoptosis in cells by treating them with the desired concentration of carotenoid.[15]

  • Harvest the cells and wash them once with cold 1X PBS.[15]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[15]

  • Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[15]

cluster_1 Annexin V/PI Staining Workflow A Induce Apoptosis (Carotenoid Treatment) B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate (15-20 min, RT, Dark) D->E F Analyze by Flow Cytometry E->F

Figure 3: Workflow for apoptosis detection using Annexin V/PI staining.

Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Fix and permeabilize the cells treated with carotenoids. A common method is to use 4% paraformaldehyde for fixation followed by 0.25% Triton X-100 for permeabilization.[16][17]

  • Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTP.[16]

  • Incubate the samples with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.[16]

  • Wash the samples to remove unincorporated nucleotides.[16]

  • Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342.[16]

  • Visualize the samples using a fluorescence microscope.[16]

Nuclear Morphology Assessment by DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) staining allows for the visualization of nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.

Protocol:

  • Culture cells on coverslips and treat with the desired carotenoid.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[18]

  • Wash the cells with PBS.[18]

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[18]

  • Incubate the cells with a DAPI staining solution (typically 0.1-1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.[18][19]

  • Rinse the cells with PBS to remove excess stain.[18]

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize under a fluorescence microscope.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways, such as Bcl-2 family members, caspases, and MAPK proteins.

Protocol:

  • Lyse the carotenoid-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-phospho-p38 MAPK) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analyze the band intensities using densitometry software, normalizing to a loading control such as β-actin or GAPDH.

Conclusion

The available evidence strongly suggests that this compound is a highly potent inducer of apoptosis, particularly in leukemia cells, where it outperforms fucoxanthin. While direct comparative data with astaxanthin and β-carotene across a wide range of cancer cell lines is limited, the existing IC50 values indicate that all four carotenoids possess significant anti-proliferative and pro-apoptotic properties. The diverse mechanisms of action, targeting multiple key signaling pathways, underscore their potential as valuable leads in the development of novel cancer therapies. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound. This guide provides a foundational framework for researchers to design and interpret experiments aimed at exploring the anti-cancer properties of these promising natural compounds.

References

A Head-to-Head Comparison of Siphonaxanthin Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Siphonaxanthin from its natural sources, primarily green algae, is a critical first step in harnessing its potential therapeutic benefits. This guide provides an objective comparison of various extraction techniques, supported by available experimental data, to aid in the selection of the most suitable method for your research needs.

This compound, a unique keto-carotenoid found in certain species of green algae, has garnered significant interest for its potent biological activities. However, the lipophilic nature of this compound and the resilient cell walls of algae present challenges to its efficient extraction. This comparison covers conventional solvent-based methods and modern, advanced techniques, evaluating them on parameters such as extraction yield, efficiency, and processing time. While direct comparative data for this compound across all methods is limited, this guide draws upon data from the extraction of other structurally similar carotenoids from algal sources to provide a comprehensive overview.

Comparative Analysis of Extraction Methods

The selection of an extraction method is a trade-off between yield, processing time, cost, and environmental impact. The following table summarizes quantitative data from various studies on carotenoid extraction from algae, offering insights into the potential performance of each method for this compound.

Extraction MethodAlgal SourceTarget Carotenoid(s)Solvent(s)Key ParametersYield/EfficiencyReference
Conventional Solvent Extraction Codium cylindricumThis compoundDichloromethane (B109758)/Methanol, Hexane (B92381)Ambient temperature, multiple extraction cycles>98% purity (post-HPLC)[Not specified in search results]
Dunaliella salinaTotal CarotenoidsMethanol72 hours0.09-2.62 µg/mg[1]
Ultrasound-Assisted Extraction (UAE) Dunaliella salinaTotal CarotenoidsMethanol10 minutesHighest yield among tested methods (up to 2.62 µg/mg)[1]
Sargassum AngustifoliumTotal CarotenoidsEthanol-Isopropanol303-333 K0.29% of dried algae[2]
Microwave-Assisted Extraction (MAE) Codium tomentosumTotal CarotenoidsNot specified60°C, 15 min, 1/13.6 g/mL solid/solvent ratio2.12 µg/mL[3][4]
Chlorella vulgarisTotal Carotenoids90% Ethanol (B145695)60°C, 14 min, 300 W, 22 mL/g solvent/biomass24.88 mg/g extract[5]
Supercritical Fluid Extraction (SFE) Haematococcus pluvialisAstaxanthin (B1665798), LuteinSupercritical CO₂ with Ethanol co-solvent50°C, 550 bar98.6% Astaxanthin recovery, 52.3% Lutein recovery[6][7]
Penaeus monodon wasteAstaxanthinSupercritical CO₂ with Ethanol co-solvent60°C, 20 MPa84.02 ± 0.8 µg/g dry weight[8]

Note: The data presented is compiled from different studies and for various carotenoids. Direct comparison should be made with caution. The yield and efficiency of this compound extraction may vary depending on the specific algal species, its physiological state, and the precise experimental conditions.

Experimental Workflow Overview

The general process for this compound extraction, regardless of the specific method, follows a series of common steps from biomass harvesting to the final purified product. The choice of extraction technique primarily influences the cell disruption and extraction stages.

ExtractionWorkflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Downstream Processing Harvesting Algal Biomass Harvesting Drying Drying & Homogenization Harvesting->Drying Solvent Conventional Solvent Extraction Drying->Solvent UAE Ultrasound-Assisted Extraction Drying->UAE MAE Microwave-Assisted Extraction Drying->MAE SFE Supercritical Fluid Extraction Drying->SFE Filtration Filtration/ Centrifugation Solvent->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., HPLC) Evaporation->Purification FinalProduct FinalProduct Purification->FinalProduct Pure This compound

A generalized workflow for this compound extraction.

Experimental Protocols

Conventional Solvent Extraction

This method relies on the use of organic solvents to solubilize this compound from the algal matrix.

Protocol:

  • Homogenize the dried algal biomass.

  • Mix the homogenized biomass with a solution of dichloromethane/methanol (1:2, v/v) and vortex vigorously.

  • Add hexane to the mixture, agitate, and centrifuge to separate the phases.

  • Collect the upper organic phase.

  • Repeat the extraction process with the remaining biomass by adding dichloromethane and then hexane.

  • Pool all organic phases and evaporate the solvent under a stream of nitrogen.

  • The resulting crude extract can be further purified using methods like High-Performance Liquid Chromatography (HPLC).

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to induce cavitation, which disrupts the algal cell walls and enhances solvent penetration, leading to improved extraction efficiency and reduced extraction time.[9]

Protocol:

  • Suspend the dried and powdered algal biomass in a suitable solvent (e.g., ethanol, methanol, or a mixture).

  • Place the suspension in an ultrasonic bath or use an ultrasonic probe.

  • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 10-30 minutes).[1]

  • Monitor and control the temperature of the extraction mixture, as excessive heat can degrade carotenoids.

  • After sonication, separate the extract from the solid residue by centrifugation or filtration.

  • Evaporate the solvent to obtain the crude this compound extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the algal cells, causing a rapid increase in pressure that ruptures the cell walls and releases the intracellular contents.[10] This method can significantly reduce extraction time and solvent consumption.[11]

Protocol:

  • Mix the algal powder with a polar solvent (e.g., ethanol, acetone) in a microwave-safe extraction vessel.

  • Place the vessel in a microwave extraction system.

  • Apply microwave irradiation at a set power (e.g., 300-800 W) and for a specific duration (e.g., 5-20 minutes).[5]

  • Control the temperature and pressure within the vessel to prevent overheating and degradation of this compound.

  • After extraction, cool the vessel and filter the mixture to separate the extract.

  • Remove the solvent from the extract by evaporation.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[12] Supercritical CO₂ has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. This method is highly tunable and can provide high-purity extracts without the use of organic solvents.

Protocol:

  • Load the dried and ground algal biomass into an extraction vessel.

  • Pressurize and heat CO₂ to its supercritical state (e.g., above 31.1 °C and 73.8 bar).

  • Pass the supercritical CO₂ through the extraction vessel. A co-solvent like ethanol may be added to increase the polarity of the fluid and enhance the extraction of more polar compounds like this compound.[8]

  • The this compound-laden supercritical fluid is then depressurized in a separator, causing the CO₂ to return to its gaseous state and the this compound to precipitate.

  • The gaseous CO₂ can be recycled for further extractions.

  • The collected extract is free of solvent and can be used directly or further purified.

Conclusion

The choice of an extraction method for this compound depends on the specific requirements of the research or application. Conventional solvent extraction , while effective, can be time-consuming and requires significant amounts of organic solvents. Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages in terms of reduced extraction time and solvent consumption, with UAE being a non-thermal method that can be beneficial for heat-sensitive compounds.[1] Supercritical Fluid Extraction stands out as a "green" technology that provides high-purity extracts without the use of harsh organic solvents, although the initial equipment cost is higher.[12] For researchers and professionals in drug development, the trade-offs between yield, purity, cost, and environmental impact must be carefully considered to select the optimal this compound extraction strategy.

References

A Comparative Guide to HPLC and Spectrophotometric Methods for Siphonaxanthin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of siphonaxanthin (B1249711), a keto-carotenoid found in green algae with potent bioactive properties, is crucial for research and development in pharmaceuticals and nutraceuticals.[1] The choice of analytical methodology is pivotal for obtaining accurate and reliable data. This guide provides a comprehensive cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the quantification of this compound. We present detailed experimental protocols, a comparative analysis of their performance based on key validation parameters, and logical workflows to assist researchers in selecting the most appropriate method for their needs.

Comparative Performance of Analytical Methods

The selection of an analytical method hinges on a balance between performance characteristics, sample complexity, throughput requirements, and available resources. HPLC is generally considered the "gold standard" for pigment analysis due to its high specificity and ability to separate this compound from other pigments and isomers.[2] Conversely, spectrophotometry offers a simpler, more cost-effective, and rapid alternative, particularly suitable for screening purposes or for the analysis of purified or semi-purified samples.[3]

The following table summarizes the key performance parameters for the quantification of this compound by HPLC and spectrophotometry, based on typical results for carotenoid analysis and established validation guidelines.

Parameter HPLC Method Spectrophotometric Method Remarks
Specificity HighLow to MediumHPLC can resolve this compound from other carotenoids and chlorophylls, which is a significant advantage for crude extracts. Spectrophotometry is susceptible to interference from other compounds that absorb light at the same wavelength.
Linearity Range Wide (e.g., 0.1 - 50 µg/mL)Narrower (dependent on spectrophotometer)HPLC typically offers a broader dynamic range for quantification.
Accuracy (% Recovery) High (typically 95-105%)Moderate to High (typically 90-110%)Accuracy in spectrophotometry can be compromised by interfering substances in the sample matrix.
Precision (%RSD) High (<5% RSD)Moderate (<10% RSD)HPLC provides better repeatability and intermediate precision due to higher automation and specificity.[4]
Limit of Detection (LOD) Low (e.g., <0.1 µg/mL)Higher (e.g., ~0.5 µg/mL)HPLC is significantly more sensitive, allowing for the detection of trace amounts of this compound.
Limit of Quantification (LOQ) Low (e.g., <0.3 µg/mL)Higher (e.g., ~1.5 µg/mL)The higher LOQ for spectrophotometry limits its use for samples with low this compound concentrations.
Sample Throughput LowerHigherSpectrophotometric analysis is faster per sample once the instrument is set up. HPLC run times are longer.
Cost (Instrument & Consumables) HighLowHPLC systems and solvents represent a significantly higher investment.
Expertise Required HighLowHPLC operation and method development require more specialized training.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using both HPLC and spectrophotometric techniques.

Sample Preparation (Common for both methods)

Effective extraction is critical for accurate quantification. The following is a general protocol for extracting this compound from algal biomass.

  • Harvest and Lyophilize: Harvest algal cells by centrifugation and freeze-dry the resulting pellet to obtain a stable, dry biomass.

  • Homogenization: Weigh approximately 10-20 mg of lyophilized biomass into a microcentrifuge tube. Add 1.5 mL of 100% acetone (B3395972) (or ethanol) and a small scoop of glass beads.[2]

  • Cell Disruption: Homogenize the mixture using a bead beater or vortex mixer for 5-10 minutes in dim light to prevent photodegradation.

  • Extraction: Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a new, amber-colored tube.

  • Re-extraction: Repeat the homogenization and extraction steps with a fresh aliquot of solvent on the remaining pellet to ensure complete recovery of the pigments.

  • Pooling and Filtration: Pool the supernatants and filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (for HPLC analysis) or a cuvette (for spectrophotometric analysis).

High-Performance Liquid Chromatography (HPLC) Method

This method provides high-resolution separation and quantification of this compound.

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 80:20 (v/v) methanol: 0.5 M ammonium (B1175870) acetate.[2]

    • Mobile Phase B: 60:40 (v/v) methanol: acetone.[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 450 nm.[5]

    • Gradient Program:

      • 0-10 min: Linear gradient from 100% A to 100% B.

      • 10-35 min: Isocratic at 100% B.[2]

      • 35-40 min: Return to 100% A and re-equilibrate.

  • Quantification:

    • Prepare a series of standard solutions of purified this compound of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extracts.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Spectrophotometric Method

This method is a rapid technique for estimating the total this compound content.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Procedure:

    • Use a 1 cm path length quartz cuvette.

    • Use the same solvent as used for extraction (e.g., ethanol (B145695) or acetone) as the blank.

    • Measure the absorbance of the filtered sample extract at the wavelength of maximum absorbance (λmax) for this compound, which is approximately 454 nm in ethanol.

  • Quantification:

    • Calculate the concentration of this compound using the Beer-Lambert law: A = εbc

      • A is the measured absorbance at λmax.

      • ε is the molar extinction coefficient of this compound. In ethanol, a specific extinction coefficient (E1% 1cm) of 2500 can be used.

      • b is the path length of the cuvette (typically 1 cm).

      • c is the concentration of this compound.

    • Calculation Formula:

      • Concentration (g/L) = A / (E1% * b)

      • To use the E1% value of 2500, the concentration will be in g/100mL. To convert to g/L, multiply by 10.

      • Concentration (mg/L) = (Absorbance * 10000) / 2500

Mandatory Visualizations

Experimental Workflow for Method Cross-Validation

The following diagram illustrates the logical workflow for a cross-validation study comparing the HPLC and spectrophotometric methods for this compound quantification.

G sample Algal Biomass Sample extraction Pigment Extraction (e.g., with Acetone/Ethanol) sample->extraction filtration Filtration (0.22 µm) extraction->filtration split Split Sample Extract filtration->split hplc_analysis HPLC Injection & Separation (C18 Column, Gradient Elution) split->hplc_analysis Aliquot 1 spec_analysis Absorbance Measurement (at λmax ≈ 454 nm) split->spec_analysis Aliquot 2 hplc_detection Detection at 450 nm (PDA) hplc_analysis->hplc_detection hplc_quant Quantification (External Standard Calibration) hplc_detection->hplc_quant hplc_result HPLC this compound Concentration hplc_quant->hplc_result comparison Data Comparison & Validation (Accuracy, Precision, Correlation) hplc_result->comparison spec_quant Quantification (Beer-Lambert Law) spec_analysis->spec_quant spec_result Spectrophotometric this compound Concentration spec_quant->spec_result spec_result->comparison

Caption: Cross-validation workflow for this compound quantification.

Signaling Pathway of Method Selection Logic

This diagram outlines the decision-making process for selecting the appropriate analytical method based on experimental requirements.

G start Start: Need to Quantify This compound q1 Is the sample a complex mixture (e.g., crude extract)? start->q1 q2 Is high sensitivity (LOD/LOQ) required? q1->q2 No (Purified Sample) hplc Choose HPLC Method q1->hplc Yes q3 Is high throughput a priority? q2->q3 No q2->hplc Yes q4 Are resources (budget, expertise) limited? q3->q4 No spectro Choose Spectrophotometric Method q3->spectro Yes q4->spectro Yes reconsider Re-evaluate priorities or consider sample purification q4->reconsider No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of Siphonaxanthin Stability Versus Other Commercially Significant Xanthophylls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative examination of the stability of siphonaxanthin (B1249711), a keto-carotenoid found in green algae, against other prominent xanthophylls such as astaxanthin (B1665798), fucoxanthin, lutein (B1675518), and zeaxanthin (B1683548). Stability is a critical parameter influencing the efficacy and shelf-life of these bioactive compounds in functional foods, pharmaceuticals, and nutraceuticals. This document synthesizes available experimental data on their stability under various environmental stressors, outlines detailed methodologies for stability assessment, and provides visual representations of key experimental workflows.

Comparative Stability of Xanthophylls: A Data-Driven Overview

Xanthophylls, a class of oxygenated carotenoids, are prized for their potent antioxidant properties. However, their polyene structure makes them susceptible to degradation by light, heat, and pH, impacting their biological activity. Understanding the relative stability of different xanthophylls is crucial for formulation and product development.

While extensive research has been conducted on the stability of astaxanthin, fucoxanthin, lutein, and zeaxanthin, there is a notable lack of comprehensive, direct comparative studies involving this compound. This compound has demonstrated significant bioactivities, in some cases exceeding those of other xanthophylls, making the need for stability data all the more pressing.[1][2]

The following table summarizes available quantitative data on the stability of major xanthophylls under different conditions. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Quantitative Data on the Stability of Selected Xanthophylls

XanthophyllConditionParameterObservation
This compound LightDegradation (%)Data not available in searched literature.
HeatDegradation (%)Data not available in searched literature.
pHDegradation (%)Data not available in searched literature.
Astaxanthin HeatDegradation RateAt 70°C and 80°C for 1 hour, degradation was 31.35% and 38.28%, respectively. After 4 hours, degradation reached 43.68% and 45.54%.[3]
pHStabilityMost stable at pH 4.0 and at lower temperatures.[4]
LightDegradationSusceptible to photo-oxidation.[4]
Fucoxanthin HeatDegradationSignificant degradation at 100°C. Stable between 25°C and 50°C.[5]
pHStabilityVery low stability in acidic conditions (pH 2.0-4.0); more stable in neutral and alkaline conditions (pH 6.0-10.0).[5]
LightDegradationSusceptible to degradation upon light exposure.[6]
Lutein HeatDegradation (%)Loss of 19% when eggs are boiled.[1]
pHStabilityUnstable at lower pH (2-3), with a 48.89% loss at pH 2. Relatively stable at higher pH (7-8).[7]
LightDegradationSusceptible to photo-degradation.
Zeaxanthin HeatStabilityGenerally more stable than lutein to heat.
pHStabilitySimilar to lutein, with stability influenced by pH.
LightDegradationSusceptible to photo-degradation.

Experimental Protocols for Stability Assessment

To ensure accurate and reproducible stability data, standardized experimental protocols are essential. The following sections detail methodologies for assessing the stability of xanthophylls under exposure to light, heat, and varying pH.

Photostability Testing

Objective: To determine the degradation of xanthophylls upon exposure to a controlled light source.

Methodology:

  • Sample Preparation: Prepare solutions of the purified xanthophylls (e.g., this compound, astaxanthin, etc.) in a suitable organic solvent (e.g., ethanol, hexane, or a mixture) to a known concentration (e.g., 10 µg/mL).

  • Exposure Setup:

    • Transfer the solutions to transparent containers (e.g., quartz cuvettes or glass vials).

    • Place the samples in a photostability chamber equipped with a light source that provides a controlled illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

    • A control group of samples should be wrapped in aluminum foil to protect them from light and stored under the same temperature conditions to account for any thermal degradation.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each sample.

  • Quantification: Analyze the concentration of the parent xanthophyll in each aliquot using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[9][10]

    • HPLC Conditions (General):

      • Column: C18 or C30 reverse-phase column.

      • Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and water.

      • Detection: Monitor at the maximum absorption wavelength (λmax) of the specific xanthophyll (e.g., ~450-480 nm).

  • Data Analysis: Calculate the percentage of degradation at each time point relative to the initial concentration (time 0). The degradation kinetics can be modeled to determine the rate constant.

Thermal Stability Testing

Objective: To evaluate the degradation of xanthophylls at elevated temperatures.

Methodology:

  • Sample Preparation: Prepare solutions of the purified xanthophylls in a stable solvent or a relevant food/pharmaceutical matrix (e.g., oil, emulsion).

  • Incubation:

    • Place the samples in sealed, airtight containers to prevent oxidation.

    • Incubate the samples in a temperature-controlled environment (e.g., water bath or oven) at various temperatures (e.g., 40, 60, 80, 100°C).

  • Sampling: At specific time intervals, remove samples and immediately cool them in an ice bath to stop the degradation process.

  • Quantification: Analyze the remaining xanthophyll concentration using HPLC as described in the photostability protocol.

  • Data Analysis: Determine the degradation percentage and calculate the degradation rate constants at each temperature. The Arrhenius equation can be used to describe the temperature dependence of the degradation rate.[11]

pH Stability Testing

Objective: To assess the stability of xanthophylls across a range of pH values.

Methodology:

  • Sample Preparation:

    • Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).

    • Disperse the xanthophylls in these buffer solutions, potentially using a co-solvent or emulsifying agent to ensure solubility.

  • Incubation: Store the samples in the dark at a constant temperature (e.g., 25°C or 4°C) to isolate the effect of pH.

  • Sampling: Collect aliquots at designated time points.

  • Quantification: Neutralize the pH of the aliquots if necessary before extraction and HPLC analysis to ensure accurate quantification.

  • Data Analysis: Plot the percentage of remaining xanthophyll against time for each pH value to determine the pH range of optimal stability.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows.

Experimental_Workflow_for_Xanthophyll_Stability_Testing cluster_preparation Sample Preparation cluster_stress_conditions Application of Stress Conditions cluster_analysis Analysis cluster_output Output Xanthophyll_Stock Purified Xanthophyll Stock Solution Sample_Solution Xanthophyll Solution (Known Concentration) Xanthophyll_Stock->Sample_Solution Solvent Solvent/Matrix Solvent->Sample_Solution Photostability Light Exposure (Photostability Chamber) Sample_Solution->Photostability Thermal_Stability Heat Exposure (Incubator/Water Bath) Sample_Solution->Thermal_Stability pH_Stability pH Variation (Buffered Solutions) Sample_Solution->pH_Stability Sampling Time-Point Sampling Photostability->Sampling Thermal_Stability->Sampling pH_Stability->Sampling Extraction Solvent Extraction (if in matrix) Sampling->Extraction HPLC_Analysis HPLC-PDA Quantification Extraction->HPLC_Analysis Data_Analysis Degradation Kinetics & Statistical Analysis HPLC_Analysis->Data_Analysis Stability_Profile Comparative Stability Profile Data_Analysis->Stability_Profile

Caption: General workflow for comparative xanthophyll stability testing.

Xanthophyll_Degradation_Pathway cluster_xanthophyll Intact Xanthophyll cluster_stressors Degradation Stressors cluster_mechanisms Degradation Mechanisms cluster_products Degradation Products Parent_Xanthophyll Parent Xanthophyll (e.g., this compound) Isomerization Cis-Trans Isomerization Parent_Xanthophyll->Isomerization Oxidation Oxidation (Epoxidation, Hydroxylation, Chain Cleavage) Parent_Xanthophyll->Oxidation Hydrolysis Hydrolysis (of ester groups, if present) Parent_Xanthophyll->Hydrolysis Light Light (Photo-oxidation) Light->Oxidation Heat Heat (Thermal Degradation) Heat->Isomerization Heat->Oxidation pH Extreme pH (Acid/Alkaline Hydrolysis/Isomerization) pH->Isomerization pH->Hydrolysis Isomers Geometric Isomers Isomerization->Isomers Apocarotenoids Apocarotenoids & Other Oxidation Products Oxidation->Apocarotenoids Hydrolysis->Apocarotenoids Loss_of_Activity Loss of Biological Activity & Color Isomers->Loss_of_Activity Apocarotenoids->Loss_of_Activity

Caption: General pathways of xanthophyll degradation under stress.

Conclusion and Future Directions

The available data suggests that xanthophyll stability is highly dependent on the specific molecular structure and the surrounding environmental conditions. While astaxanthin, fucoxanthin, lutein, and zeaxanthin have been studied to varying extents, there is a clear and urgent need for comprehensive stability studies on this compound. Its promising bioactivities warrant further investigation to unlock its full potential in various applications. Future research should focus on direct, side-by-side comparative stability studies of this compound against other xanthophylls under standardized conditions. Such data will be invaluable for formulators and researchers in the development of stable and efficacious products.

References

Siphonaxanthin vs. Lutein: A Comparative Analysis of Their Potential in Ocular Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of siphonaxanthin (B1249711) and lutein (B1675518), two carotenoids with potential applications in eye health. While lutein is a well-established compound for ocular nourishment, recent interest has turned towards this compound, a structurally related keto-carotenoid found in marine algae. This document summarizes the existing experimental data to offer a comparative perspective on their potency and mechanisms of action.

Executive Summary

Lutein is extensively documented for its protective role in the retina, primarily through its antioxidant properties and ability to filter high-energy blue light.[1][2][3][4][5][6][7][8] In contrast, research on this compound's direct impact on eye health is in its nascent stages. Available studies highlight its potent anti-inflammatory and anti-angiogenic effects in various cell models, which are relevant to the pathogenesis of several eye diseases.[9][10][11] However, direct comparative studies investigating the potency of this compound against lutein in ocular models are currently lacking, representing a significant knowledge gap. This guide synthesizes the available, albeit disparate, data to facilitate a preliminary comparison and identify areas for future research.

Comparative Data on Bioactivity

The following table summarizes the known biological activities of this compound and lutein relevant to eye health. It is important to note that the experimental models and conditions for each compound often differ, making direct potency comparisons challenging.

FeatureThis compoundLutein
Primary Function in Eye Health Primarily investigated for anti-inflammatory and anti-angiogenic properties in non-ocular models.[9][10][11]Well-established as an antioxidant and a filter for blue light in the macula.[1][2][3][4][5][6][7][8]
Antioxidant Activity General antioxidant properties have been noted, but specific quantitative data in retinal cells is limited.[9]Potent antioxidant; protects retinal pigment epithelial (RPE) cells and photoreceptors from oxidative stress.[1][5][7][8][12][13][14]
Anti-inflammatory Effects Suppresses NF-κB activation and inflammatory responses in various cell types.[9][10]Modulates inflammatory responses in RPE cells exposed to photo-oxidative stress.[2][4]
Blue Light Filtration Absorbs light in the blue-green region of the spectrum.[15]Effectively filters high-energy blue light, protecting the macula.[2][3][4][5][16]
Anti-angiogenic Effects Demonstrates significant anti-angiogenic activity by down-regulating FGFR-1 signaling.[10][11]Less characterized for direct anti-angiogenic effects compared to this compound.
Cellular Uptake Readily taken up by various cell lines.[10]Actively taken up and accumulated by RPE cells.[4]
Ocular Tissue Specificity Distribution and accumulation in ocular tissues are not yet characterized.Concentrated in the macula of the retina, forming the macular pigment.[1]

Experimental Protocols

Lutein: Protection of Retinal Pigment Epithelial (RPE) Cells from Oxidative Stress
  • Cell Line: Human Retinal Pigment Epithelial (ARPE-19) cells.[1][4][7][12][13][14]

  • Induction of Oxidative Stress: Cells are typically exposed to a chemical oxidant such as tert-butyl hydroperoxide (t-BOOH) or hydrogen peroxide (H₂O₂), or subjected to photo-oxidative stress using a blue light-emitting source after accumulation of the photosensitizer A2E.[1][2][4][13][14]

  • Treatment: ARPE-19 cells are pre-incubated with varying concentrations of lutein (e.g., 10 µM) for a specified period (e.g., 24 hours) before the induction of oxidative stress.[1][4][13][14]

  • Analysis:

    • Cell Viability: Assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[14]

    • Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Inflammatory Gene Expression: Changes in the expression of inflammation-related genes (e.g., IL-8, MCP-1) are measured using quantitative real-time PCR (qRT-PCR).[2][4]

    • Proteasome Activity: The effect on the ubiquitin-proteasome pathway can be assessed to understand the cellular stress response.[2][4]

This compound: Anti-inflammatory Activity Assessment (General Protocol)
  • Cell Lines: Human umbilical vein endothelial cells (HUVECs), human leukemia cells (HL-60), or macrophage-like cells (RAW264.7).[10][11]

  • Induction of Inflammation: Inflammation is induced using agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Treatment: Cells are pre-treated with this compound at various concentrations (e.g., 2.5 µM) prior to the inflammatory stimulus.[10]

  • Analysis:

    • Gene and Protein Expression: The expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and signaling molecules (e.g., NF-κB, FGFR-1) is analyzed by qRT-PCR and Western blotting.[10]

    • Cell Proliferation and Migration: Assays such as the scratch wound healing assay or transwell migration assay are used to assess the impact on cell migration and proliferation, particularly in the context of angiogenesis.

    • Apoptosis: The induction of apoptosis can be measured using techniques like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by assessing caspase activation.[10][11]

Signaling Pathways and Experimental Visualization

Lutein's Protective Mechanisms in Retinal Cells

Lutein_Pathway cluster_stress Cellular Stressors cluster_lutein Lutein Intervention cluster_cellular_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., Blue Light, H₂O₂) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Inflammatory_Stimuli Inflammatory Stimuli NF_kB NF-κB Activation Inflammatory_Stimuli->NF_kB Lutein Lutein Lutein->Oxidative_Stress Filters Blue Light Lutein->ROS Inhibits Lutein->NF_kB Inhibits ROS->NF_kB Apoptosis Apoptosis ROS->Apoptosis Inflammatory_Cytokines Inflammatory Cytokines (IL-8, MCP-1) NF_kB->Inflammatory_Cytokines

Caption: Lutein's protective signaling pathway in retinal cells.

This compound's Anti-inflammatory and Anti-angiogenic Pathways (General Model)

Siphonaxanthin_Pathway cluster_stimuli External Stimuli cluster_this compound This compound Intervention cluster_cellular_pathways Cellular Pathways cluster_cellular_outcomes Cellular Outcomes Inflammatory_Agents Inflammatory Agents (e.g., LPS) NF_kB_Pathway NF-κB Signaling Pathway Inflammatory_Agents->NF_kB_Pathway Angiogenic_Factors Angiogenic Factors (e.g., FGF-2) FGFR1_Pathway FGFR-1 Signaling Pathway Angiogenic_Factors->FGFR1_Pathway This compound This compound This compound->NF_kB_Pathway Inhibits This compound->FGFR1_Pathway Inhibits Inflammation Inflammation NF_kB_Pathway->Inflammation Angiogenesis Angiogenesis FGFR1_Pathway->Angiogenesis

Caption: this compound's anti-inflammatory and anti-angiogenic pathways.

Conclusion and Future Directions

Lutein's role in protecting against oxidative stress and filtering blue light in the retina is well-supported by a substantial body of evidence. This compound, while demonstrating potent anti-inflammatory and anti-angiogenic activities in various models, requires further investigation to establish its efficacy and mechanisms of action specifically within the ocular environment.

Future research should prioritize direct comparative studies of this compound and lutein in retinal cell models (ARPE-19 and photoreceptor cells). Key areas of investigation should include:

  • Quantitative antioxidant capacity: Determining the relative potency of this compound in neutralizing various reactive oxygen species compared to lutein.

  • Photoprotective effects: Assessing the ability of this compound to protect retinal cells from blue light-induced damage.

  • Anti-inflammatory signaling in ocular cells: Elucidating the specific anti-inflammatory pathways modulated by this compound in RPE cells and other retinal cell types.

  • Bioavailability in ocular tissues: Investigating the uptake, distribution, and metabolism of this compound in the eye.

Such studies are crucial for determining whether this compound holds promise as a novel therapeutic or preventative agent for ocular diseases and how its potency compares to the established benchmark of lutein.

References

A Comparative Review of the Biological Activities of Marine Carotenoids: Astaxanthin, Fucoxanthin, and Zeaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Marine ecosystems are a rich reservoir of unique bioactive compounds, among which carotenoids have garnered significant attention for their potent biological activities. These pigments, responsible for the vibrant colors of many marine organisms, exhibit remarkable antioxidant, anti-inflammatory, and anti-cancer properties. This guide provides a comparative analysis of three prominent marine carotenoids: astaxanthin (B1665798), fucoxanthin (B1674175), and zeaxanthin (B1683548), with a focus on their mechanisms of action, supported by experimental data.

Antioxidant Activity

The antioxidant capacity of carotenoids is a cornerstone of their health benefits, primarily attributed to their ability to quench singlet oxygen and scavenge free radicals.[1] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Comparative Antioxidant Capacity

The antioxidant potential of astaxanthin, fucoxanthin, and zeaxanthin has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals, is a standard measure of antioxidant efficacy. A lower IC50 value indicates a higher antioxidant activity.

CarotenoidAssayIC50 (µg/mL)Source Organism (Example)Reference
Astaxanthin DPPH15.39 - 17.5Haematococcus pluvialis[2][3]
ABTS7.7 - 20.32Haematococcus pluvialis, Shrimp shells[2][3]
Fucoxanthin DPPH> (all-E)-Fuco > 9'Z-FucoLaminaria japonica[4]
ABTS9'Z-Fuco > (all-E)-FucoLaminaria japonica[4]
Zeaxanthin DPPH10-[3]
ABTS--

Note: IC50 values can vary depending on the extraction method, purity of the compound, and specific assay conditions. The data for fucoxanthin stereoisomers indicates that the geometric configuration of the molecule influences its radical scavenging activity.[4]

Experimental Protocols

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[5]

  • Sample Preparation: The carotenoid samples are dissolved in a suitable solvent and prepared in various concentrations.[5]

  • Reaction: A specific volume of the carotenoid sample is mixed with a fixed volume of the DPPH working solution.[6] A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).[2]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[5]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[6] The IC50 value is then determined by plotting the percentage of scavenging activity against the sample concentration.[5]

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of this radical by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS•+ is produced by reacting an aqueous solution of ABTS (7 mM) with potassium persulfate (2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.[1][7]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Sample Preparation: The carotenoid samples are prepared in a series of concentrations.

  • Reaction: A small volume of the carotenoid sample is added to a fixed volume of the diluted ABTS•+ solution.[8]

  • Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).[8]

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Anti-inflammatory Activity

Chronic inflammation is implicated in the development of a wide range of diseases. Marine carotenoids have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.

Mechanisms of Action and Comparative Efficacy

Astaxanthin and fucoxanthin, in particular, have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[9][10]

  • Fucoxanthin: Suppresses the production of pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[10] It achieves this by inhibiting the phosphorylation of IκB-α, which prevents the translocation of the NF-κB p65 subunit to the nucleus.[10] Fucoxanthin also activates the Nrf2/HO-1 signaling pathway, which has antioxidant and anti-inflammatory roles.[10]

  • Astaxanthin: Also inhibits the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα.[9] This leads to a reduction in the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), IL-6, and IL-1β.[9] Astaxanthin has also been found to directly bind to IL-6, disrupting the inflammatory feedback loop.[11]

While direct quantitative comparisons of the anti-inflammatory potency of these three carotenoids are limited in the literature, the available evidence suggests that both astaxanthin and fucoxanthin are powerful anti-inflammatory agents.

Signaling Pathway Diagram: NF-κB Inhibition

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα degradation, NF-κB release NFkB_n NF-κB NFkB->NFkB_n Translocation Astaxanthin Astaxanthin Astaxanthin->IKK Inhibition Fucoxanthin Fucoxanthin Fucoxanthin->IKK Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by astaxanthin and fucoxanthin.

Anti-Cancer Activity

Marine carotenoids have emerged as promising candidates for cancer chemoprevention and therapy due to their ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in carcinogenesis.

Mechanisms of Action and Comparative Efficacy
  • Fucoxanthin: Has demonstrated significant anti-proliferative effects against a range of cancer cell lines. It can induce cell cycle arrest and apoptosis through the modulation of multiple signaling pathways, including the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12] Fucoxanthinol, a metabolite of fucoxanthin, has shown even greater potency in some cancer cell lines.[12]

  • Astaxanthin: Exerts its anti-cancer effects by inhibiting NF-κB and Wnt/β-catenin signaling pathways, which are crucial for cancer cell survival and proliferation.[13] It can also induce apoptosis through the intrinsic mitochondrial pathway.[13]

  • Zeaxanthin: While less studied for its anti-cancer properties compared to astaxanthin and fucoxanthin, some studies suggest it may also have protective effects.

CarotenoidCancer Cell LineIC50 (µM)MechanismReference
Fucoxanthin Prostate (PC-3)3.0Apoptosis induction, JAK/STAT & MAPK pathway modulation[12]
Colon (Caco-2)~15Apoptosis induction[12]
Leukemia (HL-60)11.3Apoptosis induction[12]
Fucoxanthinol Prostate (PC-3)2.0-[12]
Astaxanthin Oral Cancer (in vivo)-Inhibition of NF-κB and Wnt/β-catenin signaling[13]

Signaling Pathway Diagram: MAPK Pathway Modulation

MAPK_Modulation cluster_extracellular Extracellular Signal cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation Fucoxanthin Fucoxanthin Fucoxanthin->Raf Inhibition Fucoxanthin->MEK Inhibition TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_n->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Modulation of the MAPK signaling pathway by fucoxanthin.

Conclusion

Marine carotenoids, particularly astaxanthin and fucoxanthin, exhibit a remarkable spectrum of biological activities that hold significant promise for the prevention and treatment of chronic diseases. Their potent antioxidant, anti-inflammatory, and anti-cancer properties are underpinned by their ability to modulate key cellular signaling pathways. While the available data strongly supports their therapeutic potential, further research, especially direct comparative studies and clinical trials, is necessary to fully elucidate their efficacy and establish optimal applications in human health. The unique chemical structures of these marine-derived compounds offer a compelling avenue for the development of novel pharmaceuticals and nutraceuticals.

References

Siphonaxanthin's Anti-Angiogenic Potential: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the anti-angiogenic potential of siphonaxanthin, a marine carotenoid, against established clinical agents, bevacizumab and sunitinib (B231). The information presented herein is supported by experimental data from peer-reviewed studies, offering a comprehensive overview for researchers in angiogenesis and drug discovery.

Comparative Efficacy of Anti-Angiogenic Agents

The following table summarizes the in vitro efficacy of this compound, bevacizumab, and sunitinib in key anti-angiogenic assays. The data is presented to facilitate a direct comparison of their potency in inhibiting endothelial cell proliferation and tube formation, critical processes in the formation of new blood vessels.

CompoundAssayCell TypeConcentrationEffectCitation
This compound Cell ProliferationHUVEC2.5 µM50% inhibition[1][2]
Tube FormationHUVEC10 µM44% reduction in tube length[1][2]
Bevacizumab Cell ProliferationHUVEC0.1 mg/mL24% decrease in VEGF-induced proliferation[3]
Tube FormationHUVEC25 µg/mLInhibition of network formation, resulting in cell clusters[4]
Sunitinib Cell ProliferationHUVEC~10-40 nMIC50 for VEGF-induced proliferation
Tube FormationHUVEC33.1 nMIC50 for inhibition of tube formation

Experimental Protocols

Detailed methodologies for the key in vitro angiogenesis assays are provided below. These protocols are based on standard procedures and can be adapted for specific experimental needs.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of a compound on cell proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete endothelial cell growth medium

  • 96-well tissue culture plates

  • Test compounds (this compound, Bevacizumab, Sunitinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a crucial step in angiogenesis.

Materials:

  • HUVECs

  • Endothelial cell basal medium (EBM) with supplements

  • Matrigel or other basement membrane extract

  • 24-well or 48-well tissue culture plates

  • Test compounds

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Thaw Matrigel on ice and coat the wells of a pre-chilled 24-well plate with a thin layer (e.g., 250 µL/well).

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in EBM containing the test compounds at various concentrations.

  • Seed the HUVECs onto the solidified Matrigel at a density of 2 x 10⁴ cells/well.

  • Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, visualize the tube formation using a phase-contrast or fluorescence microscope (if using Calcein AM staining).

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Wound Healing (Scratch) Assay

This assay evaluates the effect of a compound on directional cell migration, another key process in angiogenesis.

Materials:

  • HUVECs

  • 6-well or 12-well tissue culture plates

  • Complete endothelial cell growth medium

  • Sterile 200 µL pipette tip or a cell scraper

  • Test compounds

  • Microscope with a camera

Procedure:

  • Seed HUVECs in a 6-well plate and grow them to form a confluent monolayer.

  • Create a "wound" or a "scratch" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the test compounds at various concentrations.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

  • Measure the width of the wound at different points for each image.

  • Calculate the percentage of wound closure over time to determine the rate of cell migration.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.

G cluster_assays In Vitro Anti-Angiogenesis Assays cluster_steps Experimental Steps proliferation Cell Proliferation Assay (MTT) tube_formation Tube Formation Assay wound_healing Wound Healing Assay seed_cells Seed Endothelial Cells (HUVECs) treat_compounds Treat with This compound/Comparators seed_cells->treat_compounds incubate Incubate treat_compounds->incubate measure_effect Measure Effect incubate->measure_effect measure_effect->proliferation Cell Viability measure_effect->tube_formation Tube Network Analysis measure_effect->wound_healing Migration Rate G This compound This compound FGFR1 FGFR1 This compound->FGFR1 Inhibits RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K PLCG PLCγ FGFR1->PLCG JAK JAK FGFR1->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK_ERK MAPK (ERK) MEK->MAPK_ERK Proliferation Cell Proliferation MAPK_ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Cell Survival mTOR->Survival Migration Cell Migration PLCG->Migration STAT STAT JAK->STAT STAT->Proliferation STAT->Migration

References

A Comparative Analysis of the Cellular Uptake of Siphonaxanthin and Fucoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cellular uptake of two marine-derived carotenoids, siphonaxanthin (B1249711) and fucoxanthin (B1674175). Understanding the mechanisms and efficiency of their absorption is crucial for evaluating their potential as therapeutic agents. This document summarizes key experimental findings, presents available quantitative data, and outlines the methodologies used in these studies.

Executive Summary

This compound, a keto-carotenoid found in green algae, has demonstrated a significantly higher cellular uptake compared to fucoxanthin, a prominent carotenoid in brown algae. In human leukemia HL-60 cells, the cellular uptake of this compound was found to be two-fold higher than that of fucoxanthin.[1][2] Studies using the Caco-2 human colon adenocarcinoma cell line, a widely accepted model for intestinal absorption, have begun to elucidate the specific transport mechanisms for each of these carotenoids. Evidence suggests that this compound is primarily taken up via the Niemann-Pick C1-like 1 (NPC1L1) transporter,[3][4] while fucoxanthin absorption is associated with the Scavenger Receptor Class B Type I (SR-B1).[1] Fucoxanthin often undergoes deacetylation to its metabolite, fucoxanthinol (B3429056), during or after intestinal absorption.[5][6][7]

Quantitative Data on Cellular Uptake

The following table summarizes the available quantitative data for the cellular uptake of this compound in Caco-2 cells. At present, directly comparable time-course quantitative data for fucoxanthin uptake in Caco-2 cells under identical experimental conditions is not available in the cited literature.

Time Point (hours)Cellular this compound Concentration (nmol/well)
1~0.05
3~0.15
6~0.20
24~0.25

Data extracted from a study by Manabe et al. (2020), where Caco-2 cells were incubated with 1 nmol/well of this compound.[4]

Experimental Protocols

This compound Cellular Uptake Assay (Caco-2 Cells)

This protocol is based on the methodology described in the study of this compound absorption by Manabe et al. (2020).[4]

  • Cell Culture: Caco-2 cells are seeded in 12-well plates and grown in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum and antibiotics. The cells are cultured for 21 days to allow for differentiation into a monolayer mimicking the intestinal epithelium.

  • Micelle Preparation: this compound is dissolved in an ethanol/THF mixture. This solution is then mixed with lysophosphatidylcholine, monoacylglycerol, and a fatty acid mixture. The solvent is evaporated, and the lipid film is resuspended in a sodium taurocholate solution to form micelles containing this compound.

  • Uptake Experiment: The differentiated Caco-2 cell monolayers are washed with phosphate-buffered saline (PBS). The micellar solution containing this compound (e.g., 1 nmol/well) is then added to the apical side of the cells.

  • Incubation: The cells are incubated at 37°C for various time points (e.g., 1, 3, 6, and 24 hours).

  • Extraction: After incubation, the medium is removed, and the cells are washed with PBS. The cells are then lysed, and the carotenoids are extracted using a mixture of methanol (B129727) and chloroform.

  • Quantification: The extracted this compound is quantified using high-performance liquid chromatography (HPLC) with detection at approximately 450 nm.

Fucoxanthin Cellular Uptake and Metabolism Assay (Caco-2 Cells)

This generalized protocol is based on studies investigating fucoxanthin absorption and metabolism in Caco-2 cells.[5][6][7]

  • Cell Culture: Differentiated Caco-2 cells are prepared as described for the this compound assay.

  • Micelle Preparation: Micellar fucoxanthin is prepared similarly to this compound, typically composed of fucoxanthin, sodium taurocholate, monoacylglycerol, fatty acids, and lysophosphatidylcholine.[5][6]

  • Uptake and Metabolism Experiment: The micellar solution containing fucoxanthin (e.g., 1 µmol/L) is added to the Caco-2 cell monolayers.

  • Incubation: Cells are incubated for various time periods to assess uptake and metabolism.

  • Extraction: Carotenoids are extracted from both the cells and the culture medium.

  • Analysis: The levels of fucoxanthin and its metabolite, fucoxanthinol, are quantified by HPLC.

Cellular Uptake Mechanisms and Signaling Pathways

The uptake of this compound and fucoxanthin by intestinal cells appears to be mediated by different transport proteins, indicating distinct signaling and regulatory pathways.

This compound

Recent studies have identified the Niemann-Pick C1-like 1 (NPC1L1) protein as a key transporter for this compound in intestinal cells.[3][4] Pharmacological inhibition of NPC1L1 has been shown to significantly reduce the uptake of this compound in Caco-2 cells.[3] This suggests that this compound may share an intestinal absorption pathway with cholesterol, for which NPC1L1 is a known primary transporter.[8][9][10]

Siphonaxanthin_Uptake cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Siphonaxanthin_micelle This compound in Micelle NPC1L1 NPC1L1 Transporter Siphonaxanthin_micelle->NPC1L1 Binding Siphonaxanthin_intracellular Intracellular this compound NPC1L1->Siphonaxanthin_intracellular Transport

Figure 1. Proposed cellular uptake pathway for this compound via the NPC1L1 transporter.

Fucoxanthin

The intestinal absorption of fucoxanthin is thought to be facilitated by the Scavenger Receptor Class B Type I (SR-B1) .[1] The expression and activity of SR-B1 can be modulated by the nuclear transcription factor Peroxisome Proliferator-Activated Receptor gamma (PPARγ) .[1] Co-administration of fucoxanthin with PPARγ agonists has been shown to increase its intestinal uptake, suggesting that the PPARγ signaling pathway plays a regulatory role in fucoxanthin absorption.[1] Furthermore, fucoxanthin is often deacetylated to fucoxanthinol by intestinal enzymes like lipase (B570770) and esterase during the absorption process.[5][6][7]

Fucoxanthin_Uptake cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Fucoxanthin_micelle Fucoxanthin in Micelle SRB1 SR-B1 Transporter Fucoxanthin_micelle->SRB1 Binding Fucoxanthinol Fucoxanthinol SRB1->Fucoxanthinol Transport & Deacetylation PPARg PPARγ PPARg->SRB1 Regulates Expression

Figure 2. Proposed cellular uptake and metabolism pathway for fucoxanthin involving SR-B1 and regulation by PPARγ.

Experimental Workflow Comparison

The following diagram illustrates a generalized workflow for comparing the cellular uptake of this compound and fucoxanthin.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis Caco2 Differentiated Caco-2 Cells Incubation_S Incubate with this compound Caco2->Incubation_S Incubation_F Incubate with Fucoxanthin Caco2->Incubation_F Micelle_S This compound Micelles Micelle_S->Incubation_S Micelle_F Fucoxanthin Micelles Micelle_F->Incubation_F Extraction Carotenoid Extraction (Cells & Medium) Incubation_S->Extraction Incubation_F->Extraction HPLC HPLC Quantification Extraction->HPLC Data Data Comparison HPLC->Data

Figure 3. Generalized workflow for a comparative cellular uptake study.

Conclusion

The available evidence strongly suggests that this compound exhibits a higher rate of cellular uptake than fucoxanthin. This difference is likely attributable to their distinct molecular structures and their interaction with different intestinal transporters. The identification of NPC1L1 as a key transporter for this compound and the role of SR-B1 and PPARγ in fucoxanthin uptake provide valuable insights for optimizing their delivery and bioavailability. Further research involving direct comparative studies in standardized in vitro models, such as Caco-2 cells, is warranted to provide a more definitive quantitative comparison and to fully elucidate the signaling pathways governing their absorption. Such studies will be instrumental in advancing the development of these promising marine carotenoids for pharmaceutical and nutraceutical applications.

References

Siphonaxanthin's Preclinical Efficacy: A Statistical and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of siphonaxanthin's performance against other alternatives in preclinical studies, supported by available experimental data. The following sections detail the quantitative effects, experimental methodologies, and associated cellular pathways of this marine-derived carotenoid.

This compound (B1249711), a keto-carotenoid found in green algae, has demonstrated significant potential in preclinical research, exhibiting anti-cancer, anti-inflammatory, and anti-angiogenic properties. Notably, studies frequently indicate its superior potency compared to the more extensively researched carotenoid, fucoxanthin (B1674175).

Anti-Cancer Activity: Induction of Apoptosis in Leukemia Cells

This compound has been shown to be a potent inducer of apoptosis in human leukemia (HL-60) cells. Comparative studies reveal that its efficacy in reducing cell viability is significantly greater than that of fucoxanthin.

Comparative Efficacy in HL-60 Human Leukemia Cells
ParameterThis compoundFucoxanthinReference
Cell Viability Markedly reduced cell viability at 20µM within 6h (p<0.05)Less potent effect at the same concentration and time point[1][2]
Cellular Uptake 2-fold higher than fucoxanthin-[3][4]
Apoptosis Induction (TUNEL Assay) Significant increase in TUNEL-positive cells at 10µM after 12hLower increase in TUNEL-positive cells compared to this compound[2]
Caspase-3 Activation Increased activation-[1][2]
Bcl-2 Expression Decreased expression-[1][2]
Experimental Protocol: TUNEL Assay for Apoptosis Detection in HL-60 Cells

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.

  • Cell Culture and Treatment: Human leukemia (HL-60) cells are cultured in appropriate media. Cells are then treated with this compound (e.g., 10 µM) or a vehicle control for a specified period (e.g., 12 hours).

  • Fixation and Permeabilization: Cells are harvested, washed, and then fixed with a cross-linking agent such as paraformaldehyde. Subsequently, the cells are permeabilized to allow entry of the labeling enzyme.

  • Labeling: The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotinylated or fluorescently labeled dUTP. TdT catalyzes the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If biotinylated dUTP is used, a secondary detection step involving streptavidin conjugated to a fluorescent dye is required. If a fluorescently labeled dUTP is used, the signal can be directly detected.

  • Analysis: The percentage of TUNEL-positive cells is quantified using flow cytometry or fluorescence microscopy.[2][5]

This compound This compound Cellular_Uptake Increased Cellular Uptake This compound->Cellular_Uptake DR5 Upregulation of DR5 Cellular_Uptake->DR5 Bcl2 Decreased Bcl-2 Expression Cellular_Uptake->Bcl2 Caspase3 Increased Caspase-3 Activation DR5->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Induced Apoptosis Pathway in HL-60 Cells

Anti-Angiogenic Effects

This compound has been demonstrated to inhibit angiogenesis, the formation of new blood vessels, in both in vitro and ex vivo models. This activity is crucial for its potential as an anti-cancer agent, as tumors rely on angiogenesis for growth and metastasis.

Inhibition of Angiogenesis in HUVECs and Rat Aortic Rings
ParameterThis compoundFucoxanthinReference
HUVEC Proliferation Significantly suppressed at 2.5 µM (50% inhibition, p<0.05)Less effective at similar concentrations[4][6][7]
HUVEC Tube Formation Suppressed tube length by 44% at 10 µM; no tube formation at 25 µM-[6][7]
Rat Aortic Ring Microvessel Outgrowth Significant reduction at >2.5 µM-[6][8]
Experimental Protocol: Rat Aortic Ring Assay

This ex vivo assay provides a model of angiogenesis that incorporates multiple cell types and their interactions.

  • Aorta Excision and Preparation: Thoracic aortas are excised from rats. The surrounding fibro-adipose tissue is carefully removed, and the aorta is cut into small rings (approximately 1-2 mm in width).

  • Embedding: The aortic rings are embedded in a 3D matrix, such as collagen or fibrin (B1330869) gel, in a culture plate.

  • Treatment: The rings are cultured in a chemically defined medium supplemented with growth factors. Test compounds, such as this compound, are added to the medium at various concentrations.

  • Incubation: The plates are incubated for several days to allow for the sprouting of microvessels from the aortic rings.

This compound This compound FGFR1 Downregulation of FGFR-1 Signaling This compound->FGFR1 HUVEC_Proliferation Inhibition of HUVEC Proliferation FGFR1->HUVEC_Proliferation Tube_Formation Inhibition of Tube Formation FGFR1->Tube_Formation Microvessel_Outgrowth Reduced Microvessel Outgrowth FGFR1->Microvessel_Outgrowth Anti_Angiogenesis Anti-Angiogenic Effect HUVEC_Proliferation->Anti_Angiogenesis Tube_Formation->Anti_Angiogenesis Microvessel_Outgrowth->Anti_Angiogenesis

Anti-Angiogenic Mechanism of this compound

Anti-Inflammatory Activity

This compound has also been recognized for its anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Gene Assay

This assay is used to quantify the activation of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of a test compound.

  • Cell Line and Transfection: A suitable cell line (e.g., HEK293) is stably or transiently transfected with a reporter plasmid. This plasmid contains a luciferase gene under the control of a promoter with multiple NF-κB binding sites.

  • Cell Seeding and Treatment: The transfected cells are seeded in a multi-well plate. After adherence, the cells are pre-treated with this compound at various concentrations for a defined period. Subsequently, an inflammatory stimulus (e.g., TNF-α or LPS) is added to activate the NF-κB pathway.

  • Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. The light output is proportional to the amount of luciferase protein expressed, which in turn reflects the level of NF-κB activation.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the luciferase activity in treated cells to that in cells treated with the inflammatory stimulus alone.[10][11][12]

Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimulus->NFkB_Activation This compound This compound This compound->NFkB_Activation Proinflammatory_Genes Expression of Pro-inflammatory Genes NFkB_Activation->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation

Inhibition of NF-κB Pathway by this compound

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Siphonaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

Personal Protective Equipment (PPE): Before handling siphonaxanthin (B1249711) for disposal, it is crucial to wear appropriate PPE to minimize exposure risks. This includes:

  • Safety glasses with side shields or chemical safety goggles.

  • Chemically resistant gloves (e.g., nitrile).

  • A laboratory coat.

Work Area: All disposal procedures should be conducted in a well-ventilated area, such as a chemical fume hood. An eyewash station and safety shower should be readily accessible.

Spill Management: In the event of a spill, absorb the this compound with an inert material (e.g., vermiculite, sand, or absorbent pads). Collect the absorbed material into a sealed and appropriately labeled container for disposal as chemical waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.

PropertyValue
Chemical FormulaC₄₀H₅₆O₄
Molecular Weight600.87 g/mol
AppearancePowder
Storage (Powder)2 years at -20°C
Storage (in DMSO)2 weeks at 4°C or 6 months at -80°C

(Source: this compound Datasheet, DC Chemicals[1])

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it.

Step 1: Waste Identification and Segregation
  • Pure this compound: Unused, expired, or waste pure this compound should be treated as chemical waste. Do not dispose of it in the regular trash or down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, including weighing boats, pipette tips, gloves, and absorbent paper, must also be disposed of as chemical waste.

  • Solutions: Liquid waste containing this compound, such as solutions in organic solvents (e.g., DMSO), must be collected as hazardous chemical waste. Aqueous solutions, while generally less hazardous, should also be collected for proper disposal unless your institution's Environmental Health and Safety (EHS) department explicitly permits drain disposal for highly dilute, non-hazardous pigment solutions.

Step 2: Waste Collection and Labeling
  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a designated, leak-proof container with a secure lid.

    • The container should be clearly labeled.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed, and leak-proof container.

    • Never mix incompatible wastes. For instance, halogenated and non-halogenated solvent waste should be collected separately.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste ".

    • The label must include the full chemical name: "This compound ".

    • List all other constituents of the waste, including solvents and their approximate concentrations.

    • Indicate the date when the waste was first added to the container.

Step 3: Disposal of Empty Containers
  • Triple Rinse: Empty containers that held pure this compound should be triple-rinsed with a suitable solvent (e.g., an alcohol or another organic solvent in which carotenoids are soluble).

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste. Subsequent rinses of containers that held non-toxic materials may be permissible for drain disposal, but it is best practice to collect all rinsates as chemical waste.

  • Container Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.

Step 4: Arranging for Final Disposal
  • Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or an equivalent authority to schedule a pickup for the hazardous waste.

  • Provide Information: Be prepared to provide the EHS department with all necessary information regarding the waste, as indicated on your hazardous waste label.

Experimental Protocols

As this document provides disposal procedures, formal experimental protocols are not applicable. The step-by-step disposal protocol above serves as the primary procedural guidance.

Mandatory Visualizations

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 A Start: this compound Waste Generated B Is the waste pure this compound or contaminated material? A->B C Is the waste solid or liquid? B->C Yes F Is the container an empty this compound bottle? B->F No D Collect in a labeled 'Hazardous Waste' container for solids. C->D Solid E Collect in a labeled 'Hazardous Waste' container for liquids. C->E Liquid J Store sealed waste containers in a designated satellite accumulation area. D->J E->J G Triple rinse with a suitable solvent. F->G Yes H Collect the first rinsate as hazardous liquid waste. G->H I Dispose of the rinsed container per institutional policy. G->I H->E K Contact EHS for waste pickup. J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Siphonaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like Siphonaxanthin is paramount. This document provides immediate, procedural guidance for the safe operational use and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification/Best Practice
Eye Protection Safety Goggles or GlassesMust have side shields to protect against splashes.[1]
Face ShieldRecommended when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves are generally suitable. A thickness of 14 mil is a good practice for chemical resistance.[2]
Body Protection Laboratory CoatStandard practice to protect skin and clothing.
Chemical-Resistant SuitConsider for large-scale handling or when significant exposure is possible.[2]
Respiratory Protection Dust Mask/RespiratorAn N-95 NIOSH-approved dust mask is recommended when handling the powder form to avoid inhalation.[2] For handling solutions that may produce vapors, an organic vapor cartridge respirator may be necessary.[2]

Handling and Storage

Proper handling and storage are vital for maintaining the integrity and stability of this compound.

AspectProcedure
General Handling - Avoid direct contact with skin, eyes, and clothing. - Do not eat, drink, or smoke in the handling area.[3] - Wash hands thoroughly after handling.[3] - Ensure adequate ventilation in the work area.[3]
Storage of Powder - Store in a tightly sealed container.[4] - Protect from light and air.[4] - Recommended storage temperature is -20°C for up to 2 years.[5]
Storage of Solutions - In DMSO, store at 4°C for up to 2 weeks or -80°C for up to 6 months.[5] - this compound has been stored at -80°C for research purposes.[6]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

PlanProcedure
Spill Cleanup 1. Evacuate and Ventilate: If a significant amount of powder is spilled, evacuate the immediate area and ensure good ventilation to disperse any airborne dust. 2. Absorb: For liquid spills, use a liquid-binding material like diatomite or universal binders.[3] For powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up. 3. Decontaminate: Clean the spill area with alcohol or another suitable solvent.[3] 4. Dispose: Collect all cleanup materials in a sealed container for proper disposal as chemical waste.
Waste Disposal - Unused Product: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[7] - Contaminated Materials: Gloves, wipes, and other materials contaminated with this compound should be collected in a designated, labeled hazardous waste container.[7] - Empty Containers: Rinse containers thoroughly. The first rinse should be collected and disposed of as hazardous waste.[7]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with this compound, from initial preparation to final disposal.

A Preparation - Review Safety Information - Don appropriate PPE B Handling this compound - Weighing (Powder) - Dissolving (Solution) A->B C Experimental Use - In vitro / In vivo studies B->C G Spill Event B->G D Decontamination - Clean workspace - Decontaminate equipment C->D C->G E Waste Segregation - Solid Waste - Liquid Waste - Sharps D->E I Remove & Dispose of PPE D->I F Waste Disposal - Label hazardous waste - Store in designated area - Arrange for pickup E->F F->I H Spill Response - Evacuate & Ventilate - Absorb & Clean - Decontaminate Area G->H H->E

This compound Safe Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Siphonaxanthin
Reactant of Route 2
Siphonaxanthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.